molecular formula C12H15NO B1296144 Phenyl(piperidin-4-yl)methanone CAS No. 37586-22-4

Phenyl(piperidin-4-yl)methanone

Cat. No.: B1296144
CAS No.: 37586-22-4
M. Wt: 189.25 g/mol
InChI Key: DDRCHUGHUHZNKZ-UHFFFAOYSA-N
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Description

Phenyl(piperidin-4-yl)methanone (CAS 37586-22-4), also known as 4-Benzoylpiperidine, is a high-purity chemical building block of significant interest in pharmaceutical research and development. This compound features a benzoylpiperidine scaffold, which is recognized in medicinal chemistry as a privileged structure due to its metabolic stability and its ability to bind to a diverse range of biological targets . With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, it serves as a versatile intermediate in organic synthesis . The benzoylpiperidine core is a well-established fragment found in potent 5-HT2A serotonin receptor antagonists such as ketanserin and altanserin, underscoring its relevance in neuroscience research . The value of this scaffold extends beyond its historical context, as it is frequently explored as a bioisostere for piperazine rings in drug design, allowing medicinal chemists to fine-tune the properties of novel compounds . As such, this compound is widely utilized in the synthesis of potential therapeutic agents for applications including antipsychotic, antithrombotic, antiarrhythmic, and antitubercular treatments . This product is intended for research purposes as a key intermediate and is not for diagnostic or therapeutic use. Researchers should handle this material with care, noting that it may cause skin and eye irritation (H315, H319) and is harmful if swallowed (H302) . For optimal stability, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCHUGHUHZNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280277
Record name phenyl(piperidin-4-yl)methanone
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37586-22-4
Record name 37586-22-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl(piperidin-4-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Blueprint: A Guide to the Comprehensive Analysis of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Phenyl(piperidin-4-yl)methanone, a key structural motif in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. Its molecular architecture, featuring a phenyl ring, a ketone carbonyl group, and a piperidine heterocycle, offers a rich tapestry of spectroscopic signatures. This guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and purity assessment of this compound. We will delve into the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering not just protocols, but a strategic workflow for comprehensive analysis.

The Strategic Imperative for Multi-Modal Spectroscopic Analysis

A single spectroscopic technique provides but a single chapter of the molecular story. To achieve a holistic understanding of this compound, a synergistic application of multiple analytical methods is indispensable. Each technique interrogates different aspects of the molecule's properties, and their combined data provides a self-validating system for structural confirmation and purity assessment.

Our analytical journey will follow a logical progression, beginning with techniques that provide broad functional group information and culminating in those that offer detailed atomic-level connectivity.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Expert Rationale for NMR Experimental Design

The choice of NMR experiments is dictated by the need for a complete structural assignment. A standard suite of experiments for a molecule like this compound includes:

  • ¹H NMR: To identify the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (neighboring protons).

  • ¹³C NMR: To determine the number of unique carbon environments and their chemical shifts, which are indicative of their functional group and hybridization state.

  • 2D NMR (COSY and HSQC): To establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, optimizing the spectral width to encompass all relevant signals.

Predicted NMR Data and Interpretation

While experimental data is the gold standard, in its absence, we can predict the expected chemical shifts based on the analysis of structurally similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (Phenyl)7.9 - 8.1d2H
H-3', H-4', H-5' (Phenyl)7.4 - 7.6m3H
H-4 (Piperidine)3.2 - 3.5m1H
H-2, H-6 (Piperidine, eq)3.0 - 3.2m2H
H-2, H-6 (Piperidine, ax)2.6 - 2.8m2H
H-3, H-5 (Piperidine, eq)1.8 - 2.0m2H
H-3, H-5 (Piperidine, ax)1.6 - 1.8m2H
N-H (Piperidine)1.5 - 2.5 (broad)s1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~200
C-1' (Phenyl)~137
C-4' (Phenyl)~133
C-2', C-6' (Phenyl)~128
C-3', C-5' (Phenyl)~128
C-4 (Piperidine)~45
C-2, C-6 (Piperidine)~43
C-3, C-5 (Piperidine)~29

Interpretation: The downfield signals in the ¹H NMR spectrum are characteristic of the aromatic protons of the benzoyl group. The complex multiplets in the aliphatic region correspond to the protons of the piperidine ring. The broad singlet for the N-H proton is typical and its chemical shift can be solvent-dependent. In the ¹³C NMR spectrum, the carbonyl carbon is expected to resonate at a very downfield position (~200 ppm). The aromatic carbons will appear in the 120-140 ppm range, while the aliphatic carbons of the piperidine ring will be found upfield. 2D NMR experiments would be used to definitively assign each proton and carbon signal and confirm the connectivity.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expert Rationale for Mass Spectrometry

For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. Subsequent fragmentation (MS/MS) can be induced to break the molecule into smaller, characteristic pieces, providing clues about its substructures.

Detailed Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Mass Spectrometry Data and Interpretation

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
190.1[M+H]⁺ (Protonated Molecular Ion)
105.0[C₆H₅CO]⁺ (Benzoyl cation)
84.1[C₅H₁₀N]⁺ (Piperidin-4-yl cation)
77.0[C₆H₅]⁺ (Phenyl cation)

Interpretation: The observation of a protonated molecular ion at m/z 190.1 would confirm the molecular weight of this compound (C₁₂H₁₅NO, exact mass: 189.1154). The most prominent fragment is expected to be the benzoyl cation at m/z 105.0, resulting from the cleavage of the bond between the carbonyl group and the piperidine ring. Another significant fragment would be the piperidin-4-yl cation at m/z 84.1. The presence of the phenyl cation at m/z 77.0 is also anticipated.[4]

MS_Fragmentation M_H [M+H]⁺ m/z = 190.1 Benzoyl_Cation Benzoyl Cation [C₆H₅CO]⁺ m/z = 105.0 M_H->Benzoyl_Cation Loss of Piperidine Piperidinyl_Cation Piperidin-4-yl Cation [C₅H₁₀N]⁺ m/z = 84.1 M_H->Piperidinyl_Cation Loss of Benzoyl Phenyl_Cation Phenyl Cation [C₆H₅]⁺ m/z = 77.0 Benzoyl_Cation->Phenyl_Cation Loss of CO

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Rationale for IR Spectroscopy

For this compound, IR spectroscopy is crucial for confirming the presence of the ketone carbonyl (C=O) group and the N-H bond of the secondary amine in the piperidine ring. The positions of these absorption bands can also provide subtle information about the molecular environment.

Detailed Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of the solid or liquid sample with minimal preparation.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Data and Interpretation

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
~3300N-H stretch (secondary amine)Medium, broad
~3060C-H stretch (aromatic)Medium
~2930, 2850C-H stretch (aliphatic)Strong
~1680C=O stretch (aryl ketone)Strong
~1600, 1450C=C stretch (aromatic ring)Medium
~1220C-N stretchMedium
~700, 750C-H bend (monosubstituted benzene)Strong

Interpretation: A strong absorption band around 1680 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ further supports the proposed structure. The pattern of out-of-plane C-H bending bands in the 700-750 cm⁻¹ region can confirm the monosubstitution pattern of the phenyl ring.[5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems.

Expert Rationale for UV-Vis Spectroscopy

The benzoyl group in this compound is a chromophore that will absorb UV radiation. The position and intensity of the absorption maxima (λ_max) can confirm the presence of this conjugated system.

Detailed Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the UV spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Data and Interpretation

Table 5: Predicted UV-Vis Absorption for this compound

Transition Predicted λ_max (nm)
π → π~240-250
n → π~280-290

Interpretation: Two main absorption bands are expected for the benzoyl chromophore. A strong absorption band around 240-250 nm is attributed to the π → π* transition of the conjugated system. A weaker absorption band at a longer wavelength, around 280-290 nm, is characteristic of the n → π* transition of the carbonyl group.[8][9]

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, IR, and UV-Vis techniques, provides a robust and self-validating confirmation of its molecular structure. Each method contributes a unique and essential piece of the puzzle, from the atomic-level connectivity revealed by NMR to the molecular weight and fragmentation pathways determined by MS, and the functional group and electronic information provided by IR and UV-Vis spectroscopy, respectively. This multi-modal approach ensures the highest level of confidence in the identity and purity of this important pharmaceutical building block, underscoring the power of a well-designed analytical strategy.

References

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  • P., S., & M., P. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Engineering Research and General Science, 1(2).
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  • SpectraBase. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

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  • Al-Saadawy, N. H., Faraj, H. R., & Rashid, H. R. F. (2021). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.
  • P., S., & M., P. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
  • National Center for Biotechnology Information. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl(piperidin-3-yl)methanone. PubChem. Retrieved from [Link]

  • Pandiarajan, K., & Mohan, R. T. S. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
  • ResearchGate. (n.d.). Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-piperidin-1-ylsulfonylphenyl)-(2-pyridin-3-ylpiperidin-1-yl)methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidin-1-yl(4-(trimethylstannyl)phenyl)methanone. Retrieved from [Link]

  • Wotschadlo, J., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6529.
  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

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  • ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]

  • Nikolova, P., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(1), 226.

Sources

The Benzoylpiperidine Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Phenyl(piperidin-4-yl)methanone Derivatives in the Central Nervous System

Abstract

The this compound, or benzoylpiperidine, core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of centrally acting therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the mechanism of action of benzoylpiperidine derivatives within the central nervous system (CNS). We will dissect the molecular interactions of this versatile scaffold with a diverse array of CNS targets, including dopamine, serotonin, glutamate, and acetylcholine receptors, as well as neurotransmitter transporters and intracellular signaling proteins. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of the pharmacology, signaling pathways, and key experimental methodologies used to elucidate the complex CNS activities of these compounds.

Introduction: The Benzoylpiperidine Moiety as a Versatile Pharmacophore

The benzoylpiperidine fragment is a recurring motif in a vast number of bioactive molecules with a wide spectrum of therapeutic applications, particularly in the realm of neuroscience.[1][2][3][4][5] Its synthetic tractability and favorable physicochemical properties, including metabolic stability, make it an attractive scaffold for the design of CNS-penetrant drugs.[1][2][3] The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can be readily functionalized to achieve desired receptor interactions and pharmacological profiles. This guide will systematically unravel the intricate mechanisms by which derivatives of this core structure exert their effects on the CNS.

Multifaceted CNS Targets of Benzoylpiperidine Derivatives

The remarkable therapeutic diversity of benzoylpiperidine derivatives stems from their ability to interact with a wide range of CNS targets. This section will delve into the specific mechanisms of action at key receptor systems and signaling proteins.

Modulation of Dopaminergic Systems: A Focus on the D4 Receptor

A significant body of research has focused on the development of benzoylpiperidine derivatives as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.

Mechanism of Action:

Upon binding to the D4 receptor, these antagonists block the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway: D4 Receptor Antagonism

D4_Antagonism cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Benzoylpiperidine Benzoylpiperidine Derivative (Antagonist) Benzoylpiperidine->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: D4 receptor antagonism by benzoylpiperidine derivatives.

Complex Interactions with the Serotonergic System

Benzoylpiperidine derivatives exhibit a rich and complex pharmacology at various serotonin (5-HT) receptors, often displaying a "multi-target" profile.

2.2.1. 5-HT2A Receptor Antagonism:

Many atypical antipsychotics and other CNS drugs feature the benzoylpiperidine scaffold and act as potent 5-HT2A receptor antagonists.[1] The 5-HT2A receptor is a Gq/11-coupled GPCR.

Mechanism of Action:

Antagonism at the 5-HT2A receptor blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the release of intracellular calcium.

Signaling Pathway: 5-HT2A Receptor Antagonism

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->Receptor Activates Benzoylpiperidine Benzoylpiperidine Derivative (Antagonist) Benzoylpiperidine->Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Cell_Survival Cell Survival & Neuroprotection Sigma1->Cell_Survival Promotes Ca_ER Ca2+ (ER) IP3R->Ca_ER Regulates Ca2+ release VDAC VDAC Ca_Mito Ca2+ (Mitochondria) VDAC->Ca_Mito Ligand Benzoylpiperidine Derivative (Ligand) Ligand->Sigma1 Binds to ER_Stress ER Stress ER_Stress->Sigma1 Ca_ER->VDAC Transfers to

Caption: Sigma-1 receptor signaling and neuroprotection.

Key Experimental Methodologies

The elucidation of the complex CNS pharmacology of benzoylpiperidine derivatives relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Assays

3.1.1. Radioligand Binding Assays:

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Filtration Assay [6][7][8][9][10]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

3.1.2. Functional Assays:

Functional assays measure the biological response elicited by a compound upon binding to its target.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A) [11][12][13][14][15]

  • Cell Culture: Culture cells expressing the Gq-coupled receptor of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: Add the test compound (agonist or antagonist) to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, determine the EC50 (concentration that produces 50% of the maximal response). For antagonists, determine the IC50 by measuring the inhibition of the response to a known agonist.

In Vivo Studies

3.2.1. Microdialysis:

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals. [16][17][18][19][20] Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow Probe Microdialysis Probe Implantation Perfusion Perfusion with Artificial CSF Probe->Perfusion Sampling Dialysate Collection Perfusion->Sampling Analysis Neurotransmitter Analysis (e.g., HPLC-ECD) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for in vivo microdialysis experiments.

3.2.2. Behavioral Models:

Behavioral assays are crucial for assessing the physiological and psychological effects of a compound.

  • Forced Swim Test (Antidepressant-like Activity): This test measures the immobility time of rodents in an inescapable water cylinder. A decrease in immobility is indicative of antidepressant-like effects. [21][22][23][24][25]* Novel Object Recognition Test (Cognitive Function): This assay assesses learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one. [26][27][28][29][30]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of representative benzoylpiperidine derivatives at various CNS targets.

Compound ClassTargetRepresentative CompoundKi (nM)IC50/EC50 (nM)Reference(s)
Dopamine AntagonistD4 ReceptorL-745,8700.54-[1]
Serotonin Antagonist5-HT2A ReceptorKetanserin1.3-[1]
AChE InhibitorAcetylcholinesteraseDonepezil-6.7 (rat AChE)[31]
mGluR5 PAMmGluR5CDPPB-EC50 = 10[32]

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of CNS-active agents. Its ability to be tailored to interact with a diverse range of targets, from GPCRs to enzymes and intracellular chaperones, underscores its privileged nature in medicinal chemistry. Future research will likely focus on the development of multi-target ligands with fine-tuned polypharmacology to address the complex and multifaceted nature of CNS disorders. The continued application of advanced in vitro and in vivo techniques will be paramount in unraveling the full therapeutic potential of this remarkable chemical motif.

References

  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

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  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1930. [Link]

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A Technical Guide to the Biological Activities of Phenyl(piperidin-4-yl)methanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Phenyl(piperidin-4-yl)methanone core, often referred to as the benzoylpiperidine fragment, represents a quintessential "privileged structure" in modern medicinal chemistry. Its remarkable metabolic stability and structural versatility have enabled its incorporation into a vast array of small molecules targeting diverse biological pathways.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key biological activities of these derivatives. We will dissect the causality behind their mechanisms of action, from anti-HIV entry inhibition via CCR5 antagonism to synthetic lethal strategies in oncology through MAT2A inhibition. The guide details field-proven experimental protocols, summarizes critical structure-activity relationship data, and offers a forward-looking perspective on the therapeutic potential of this exceptional chemical scaffold.

Section 1: The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The concept of a privileged structure refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The this compound scaffold is a prime example of this principle.[1][2] Its structure, featuring a rigid benzoyl group and a flexible, basic piperidine ring, provides an ideal combination of pharmacokinetic and pharmacodynamic properties. The piperidine ring enhances aqueous solubility and offers a tunable basicity, while the overall structure is metabolically robust, making it a reliable and versatile frame for drug design.[1][2][3]

This scaffold is a cornerstone in molecules demonstrating a wide spectrum of therapeutic activities, including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, and neuroprotective effects.[1][2]

Caption: Core structure and key features of the this compound scaffold.

Section 2: CCR5 Antagonism for Anti-HIV Therapy

One of the most significant applications of this compound derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that inhibit the entry of HIV into host cells.[4][5]

Mechanism of Action

HIV-1 entry into CD4+ T-cells is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, predominantly CCR5 (for R5-tropic strains of HIV).[4][6][7] This second interaction triggers further changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid.[4][7]

CCR5 antagonists containing the this compound scaffold function as entry inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by the HIV gp120 protein.[6][8] This physically blocks the second key interaction required for viral entry, effectively halting the infection process before it begins.[5][6]

CCR5_Antagonist_MoA cluster_hiv HIV-1 Virus cluster_cell CD4+ T-Cell cluster_drug Drug Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Antagonist CCR5 Antagonist (this compound derivative) Antagonist->CCR5 BLOCKS

Caption: Mechanism of HIV entry and its inhibition by CCR5 antagonists.

Experimental Protocol: CCR5 Competitive Binding Assay

This protocol describes a method to determine a compound's ability to displace a known radiolabeled ligand from the CCR5 receptor, thereby quantifying its binding affinity (Ki).

Causality: The principle is competitive inhibition. A high-affinity test compound will displace the radiolabeled tracer at low concentrations, resulting in a low signal. This self-validating system uses known ligands as positive controls and vehicle as a negative control to define the dynamic range of the assay.

  • Cell Culture: Culture CHO or HEK-293 cells stably transfected to express the human CCR5 receptor. Maintain cells in appropriate media and conditions until they reach 80-90% confluency.

  • Membrane Preparation: Harvest the cells, wash with PBS, and lyse via hypotonic shock and mechanical homogenization. Centrifuge the lysate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA).

    • Test compound in serial dilutions (e.g., from 100 µM to 1 pM). Include a known CCR5 antagonist (e.g., Maraviroc) as a positive control and DMSO as a vehicle control.

    • Radiolabeled Ligand (e.g., [¹²⁵I]MIP-1α) at a constant concentration near its Kd value.[9]

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer. Allow filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Data Summary: CCR5 Antagonist Activity
Compound ClassTarget InteractionPotency (IC50/Ki) RangeReference
N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureasCCR5 BindingLow nM[10]
Modified 4-piperidinyl-2-phenyl-1-butanesCCR5 BindingMid-to-high nM[2]
Piperidine-urea derivativesMIP-1α Binding~50 nM[11]

Section 3: MAT2A Inhibition: A Synthetic Lethality Approach for MTAP-Deleted Cancers

A cutting-edge application for this compound derivatives is the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. These compounds exploit a synthetic lethal relationship in cancers with a specific genetic deletion.[11][12]

Mechanism of Action

Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either one alone is not.[10] Approximately 15% of cancers have a co-deletion of the tumor suppressor gene CDKN2A and the nearby MTAP gene.[10][11][12]

  • MTAP Deletion: MTAP is an enzyme that metabolizes 5'-methylthioadenosine (MTA). In MTAP-deleted cancers, MTA accumulates to high levels.[13][14]

  • PRMT5 Inhibition by MTA: This accumulated MTA acts as a partial, endogenous inhibitor of an enzyme called PRMT5, which is crucial for processes like mRNA splicing.[13][14]

  • MAT2A's Role: MAT2A is the enzyme that produces S-adenosylmethionine (SAM), the essential methyl donor required for PRMT5's function.[11][12]

  • The Synthetic Lethal Blow: While healthy cells can tolerate MAT2A inhibition, MTAP-deleted cancer cells, with their already-handicapped PRMT5, are exquisitely sensitive. Inhibiting MAT2A in these cells starves the partially-inhibited PRMT5 of its SAM substrate, leading to a critical failure in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[11]

Synthetic_Lethality_MAT2A cluster_normal Normal Cell (MTAP+/+) cluster_cancer Cancer Cell (MTAP-deleted) MAT2A_N MAT2A SAM_N SAM MAT2A_N->SAM_N produces PRMT5_N PRMT5 SAM_N->PRMT5_N activates Splicing_N Normal Splicing PRMT5_N->Splicing_N Viability_N Cell Viability Splicing_N->Viability_N MTAP MTAP Gene (DELETED) MTA MTA Accumulates MTAP->MTA leads to PRMT5_C PRMT5 MTA->PRMT5_C partially inhibits MAT2A_C MAT2A SAM_C SAM MAT2A_C->SAM_C produces SAM_C->PRMT5_C activates Splicing_C Splicing Failure PRMT5_C->Splicing_C Death_C Cell Death Splicing_C->Death_C Inhibitor MAT2A Inhibitor (this compound derivative) Inhibitor->MAT2A_C BLOCKS MAGL_Inhibition_Workflow cluster_discovery Discovery & Optimization cluster_validation In Vitro Validation VS Virtual Screening (Identify initial hits) SAR Structure-Based Optimization (Improve potency & reversibility) VS->SAR Enzyme Enzymatic Assay (Determine IC50 & reversibility) SAR->Enzyme Synthesize & Test Cell Cell-Based Assays (e.g., Antiproliferative activity) Enzyme->Cell

Caption: A typical workflow for the discovery of reversible MAGL inhibitors.

Experimental Protocol: MAGL Colorimetric Inhibition Assay

This is a robust, high-throughput method for screening MAGL inhibitors using the chromogenic substrate 4-nitrophenyl acetate (4-NPA). [15][16] Causality: MAGL hydrolyzes the 4-NPA substrate, releasing the yellow-colored product 4-nitrophenol, which can be quantified by measuring absorbance at ~405 nm. [15][17]An effective inhibitor will prevent this hydrolysis, resulting in a low absorbance reading. Testing for reversibility involves pre-incubating the enzyme and inhibitor for varying times; a reversible inhibitor's IC50 will not change significantly with longer pre-incubation, whereas an irreversible covalent inhibitor's apparent potency will increase over time.

  • Reagents:

    • Recombinant human MAGL.

    • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in a suitable solvent.

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

    • Known reversible and irreversible MAGL inhibitors for controls.

  • Assay Procedure (96-well plate):

    • Add assay buffer, test compound (in serial dilution), and MAGL enzyme to each well.

    • For reversibility testing: Prepare parallel plates and pre-incubate for different durations (e.g., 0 min, 30 min, 60 min) at room temperature.

    • Initiate the reaction by adding 4-NPA substrate.

    • Immediately measure the absorbance at 405-412 nm in kinetic mode for 10-20 minutes using a microplate reader. [17]3. Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve. Compare IC50 values across different pre-incubation times to assess reversibility.

Data Summary: MAGL Inhibitor Activity
Compound ClassInhibition TypePotency (IC50)Therapeutic ApplicationReference
Phenyl(piperazin-1-yl)methanoneReversible~6.1 µMCancer (Antiproliferative)[5]
Benzylpiperidine derivativesReversibleLow nMPancreatic Cancer[18][19]
(Piperazine-1-carbonyl)quinolinoneReversible~10.3 nMDepression[20]

Section 5: Modulation of Other Key Biological Targets

The versatility of the this compound scaffold extends to numerous other targets, underscoring its privileged status.

  • Sigma Receptor Ligands: Derivatives have been synthesized with high affinity and selectivity for sigma-1 (σ₁) receptors over the σ₂ subtype. [21]The σ₁ receptor is a unique intracellular protein implicated in various neurological and psychiatric disorders. [22]Ligands based on this scaffold, such as 4-phenyl-1-(4-phenylbutyl) piperidine, have been shown to modulate NMDA-evoked nitric oxide production, suggesting a mechanism for neuroprotection in ischemic injury. [23]

  • Anti-inflammatory Agents via NF-κB Inhibition: The nuclear factor-kappaB (NF-κB) signaling pathway is a central mediator of inflammation. [24][25]Certain piperidone-based derivatives potently suppress this pathway by directly inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of the IκB inhibitor. [24][25]This traps NF-κB in the cytoplasm, blocking the transcription of pro-inflammatory cytokines like TNF-α and IL-6. [26][27][28]

Section 6: Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for drug discovery. Its presence in compounds targeting a wide array of proteins—from GPCRs like CCR5 to metabolic enzymes like MAT2A and MAGL—is a testament to its privileged nature. The field-proven success in developing potent and selective modulators for complex diseases like HIV, cancer, and neuroinflammation highlights the power of this chemical framework.

Future research will likely focus on leveraging this scaffold to tackle new and challenging targets. The inherent "drug-like" properties of the core structure will continue to make it an attractive choice for library design and hit-to-lead optimization campaigns. As our understanding of disease biology deepens, the this compound scaffold is poised to remain a central element in the development of the next generation of targeted therapeutics.

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An In-depth Technical Guide to the Physicochemical Properties of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine, is a cornerstone molecular scaffold in modern medicinal chemistry. Its prevalence in a multitude of therapeutic agents stems from its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that influence pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the core physicochemical characteristics of this "privileged structure," offering both theoretical insights and field-proven experimental protocols for their determination.[1] The methodologies are presented from the perspective of a senior application scientist, emphasizing the causal relationships between molecular structure and observable properties, and providing self-validating experimental designs for researchers in drug discovery and development.

Molecular Structure and Significance

This compound (CAS: 37586-22-4, Formula: C₁₂H₁₅NO) features a piperidine ring linked at the 4-position to a carbonyl group, which in turn is attached to a phenyl ring. This arrangement imparts a crucial balance of properties:

  • The Piperidine Moiety: A saturated heterocycle containing a secondary amine. This nitrogen atom is the primary basic center of the molecule, making its pKa a critical determinant of solubility and receptor interaction.[4]

  • The Benzoyl Group: The aromatic phenyl ring and the adjacent carbonyl group introduce a significant lipophilic and rigid component, crucial for binding to target proteins. The carbonyl group also acts as a hydrogen bond acceptor.[1]

This unique combination makes the benzoylpiperidine fragment a versatile scaffold, found in compounds targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[2][3]

Acidity and Basicity: pKa Determination

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug candidate. It governs the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and target binding. For this compound, the basicity of the piperidine nitrogen is the key determinant.

Theoretical Basis & Causality

The pKa of a compound is the pH at which it exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. The secondary amine of the piperidine ring is a Brønsted-Lowry base, readily accepting a proton.

  • Structural Influence: The pKa of unsubstituted piperidine's conjugate acid is approximately 11.2.[5] The presence of the electron-withdrawing benzoyl group at the 4-position is expected to slightly decrease the electron density on the nitrogen atom through inductive effects, thereby reducing its basicity. Consequently, the pKa of this compound is predicted to be lower than that of piperidine itself. A predicted value is approximately 9.81.[6]

  • Implications for Drug Development: A compound with a pKa of ~9.8 will be predominantly protonated and positively charged in the acidic environment of the stomach (pH 1-3) and largely neutral at physiological pH (7.4), allowing for better membrane passage.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds.[7] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The equivalence point, where the analyte is fully neutralized, corresponds to a sharp inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_sample Accurately weigh ~10-20 mg of This compound prep_solvent Dissolve in a suitable solvent (e.g., 50 mL of 0.1 M KCl or Methanol/Water) prep_sample->prep_solvent start_titration Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_solvent->start_titration prep_titrant Standardize 0.1 M HCl titrant add_titrant Add titrant in small increments (e.g., 0.1 mL) start_titration->add_titrant measure_ph Record pH and titrant volume after each addition, allowing for stabilization add_titrant->measure_ph measure_ph->add_titrant plot_curve Plot pH vs. Volume of HCl (mL) measure_ph->plot_curve find_ep Determine Equivalence Point (EP) (max of first derivative, d(pH)/dV) plot_curve->find_ep find_half_ep Locate Half-EP Volume (EP/2) find_ep->find_half_ep determine_pka Determine pKa = pH at Half-EP find_half_ep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean 100 mL beaker.

    • Add 50 mL of a co-solvent mixture (e.g., 50:50 methanol/water) to dissolve the compound. Add a magnetic stir bar.

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) to be used as the titrant.

  • Instrumentation Setup:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 7.00 and 4.01).

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution. Ensure the electrode tip does not interfere with the stir bar.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M HCl titrant in 0.2 mL increments.

    • After each addition, allow the pH reading to stabilize completely and record both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.05 mL to ensure a high-resolution curve.

    • Continue the titration well past the equivalence point until the pH curve flattens again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.

    • Divide the equivalence point volume by two to find the half-equivalence point volume.

    • The pKa is the pH value on the original titration curve that corresponds to the half-equivalence point volume.

Data Summary
ParameterValueSource TypeReference
pKa9.81 ± 0.10PredictedCookeChem[6]
pKa (Piperidine)~11.2ExperimentalBenchChem, IJNRD[4][5]

Lipophilicity: LogP Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. It is quantified as the partition coefficient (P) between an organic and an aqueous phase, typically expressed as its logarithm (logP).

Theoretical Basis & Causality

LogP is defined as Log₁₀([solute]ₒᵣ₉ₐₙᵢc / [solute]ₐᵩᵤₑₒᵤₛ). For this compound, the value is a composite of its structural features:

  • Lipophilic Contributor: The benzoyl group is the primary contributor to the molecule's lipophilicity, favoring partitioning into the organic phase.

  • Hydrophilic Contributor: The piperidine ring, particularly its ability to engage in hydrogen bonding via the N-H group, contributes to aqueous solubility.

  • Overall Balance: The combination of these features results in a molecule of moderate lipophilicity. Computational models predict a logP value of approximately 1.6, suggesting a slight preference for the organic phase in its neutral state.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for experimental logP determination.[8] It involves directly measuring the concentration of the analyte in two immiscible liquid phases (n-octanol and a pH 7.4 buffer) after they have reached equilibrium.

Workflow for LogP Determination by Shake-Flask Method

G cluster_prep 1. Phase & Sample Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis & Calculation pre_saturate Saturate n-octanol with buffer and buffer (pH 7.4) with n-octanol (equilibrate for 24h) prep_stock Prepare a stock solution of compound in n-octanol (e.g., 1 mg/mL) pre_saturate->prep_stock combine Combine pre-saturated n-octanol (containing compound) and buffer in a known ratio (e.g., 1:1) prep_stock->combine shake Agitate vigorously at a constant temperature (e.g., 25°C) for >1h to reach equilibrium combine->shake separate Centrifuge to ensure complete phase separation shake->separate quantify_org Quantify compound concentration in the n-octanol phase ([Org]) via HPLC-UV separate->quantify_org quantify_aq Quantify compound concentration in the aqueous phase ([Aq]) via HPLC-UV separate->quantify_aq calculate_logp Calculate LogP = log₁₀([Org] / [Aq]) quantify_org->calculate_logp quantify_aq->calculate_logp

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the buffer and allowing the phases to separate overnight. Do the same for the buffer with n-octanol. This ensures the volumes do not change during the experiment.

    • Prepare a stock solution of this compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a screw-cap vial, combine 5 mL of the compound's n-octanol solution with 5 mL of the pre-saturated buffer.

    • Securely cap the vial and shake it on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

    • Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from the top (n-octanol) phase and another from the bottom (aqueous) phase.

    • Prepare a standard calibration curve for the compound using HPLC-UV.

    • Determine the concentration of the compound in both the n-octanol and aqueous aliquots by comparing their HPLC peak areas to the calibration curve.

    • Calculate the partition coefficient: P = [Concentration in n-octanol] / [Concentration in buffer].

    • Calculate the final value: LogP = log₁₀(P).

Data Summary
ParameterValueSource TypeReference
XLogP31.6ComputedPubChem[9]

Aqueous Solubility

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. For drug development, poor aqueous solubility can lead to low bioavailability and hinder formulation efforts.

Theoretical Basis & Causality

The solubility of this compound is intrinsically linked to its pKa and logP.

  • pH-Dependence: As a basic compound, its solubility is highly dependent on pH.[10] In acidic environments (pH < pKa), the piperidine nitrogen becomes protonated, forming the highly soluble piperidinium salt. In neutral or basic environments (pH > pKa), the compound exists primarily in its less soluble, neutral free-base form.

  • Influence of Lipophilicity: The moderate logP suggests that even in its neutral form, the molecule has limited intrinsic aqueous solubility due to the lipophilic benzoyl group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[10] The shake-flask method is the definitive approach.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis add_excess Add excess solid compound (e.g., 2 mg) to a vial add_buffer Add a precise volume of test buffer (e.g., 1 mL of pH 7.4 PBS) add_excess->add_buffer incubate Incubate with agitation (e.g., 24-48h at 25°C) to ensure equilibrium is reached add_buffer->incubate separate_solid Filter or centrifuge to remove undissolved solid incubate->separate_solid quantify Quantify concentration of the saturated supernatant via HPLC-UV separate_solid->quantify report Report solubility (e.g., in µg/mL or µM) quantify->report

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The phenyl(piperidin-4-yl)methanone core, also known as 4-benzoylpiperidine, is a quintessential example of such a scaffold.[1][2] Its presence in a wide array of therapeutic agents, from antipsychotics to analgesics, underscores the critical importance of understanding its three-dimensional architecture.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of this compound, aimed at researchers, scientists, and professionals in the field of drug development. The precise knowledge of atomic arrangement, conformational preferences, and intermolecular interactions, as revealed by single-crystal X-ray diffraction, is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[4][5][6]

Part 1: Synthesis and Crystallization – From Molecule to Monocrystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the crystallographic analysis.

Synthesis of this compound

While various synthetic routes to piperidine derivatives exist, a common and effective method for preparing this compound involves the reaction of a piperidine precursor with a benzoylating agent. A plausible and well-established approach is the Friedel-Crafts acylation of benzene with isonipecotic acid (piperidine-4-carboxylic acid), or a derivative thereof.[7]

Conceptual Synthesis Pathway:

G cluster_0 Step 1: Activation cluster_1 Step 2: Friedel-Crafts Acylation Isonipecotic_acid Isonipecotic Acid Acyl_chloride Isonipecotoyl Chloride Isonipecotic_acid->Acyl_chloride Thionyl Chloride (SOCl₂) Benzene Benzene Product This compound Benzene->Product Aluminum Chloride (AlCl₃) 1,2-Dichloroethane

Caption: Conceptual synthesis of this compound.

Experimental Protocol: Synthesis

  • Activation of Isonipecotic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonipecotic acid in an excess of thionyl chloride.[7] Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. This converts the carboxylic acid to the more reactive acyl chloride.

  • Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Friedel-Crafts Acylation: In a separate, larger flask, prepare a stirred suspension of anhydrous aluminum chloride in a dry, inert solvent such as 1,2-dichloroethane.[7] Cool the mixture in an ice bath. Add the freshly prepared isonipecotoyl chloride dropwise to the suspension, followed by the dropwise addition of benzene.

  • Reaction and Quenching: Allow the reaction mixture to stir at room temperature overnight. Afterwards, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, more pertinently for this guide, by recrystallization.

Crystallization Methodology: The Art of Crystal Growth

The acquisition of a single crystal suitable for X-ray diffraction is often the most challenging step.[5] For piperidine derivatives, a systematic approach to solvent selection and crystallization technique is crucial.[8][9]

Causality in Solvent Selection:

The ideal solvent for crystallization should exhibit poor solubility for the compound at room temperature but high solubility at elevated temperatures.[8] This differential solubility is the driving force for crystallization upon cooling. For piperidine-containing molecules, which possess both polar (the secondary amine and carbonyl group) and non-polar (the phenyl ring) moieties, a range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.[8][10]

Experimental Protocol: Crystallization

  • Solvent Screening: In small test tubes, assess the solubility of approximately 10-20 mg of purified this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.[9]

  • Single-Solvent Recrystallization (Slow Cooling):

    • In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent identified during screening.[8]

    • If insoluble impurities are present, perform a hot filtration.

    • Cover the flask and allow it to cool slowly to room temperature in a location free from vibrations. Slow cooling encourages the formation of fewer, larger crystals.

    • For maximal yield, the flask can subsequently be placed in an ice bath.[8]

  • Mixed-Solvent System (Vapor Diffusion or Layering):

    • If a single suitable solvent cannot be found, a binary system of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which it is insoluble) can be employed.[8]

    • Vapor Diffusion: Dissolve the compound in a small amount of the "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing the "poor" anti-solvent. Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the overall solubility and inducing crystallization.

    • Layering: Carefully layer the "poor" anti-solvent on top of a solution of the compound in the "good" solvent. Slow diffusion at the interface will promote crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

G Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation_Analysis Validation & Analysis Structure_Refinement->Validation_Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a well-formed, transparent crystal free of cracks and defects, typically with dimensions between 0.1-0.3 mm.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil on a glass fiber or loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector.

    • Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

    • Based on the crystal system, a data collection strategy is devised to measure the intensities of a comprehensive set of reflections, often a full sphere or hemisphere of data, by rotating the crystal through a series of angles.[11] Data is typically collected in frames with small rotational increments (e.g., 0.1-0.3°).[11] Low temperature (e.g., 100-150 K) data collection is often preferred to minimize thermal vibrations and improve data quality.[1]

  • Data Reduction and Structure Solution:

    • The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

    • The positions of the atoms are determined by solving the "phase problem." For small organic molecules, direct methods are typically successful.

  • Structure Refinement:

    • The initial atomic model is refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.[12]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

Part 3: Structural Analysis and Data Interpretation

Crystallographic Data

The following table presents representative crystallographic data for a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, to illustrate the type of information obtained from a SC-XRD experiment.[12]

Parameter(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone[12]
Chemical FormulaC₁₃H₁₆ClNO
Formula Weight237.72
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.258(3)
b (Å)8.634(4)
c (Å)11.979(5)
α (°)87.20(3)
β (°)83.13(3)
γ (°)76.54(3)
Volume (ų)620.4(5)
Z2
Calculated Density (g/cm³)1.272
R-factor (R1)0.048
Goodness-of-fit (S)1.05
Molecular Geometry and Conformation

Based on the analysis of related structures, the following key geometric features are anticipated for this compound:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation.[12][13][14] This is the lowest energy conformation for six-membered saturated rings, minimizing steric strain.

  • Dihedral Angle: A significant feature is the dihedral angle between the mean plane of the piperidine ring and the phenyl ring. In related structures, this angle is typically in the range of 40-80°.[12][13][14] This twist is a result of steric hindrance and the optimization of electronic interactions.

  • Bond Lengths and Angles: The C=O bond length of the ketone is expected to be approximately 1.23 Å. The C-N bond lengths within the piperidine ring will be typical for single bonds. The bond angles around the nitrogen atom are likely to indicate sp² or near-sp² hybridization, suggesting some degree of delocalization of the nitrogen lone pair with the carbonyl group.[14]

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal lattice is governed by intermolecular interactions. For this compound, the following interactions are likely to be significant:

  • Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In the solid state, it is highly probable that molecules will be linked into chains or networks via N-H···O hydrogen bonds.

  • Weak C-H···O Interactions: Aromatic and aliphatic C-H groups can also act as weak hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygen, further stabilizing the crystal packing.[12]

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

G Molecule1 Molecule A (this compound) Molecule2 Molecule B (this compound) Molecule1->Molecule2 N-H···O Hydrogen Bond Molecule2->Molecule1 C-H···π Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides an atomic-level blueprint that is indispensable for drug discovery and development.[4][15] It allows for the precise characterization of the molecule's conformation and the nature of its intermolecular interactions. This information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability. The methodologies and analytical insights presented in this guide offer a robust framework for researchers to approach the crystallographic study of this important medicinal scaffold.

References

  • Revathi, B. K., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Crystal structure of methanone. Acta Crystallographica Section E: Crystallographic Communications, E71(10), o703–o704. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Revathi, B. K., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o790–o791. Available at: [Link]

  • Asadi, M., & Vessally, E. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • Asadi, M., & Vessally, E. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Retrieved from [Link]

  • Zien Journals. (2023). A Review on Crystallography and Its Role on Drug Design. International Journal of Scientific Research in Science and Technology, 10(4), 546-552. Available at: [Link]

  • Anbu, S., et al. (2018). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 225–228. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. Available at: [Link]

  • Milano, T., et al. (2023). Exploring serial crystallography for drug discovery. Journal of Synchrotron Radiation, 30(Pt 5), 1047–1057. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. Available at: [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Available at: [Link]

  • David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 5), 797–810. Available at: [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the.... Retrieved from [Link]

Sources

The Privileged Core: An In-depth Technical Guide to the Pharmacophore of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phenyl(piperidin-4-yl)methanone core is a quintessential privileged scaffold in modern medicinal chemistry. Its recurring presence in a multitude of clinically significant agents targeting G-protein coupled receptors (GPCRs) and other CNS targets underscores its fundamental importance in establishing high-affinity molecular recognition. This technical guide provides an in-depth exploration of the pharmacophoric features of this deceptively simple yet potent structural motif. We will dissect the key chemical attributes that drive its biological activity, supported by a synthesis of structure-activity relationship (SAR) data, detailed experimental protocols for assessing ligand binding, and a comprehensive guide to computational pharmacophore modeling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the this compound scaffold in their own discovery programs.

Introduction: The Enduring Significance of the this compound Scaffold

The this compound moiety, also known as the 4-benzoylpiperidine core, represents a cornerstone in the design of centrally acting therapeutic agents. Its remarkable versatility is evident from its incorporation into a wide array of drugs targeting diverse biological systems, including serotonergic, dopaminergic, and sigma receptors.[1] The inherent structural features of this scaffold—a basic piperidine nitrogen, a rigid phenyl ring, and a strategically positioned carbonyl group—provide a trifecta of interaction points that can be finely tuned to achieve desired potency and selectivity.[2]

The piperidine ring, in particular, offers several advantages. Its saturated, non-planar nature allows for the exploration of three-dimensional space within a binding pocket, while the basic nitrogen atom serves as a key interaction point, often forming a crucial salt bridge with acidic residues in the target protein. Furthermore, the piperidine ring is known to enhance aqueous solubility and provides a synthetically tractable handle for further molecular elaboration.[1] This guide will systematically deconstruct the pharmacophoric elements of this privileged core, offering both theoretical insights and practical methodologies for its application in drug discovery.

Deconstructing the Pharmacophore: Key Features and Structure-Activity Relationships

The pharmacophore of this compound can be defined by a set of essential chemical features in a specific three-dimensional arrangement that are critical for its interaction with biological targets. While the precise pharmacophore can vary depending on the specific receptor subtype, a generalized model can be proposed based on commonalities observed across various classes of active compounds.

Proposed Pharmacophore Model

A ligand-based pharmacophore model for the this compound core typically consists of the following key features:

  • A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the methanone linker is a crucial hydrogen bond acceptor. This feature is fundamental for anchoring the ligand within the binding pocket through interactions with hydrogen bond donor residues like serine, threonine, or asparagine.[3]

  • A Positively Ionizable (PI) / Basic Feature: The piperidine nitrogen, which is typically protonated at physiological pH, serves as a key positively ionizable feature. This allows for the formation of a strong ionic interaction or salt bridge with an acidic residue, most commonly an aspartic acid, in the transmembrane domain of many GPCRs.[3]

  • A Hydrophobic/Aromatic (HY/AR) Feature: The phenyl ring provides a significant hydrophobic and aromatic interaction site. This region can engage in π-π stacking, hydrophobic interactions, or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the receptor's binding cavity.[4]

This compound Pharmacophore Proposed Pharmacophore Model cluster_molecule This compound cluster_features Pharmacophoric Features N N C_alpha N->C_alpha C_beta C_alpha->C_beta C_epsilon C_alpha->C_epsilon C4 C C_beta->C4 C_gamma C_delta C_gamma->C_delta C_delta->N C_epsilon->C_delta C4->C_gamma C_carbonyl C=O C4->C_carbonyl Phenyl Phenyl C_carbonyl->Phenyl PI Positively Ionizable (PI) PI->N HBA Hydrogen Bond Acceptor (HBA) HBA->C_carbonyl HY_AR Hydrophobic/Aromatic (HY/AR) HY_AR->Phenyl Computational Pharmacophore Modeling Workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation & Validation cluster_application Application A 1. Select Diverse Set of Active Ligands B 2. Generate Low-Energy Conformations A->B C 3. Define Pharmacophoric Features B->C D 4. Generate Hypotheses using Common Feature Algorithms C->D Input Features E 5. Score and Rank Hypotheses D->E F 6. Validate Model with a Test Set (Active & Inactive Compounds) E->F G 7. Virtual Screening of Compound Libraries F->G Validated Model H 8. Prioritize Hits for Experimental Testing G->H

Caption: A typical workflow for ligand-based computational pharmacophore modeling.

Step-by-Step Methodology for Ligand-Based Pharmacophore Modeling (using BIOVIA Discovery Studio as an example):

  • Ligand Preparation:

    • Import a set of known active ligands containing the this compound scaffold into a new molecular window.

    • Ensure correct 2D structures and ionization states at a defined pH (e.g., 7.4).

    • Generate diverse, low-energy 3D conformations for each ligand using an appropriate algorithm (e.g., BEST or FAST).

  • Common Feature Pharmacophore Generation:

    • Open the "Common Feature Pharmacophore Generation" protocol.

    • Select the prepared ligands as the input features.

    • Define the essential pharmacophoric features to be considered (e.g., Hydrogen Bond Acceptor, Hydrophobic, Ring Aromatic, Positive Ionizable).

    • Set the "Principal" and "MaxOmitFeat" parameters for each ligand to reflect its activity level (e.g., highly active ligands are set to Principal=2, MaxOmitFeat=0).

  • Hypothesis Generation and Scoring:

    • Execute the protocol to generate a set of pharmacophore hypotheses that are common to the active ligands.

    • The software will score and rank the hypotheses based on how well they map to the active compounds and their ability to discriminate between active and inactive compounds (if included).

  • Model Validation:

    • Validate the top-ranked pharmacophore model using an external test set of known active and inactive compounds.

    • A robust model should map the active compounds of the test set with high fit values and should not map the inactive compounds.

Experimental Validation: Radioligand Binding Assay

A fundamental experimental technique to validate the binding of newly synthesized analogs to their target receptor is the radioligand binding assay. This assay directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Detailed Protocol for a Competitive Radioligand Binding Assay for Sigma-1 Receptors:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to remove endogenous ligands.

    • Centrifuge again and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Membrane homogenate (typically 20-50 µg of protein).

      • Radioligand (e.g., -pentazocine at a concentration near its Kd).

      • Varying concentrations of the unlabeled test compound (e.g., this compound analog).

      • For non-specific binding control wells, add a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).

      • Bring the final volume of each well to 250 µL with assay buffer.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) - Non-specific Binding Control A->B C 3. Incubate to Reach Equilibrium B->C D 4. Rapid Vacuum Filtration C->D E 5. Measure Radioactivity D->E F 6. Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Sources

The Enduring Scaffold: Phenyl(piperidin-4-yl)methanone as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The phenyl(piperidin-4-yl)methanone, commonly referred to as the 4-benzoylpiperidine core, stands as a testament to the power of privileged structures in modern medicinal chemistry. Its remarkable versatility, rooted in a combination of metabolic stability, synthetic accessibility, and the capacity for precise three-dimensional orientation of substituents, has cemented its role as a cornerstone in the development of a multitude of therapeutic agents. This guide provides an in-depth analysis of this crucial scaffold, navigating its fundamental properties, synthetic strategies, structure-activity relationships (SAR), and pharmacokinetic profile. With a particular focus on its application in Central Nervous System (CNS) drug discovery, we will dissect the journey of this seemingly simple chemical entity from a recurring motif to a validated and indispensable tool for researchers, scientists, and drug development professionals.

The 4-Benzoylpiperidine Core: A Profile of a Privileged Structure

The concept of a "privileged structure" refers to a molecular scaffold that can provide potent and selective ligands for a range of different biological targets through strategic modification of its functional groups.[1][2] The this compound motif perfectly embodies this definition. Its prevalence in a wide array of bioactive compounds, from antipsychotics and analgesics to anticancer and antithrombotic agents, underscores its significance.[3][4]

Several key features contribute to its privileged status:

  • Metabolic Stability: The benzoylpiperidine fragment is noted for its metabolic robustness, a critical attribute for any successful therapeutic agent.[4][5] While the piperidine ring can be subject to metabolism, often through N-dealkylation catalyzed by cytochrome P450 enzymes like CYP3A4, the core structure generally maintains its integrity, allowing for a predictable pharmacokinetic profile.[6]

  • Synthetic Tractability: The synthesis of the 4-benzoylpiperidine core is generally straightforward, utilizing well-established synthetic transformations. This accessibility allows for the rapid generation of diverse compound libraries for screening and optimization.

  • Bioisosteric Potential: The scaffold is considered a potential bioisostere of the piperazine ring. This substitution can be a valuable strategy in drug design, with the carbonyl group of the benzoylpiperidine potentially forming new hydrogen bond interactions to compensate for the loss of the second nitrogen atom of the piperazine ring.[5]

  • Three-Dimensional Diversity: The piperidine ring provides a non-planar anchor, allowing for the precise spatial arrangement of substituents at the nitrogen atom and the phenyl ring. This is crucial for optimizing interactions with the complex three-dimensional binding pockets of biological targets.

The following diagram illustrates the core structure and its key points of diversification.

G cluster_0 This compound Core cluster_1 Points of Diversification core R1 R1 (Phenyl Ring Substitutions) R1->core Modulates target affinity and selectivity R2 R2 (Piperidine Nitrogen Substitutions) R2->core Impacts pharmacokinetics and target interactions

Caption: Core structure and key diversification points.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the phenyl and piperidine rings.

Friedel-Crafts Acylation: A Classic Approach

One of the most common and direct methods for synthesizing the 4-benzoylpiperidine core is through a Friedel-Crafts acylation reaction. This involves the reaction of an activated piperidine-4-carboxylic acid derivative with an aromatic ring in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of (1-acetylpiperidin-4-yl)(phenyl)methanone

Step 1: Acetylation of Isonipecotic Acid Isonipecotic acid (piperidine-4-carboxylic acid) is first protected at the nitrogen atom to prevent side reactions. Acetylation is a common and straightforward method.

  • To a solution of isonipecotic acid (1 equivalent) in an appropriate solvent such as dichloromethane (DCM), add acetic anhydride (1.1 equivalents).

  • The reaction is typically stirred at room temperature for several hours (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting 1-acetylpiperidine-4-carboxylic acid can be purified by recrystallization, for example, from ethanol.

Step 2: Formation of the Acid Chloride The carboxylic acid is then converted to a more reactive acid chloride.

  • Suspend the 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in a dry, inert solvent like DCM or 1,2-dichloroethane (DCE).

  • Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • The mixture is then heated to reflux (around 40-60 °C) for a few hours (e-g., 2-4 hours) to ensure complete formation of the acid chloride. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

Step 3: Friedel-Crafts Acylation The final step involves the acylation of an aromatic ring, such as benzene.

  • In a separate flask, add a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) (2-3 equivalents), to a solution of benzene (which often serves as both reactant and solvent).

  • Cool the mixture to 0-5 °C and slowly add the previously prepared solution of 1-acetylpiperidine-4-carbonyl chloride.

  • After the addition, the reaction mixture is typically warmed to room temperature or gently heated (e.g., 50-60 °C) for several hours to drive the reaction to completion.

  • The reaction is quenched by carefully pouring the mixture onto ice-water, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (1-acetylpiperidin-4-yl)(phenyl)methanone.

The following diagram outlines the Friedel-Crafts acylation workflow.

G Start Isonipecotic Acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 1-Acetylpiperidine-4-carboxylic Acid Step1->Intermediate1 Step2 Acid Chloride Formation (Thionyl Chloride) Intermediate1->Step2 Intermediate2 1-Acetylpiperidine-4-carbonyl Chloride Step2->Intermediate2 Step3 Friedel-Crafts Acylation (Benzene, AlCl3) Intermediate2->Step3 End Phenyl(1-acetylpiperidin-4-yl)methanone Step3->End

Caption: Friedel-Crafts Acylation Workflow.

Grignard Reaction

An alternative approach involves the use of an organometallic reagent, such as a Grignard reagent. This method is particularly useful when the desired substitution on the phenyl ring is not compatible with the conditions of a Friedel-Crafts reaction. The general strategy involves the reaction of a phenylmagnesium halide with a suitable electrophilic piperidine derivative, such as a 4-cyano or 4-carboxaldehyde derivative.

Structure-Activity Relationships (SAR) and Pharmacodynamics: A Focus on CNS Targets

The true power of the this compound scaffold is most evident in its application to CNS drug discovery. By systematically modifying the phenyl ring (R1) and the piperidine nitrogen (R2), medicinal chemists have been able to fine-tune the affinity and selectivity of these compounds for a variety of CNS targets, most notably dopamine and serotonin receptors.

The Butyrophenone Archetype: Haloperidol and Dopamine D2 Receptor Antagonism

The discovery of the antipsychotic drug haloperidol in 1958 was a landmark event that solidified the importance of the 4-benzoylpiperidine core.[7] Haloperidol is a potent antagonist of the dopamine D2 receptor, and its clinical efficacy in treating the positive symptoms of schizophrenia is attributed to this mechanism.[8]

The structure of haloperidol can be deconstructed into three key pharmacophoric elements, each contributing to its binding profile:

  • The Butyrophenone Moiety: The p-fluorobutyrophenone chain attached to the piperidine nitrogen is crucial for D2 receptor affinity. Reduction of the ketone to a methylene group results in a significant decrease in binding affinity.[9]

  • The Piperidine Ring: This central scaffold correctly orients the other two components within the receptor binding site.

  • The 4-Substituted Phenyl Group: In haloperidol, this is a 4-chlorophenyl group. Modifications to this ring can significantly impact receptor affinity and selectivity.

The following diagram illustrates the key pharmacophoric features of haloperidol.

G cluster_haloperidol Haloperidol Pharmacophore Butyrophenone p-Fluorobutyrophenone (Essential for D2 Affinity) Piperidine Piperidine Scaffold (Positional Anchor) Butyrophenone->Piperidine Attached at N1 Aryl 4-Chlorophenyl Group (Modulates Affinity/Selectivity) Aryl->Piperidine Attached at C4

Caption: Key pharmacophoric elements of Haloperidol.

SAR studies on haloperidol and its analogs have provided valuable insights for the design of new antipsychotics. For instance, replacing the butyrophenone chain with other moieties can modulate the compound's activity, leading to atypical antipsychotic profiles with additional serotonin 5-HT2A receptor antagonism.[9]

Tuning for Atypicality: The Role of 5-HT2A Receptor Antagonism

While potent D2 antagonism is effective for positive symptoms, it is also associated with extrapyramidal side effects (EPS). Atypical antipsychotics, such as risperidone, exhibit a mixed D2 and 5-HT2A receptor antagonism profile, which is believed to contribute to their improved side-effect profile and efficacy against negative symptoms.[10][11] Although risperidone itself does not contain a benzoylpiperidine core, its development was influenced by the SAR of earlier antipsychotics and highlights the importance of targeting both receptor systems. The this compound scaffold has been successfully employed to develop potent 5-HT2A antagonists, often by modifying the N-substituent of the piperidine ring.

Quantitative SAR Data

The following table presents a selection of this compound derivatives and their binding affinities for dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of structural modifications.

Compound IDR1 (Phenyl Ring)R2 (Piperidine Nitrogen)D2 Ki (nM)5-HT2A Ki (nM)
Haloperidol 4-Cl4-(4-fluorophenyl)-4-oxobutyl~1-2~20-50
Analog A 4-F4-(4-fluorophenyl)-4-oxobutyl2.515
Analog B H4-(4-fluorophenyl)-4-oxobutyl5.030
Analog C 4-ClBenzyl>10008.5
Analog D 4-ClH>5000>1000

Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes.

Key SAR Insights:

  • Phenyl Ring (R1): Halogen substitution at the 4-position of the phenyl ring generally enhances D2 affinity.

  • Piperidine Nitrogen (R2): The nature of the substituent at the piperidine nitrogen is a critical determinant of the D2/5-HT2A selectivity profile. Long alkyl-aryl chains, like the butyrophenone in haloperidol, favor D2 affinity. Simpler or different aromatic substituents can shift the selectivity towards 5-HT2A. The presence of a substituent at the nitrogen is crucial for high affinity at these receptors.

Pharmacokinetic Profile: Considerations for Drug Development

A favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is paramount for the success of any drug candidate. The this compound scaffold generally possesses "drug-like" properties.

  • Absorption and Distribution: The lipophilicity of compounds containing this scaffold, which can be modulated by the choice of substituents, plays a significant role in their absorption and ability to cross the blood-brain barrier (BBB) for CNS-acting drugs.

  • Metabolism: As previously mentioned, the scaffold is relatively stable. The primary metabolic pathways often involve modifications to the substituents rather than the core structure. N-dealkylation of the piperidine nitrogen is a common metabolic route, primarily mediated by CYP3A4.[6] Glucuronidation is also a significant metabolic pathway for haloperidol.[12] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and for designing compounds with an optimal duration of action.

  • Excretion: Metabolites are typically excreted via renal and fecal routes.

The following table summarizes key in vitro ADME properties for a hypothetical compound based on this scaffold.

ParameterValueImplication
Aqueous Solubility (pH 7.4) ModerateCan be optimized through salt formation or structural modification.
PAMPA Permeability HighSuggests good potential for passive diffusion across biological membranes, including the BBB.
Rat Liver Microsomal Stability (T½) Moderate to HighIndicates a reasonable metabolic half-life, which can be fine-tuned by modifying metabolically labile sites.
Plasma Protein Binding HighTypical for many CNS drugs; the free fraction is the pharmacologically active component.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutic agents. Its privileged nature, characterized by a blend of physicochemical robustness, synthetic versatility, and the ability to engage with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. The extensive body of research surrounding this core, particularly in the realm of CNS disorders, provides a rich foundation of SAR and pharmacokinetic data that continues to guide the development of next-generation therapeutics. As our understanding of the complexities of disease biology deepens, the strategic application of well-validated privileged structures like this compound will undoubtedly remain a cornerstone of efficient and successful drug discovery.

References

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  • Kelley, J. L., et al. (2003). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 11(24), 5393-5401. [Link][9]

  • Wikipedia contributors. (2024, January 5). Haloperidol. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link][7]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3559, Haloperidol. Retrieved January 11, 2026 from [Link].

  • Earp, S. E., & Farr, C. D. (2021). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 12(4), 521-531. [Link][12]

  • Ma, J., et al. (2011). Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity. Journal of Medicinal Chemistry, 54(23), 8164-8174. [Link][13]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link][1]

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A Technical Guide to the Synthesis and Characterization of Novel Phenyl(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phenyl(piperidin-4-yl)methanone core, also known as the 4-benzoylpiperidine fragment, represents a privileged scaffold in modern medicinal chemistry. Its structural motifs are prevalent in a multitude of centrally acting analgesics, opioid receptor modulators, and other neurologically active agents, underscoring its importance as a key synthetic intermediate.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principal synthetic strategies for generating novel analogs of this scaffold. We will delve into the mechanistic rationale behind key transformations, including N-functionalization via reductive amination and acylation, and C-C bond formation through Suzuki-Miyaura cross-coupling. Furthermore, this document establishes a systematic workflow for the robust characterization and purity assessment of these synthesized analogs, employing essential analytical techniques such as NMR, Mass Spectrometry, and HPLC.

The Strategic Importance of the this compound Scaffold

The versatility of the this compound scaffold lies in its combination of a rigid phenyl ring, a flexible piperidine ring, and a central ketone linker. This arrangement provides three primary vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.

  • Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents to modulate properties such as basicity, lipophilicity, and receptor engagement.

  • Phenyl Ring: The aromatic ring can be substituted to explore structure-activity relationships (SAR) related to electronic effects and steric interactions within a target binding pocket.

  • Ketone Carbonyl: While less commonly modified, the ketone can be reduced to an alcohol or serve as a handle for further derivatization.

This guide focuses on the two most synthetically accessible and pharmacologically relevant modification points: the piperidine nitrogen and the phenyl ring.

Core Synthetic Strategies and Methodologies

The choice of synthetic strategy is dictated by the desired final structure and the availability of starting materials. The following sections detail robust and validated methods for analog synthesis.

Strategy A: N-Functionalization of the Piperidine Core

This approach utilizes the commercially available this compound as a common starting material, making it a highly efficient and convergent strategy for building a chemical library.

Reductive amination is a cornerstone of amine synthesis, offering a direct and high-yielding pathway to introduce alkyl substituents onto the piperidine nitrogen.[3][4] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the piperidine nitrogen with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent.

Causality of Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature and steric bulk make it highly selective for the iminium ion over the ketone carbonyl of the starting material, thus preventing the formation of alcohol byproducts.[4] This selectivity is crucial for ensuring a clean reaction profile and simplifying purification.

DOT Script for Reductive Amination Workflow

G SM This compound + Aldehyde/Ketone (R-CHO/R2CO) Reaction Stir at Room Temperature (2-24 h) SM->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Reagent Reducing Agent NaBH(OAc)3 Reagent->Reaction Workup Aqueous Workup (e.g., sat. NaHCO3) Reaction->Workup Quench Extract Extraction (e.g., DCM, EtOAc) Workup->Extract Purify Purification (Column Chromatography) Extract->Purify Dry & Concentrate Product N-Substituted Analog Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: Synthesis of 1-Benzyl-phenyl(piperidin-4-yl)methanone

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

N-acylation provides a direct route to amide analogs, which are prevalent in pharmaceuticals. The reaction involves the nucleophilic attack of the piperidine nitrogen on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.[5]

Causality of Experimental Choice: The inclusion of a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of (1-Benzoylpiperidin-4-yl)(phenyl)methanone

  • Dissolve this compound (1.0 eq) in DCM (0.1 M) in a flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Strategy B: Aryl Scaffolding via Suzuki-Miyaura Coupling

To introduce diversity onto the phenyl ring, the Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for forming C(sp²)-C(sp²) bonds.[6] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions. The most direct approach for this scaffold involves the coupling of an acyl chloride with an arylboronic acid.[7]

Causality of Experimental Choice: The Acyl Suzuki-Miyaura coupling is often preferred over carbonylative variants as it avoids the handling of toxic carbon monoxide gas and typically requires milder reaction conditions.[6] The choice of a palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is critical for an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

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// Edges sub1 -> reaction; sub2 -> reaction; cat -> reaction; base -> reaction; solvent -> reaction; reaction -> product; product -> deprotection; deprotection -> final_product; }

Sources

Theoretical and Computational Studies of Phenyl(piperidin-4-yl)methanone: A Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of pharmaceuticals and natural products.[1][2] Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine, exemplifies this scaffold's potential. It serves as a crucial intermediate in the synthesis of centrally acting analgesics and opioid receptor modulators.[3] Its structure, which combines a flexible piperidine ring with a rigid phenyl group, allows for diverse interactions with biological targets, making it a high-value starting point for drug design.[1] This technical guide provides a comprehensive framework for the theoretical and computational evaluation of this compound and its derivatives. We will explore its fundamental molecular properties through quantum mechanics and simulate its behavior in biological systems using molecular docking and dynamics, offering a roadmap for rational drug design.

PART 1: Foundational Theoretical Analysis

A robust computational drug discovery campaign begins with a deep understanding of the molecule's intrinsic properties. Theoretical methods, primarily rooted in quantum chemistry, allow us to predict the structural, electronic, and reactive characteristics of this compound before simulating its interaction with complex biological systems.

Conformational Landscape: The Structural Basis of Activity

The conformational flexibility of the piperidine ring is a critical determinant of a ligand's ability to fit within a receptor's binding pocket.[1] For this compound, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[1][4] However, the orientation of the equatorial benzoyl substituent can lead to multiple stable conformers. Identifying the global minimum energy conformation is essential for subsequent docking and simulation studies.

Experimental Protocol 1: Conformational Analysis via Quantum Chemistry

  • Initial 3D Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field-Based Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This step efficiently identifies a set of low-energy candidate structures.

  • Quantum Mechanical Optimization: Subject each low-energy conformer to geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) is a common and reliable choice for organic molecules. This provides accurate geometries and relative energies.

  • Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

  • Population Analysis: Based on the calculated free energies, determine the Boltzmann population of each conformer at a given temperature to understand which structures are most likely to be present under physiological conditions.

Electronic Properties: Mapping Reactivity and Interaction Potential

The distribution of electrons within the molecule governs its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are the bedrock of ligand-receptor binding.

  • Molecular Electrostatic Potential (MEP): The MEP surface is a powerful tool for visualizing the charge distribution. For this compound, the MEP will show a region of high negative potential (electron-rich) around the carbonyl oxygen, making it a prime hydrogen bond acceptor. Conversely, the hydrogen atom on the piperidine nitrogen will be a region of positive potential, acting as a hydrogen bond donor.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and polarizability. A smaller gap suggests the molecule is more reactive.

Table 1: Illustrative Quantum Chemical Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy -7.2 eVEnergy of the outermost electrons; relates to electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 6.7 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.
Dipole Moment 3.1 DMeasures the overall polarity of the molecule, influencing solubility and interactions.
MEP Minimum -58 kcal/molLocated on the carbonyl oxygen; indicates the strongest site for electrophilic attack or H-bonding.
MEP Maximum +48 kcal/molLocated on the piperidine N-H; indicates the strongest site for nucleophilic attack.
Note: These values are representative and would be derived from DFT calculations as described in Protocol 1.

PART 2: Simulating Ligand-Receptor Interactions

With a foundational understanding of the ligand, we can proceed to simulate its interaction with a specific protein target. This multi-step process is central to structure-based drug design.[5]

G cluster_workflow In Silico Drug Design Workflow Theory Part 1: Theoretical Analysis (Conformational & Electronic Properties) Docking Part 2.1: Molecular Docking (Predict Binding Pose & Score) Theory->Docking Lowest Energy Conformer MD Part 2.2: Molecular Dynamics (Assess Stability & Dynamics) Docking->MD Highest Scored Pose Analysis Part 2.3: Post-Simulation Analysis (Binding Free Energy, Interactions) MD->Analysis Optimization Lead Optimization Analysis->Optimization Identify Key Interactions

Caption: A generalized workflow for the in silico design of piperidine-based compounds.[1]

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational method that predicts the preferred orientation of a ligand within a receptor's active site.[1] It is an indispensable tool for virtual screening and for generating an initial, static hypothesis of the binding mode.

Experimental Protocol 2: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components, such as water molecules, co-solvents, and existing ligands.

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the entire binding site.

  • Ligand Preparation:

    • Use the lowest-energy conformer of this compound identified in Protocol 1.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

    • Save the prepared ligand file in the appropriate format (e.g., PDBQT).

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor and ligand files. The program will systematically explore different positions, orientations, and conformations of the ligand within the grid box.

  • Analysis of Results:

    • The algorithm outputs several binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the receptor to determine the most plausible binding mode.

Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for the movement of atoms, conformational changes, and the explicit role of solvent over time. This provides a more rigorous assessment of the stability of the docked pose.

Experimental Protocol 3: All-Atom Molecular Dynamics Simulation using GROMACS

  • System Setup:

    • Select the most promising ligand-receptor complex from the docking results as the starting structure.

    • Place the complex in a periodic simulation box of a defined shape (e.g., cubic).

    • Solvate the system by filling the box with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.

  • System Equilibration:

    • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (Canonical Ensemble). This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (Isothermal-Isobaric Ensemble). This ensures the system reaches the correct density. Monitor properties like temperature, pressure, and density to confirm equilibrium has been reached.

  • Production MD: Run the simulation for a significant period (e.g., 100-500 nanoseconds) to generate a trajectory of the system's atomic movements.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Table 2: Example Analysis of a Hypothetical MD Simulation

MetricResultInterpretation
Ligand RMSD Plateaus at 1.5 Å after 10 nsThe ligand remains stably bound in its initial docked pose throughout the simulation.
Protein Backbone RMSD Plateaus at 2.1 Å after 15 nsThe overall protein structure is stable and does not undergo major conformational changes.
H-Bond Occupancy N-H···Asp110: 85%The crucial hydrogen bond between the piperidine nitrogen and Asp110 is highly stable and present for most of the simulation.
H-Bond Occupancy C=O···Ser194: 45%The hydrogen bond involving the carbonyl is more transient, suggesting it is a secondary but still relevant interaction.
Note: This data is illustrative and represents typical outputs from an MD trajectory analysis.

PART 3: Conclusion and Future Outlook

The integrated computational approach detailed in this guide—progressing from foundational quantum mechanics to dynamic simulations—provides a powerful, efficient, and rational pathway for investigating this compound and its derivatives. By first understanding the molecule's intrinsic electronic and structural properties, researchers can make more informed decisions when simulating its interactions with complex biological targets. Molecular docking serves as an effective screening tool to generate binding hypotheses, which can then be rigorously validated for stability using molecular dynamics. This synergistic workflow not only elucidates potential mechanisms of action but also provides critical insights for optimizing lead compounds, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Phenyl-piperidin-4-yl-methanone. MySkinRecipes. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications. [Link]

  • Computational Methods in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Methanone, phenyl[4-(1-piperidinyl)phenyl]- | C18H19NO | CID 668638. PubChem. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. ChemSynthesis. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Studies of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of phenyl(piperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles, experimental designs, and analytical methodologies required for a robust stability assessment. By elucidating potential degradation pathways and establishing a validated stability-indicating method, this guide aims to support the development of safe, effective, and stable pharmaceutical products. The protocols and strategies outlined herein are grounded in established scientific principles and regulatory expectations, ensuring a self-validating approach to quality control and assurance.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 4-benzoylpiperidine, is a versatile chemical scaffold with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol .[2][3] Its structure, featuring a central piperidine ring linked to a benzoyl group, makes it a valuable building block in the synthesis of a wide array of biologically active molecules. Notably, it serves as a crucial intermediate in the development of centrally acting analgesics and opioid receptor modulators.[1] The inherent reactivity of the ketone and the secondary amine within the piperidine ring necessitates a thorough understanding of its chemical stability. Degradation of this intermediate can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous stability and degradation studies are paramount.

This guide will delineate a systematic approach to:

  • Forced Degradation Studies: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Analytical Method Development: To develop and validate a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.

  • Degradation Pathway Elucidation: To propose likely degradation mechanisms based on the chemical structure of the molecule and the results of forced degradation studies.

Predicted Degradation Pathways of this compound

Based on the functional groups present—a secondary amine within the piperidine ring and a ketone—several degradation pathways can be anticipated. Understanding these potential routes of degradation is crucial for designing appropriate stress studies and for the targeted search for degradation products.

Oxidative Degradation

The tertiary amine that can be formed from the secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. Further oxidation could potentially lead to ring-opening products.[4] The presence of atmospheric oxygen, or more aggressive oxidizing agents, can facilitate this process.

Hydrolytic Degradation

While the amide bond is not present, the molecule could be susceptible to hydrolysis under extreme pH conditions, although this is generally less likely for the ketone and piperidine ring compared to esters or amides. However, acidic or basic conditions can catalyze other reactions.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical mediated degradation reactions. The benzoyl group, with its aromatic ring and carbonyl chromophore, is likely to absorb UV light, potentially leading to a variety of photolytic degradation products.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability testing.[5][6] It provides insights into the intrinsic stability of a molecule and helps in the development of a stability-indicating method.[6] The following is a detailed protocol for conducting forced degradation studies on this compound.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • At the end of the study, dissolve the solid sample and dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time points.

  • Control Sample: An unstressed sample of this compound should be prepared at the time of analysis and diluted to the same concentration as the stressed samples.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Analysis HPLC-UV/DAD Analysis LC-MS for Identification Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples

Caption: Workflow for forced degradation studies.

Analytical Method Development and Validation

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and robust choice.

Proposed HPLC Method
ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 20 µL
Column Temperature 30°C
Method Validation (as per ICH Q2(R1) Guidelines)

The developed method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: Hypothetical Forced Degradation Results
Stress Condition% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) ~5%1
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) ~8%2
Oxidative (3% H₂O₂, RT, 24h) ~15%3
Thermal (80°C, 48h) <2%0
Photolytic (ICH Q1B) ~10%2

Elucidation of Degradation Product Structures

Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed Workflow for Structure Elucidation

Structure_Elucidation_Workflow Stressed_Sample Stressed Sample Mixture HPLC HPLC Separation Stressed_Sample->HPLC DAD Diode Array Detector (UV-Vis Spectra) HPLC->DAD MS Mass Spectrometer (MS and MS/MS Data) HPLC->MS Proposed_Structure Proposed Structure of Degradation Product DAD->Proposed_Structure Spectral Data MS->Proposed_Structure Mass and Fragmentation Data Confirmation Confirmation by NMR/Synthesis Proposed_Structure->Confirmation

Caption: Workflow for degradation product structure elucidation.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the stability of this compound. The successful execution of these studies is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important intermediate. It is recommended that these studies be initiated early in the drug development process to inform formulation development, packaging selection, and the establishment of appropriate storage conditions and re-test periods. The data generated will form an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

References

  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of phenyl(piperidin-4-yl)methanone, a key intermediate in pharmaceutical research. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles, predictive methodologies, and detailed experimental protocols to empower researchers in drug discovery and development. We delve into the molecular characteristics of this compound, explore its anticipated solubility in various solvent classes based on its physicochemical properties, and provide actionable, step-by-step guidance for the experimental determination of both thermodynamic and kinetic solubility. This guide is intended to be a practical resource for scientists and researchers, enabling them to effectively characterize and optimize the solubility of this important compound for downstream applications.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. The bioavailability and efficacy of an orally administered drug are intrinsically linked to its ability to dissolve in the gastrointestinal tract and be absorbed into systemic circulation.[1][2] this compound, a versatile benzoylpiperidine fragment, serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[3][4] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for the successful development of novel therapeutics.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and equip the reader with the necessary tools to experimentally determine this vital parameter.

Physicochemical Properties and Predicted Solubility

This compound possesses a molecular structure that bestows upon it a unique set of physicochemical properties that directly influence its solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Calculated XLogP3 1.6
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 2 (carbonyl oxygen, amine nitrogen)

The calculated octanol-water partition coefficient (XLogP3) of 1.6 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water.[5][6] The presence of both hydrogen bond donor (the secondary amine in the piperidine ring) and acceptor sites (the carbonyl oxygen and the amine nitrogen) allows for interactions with a variety of solvents.[7]

Based on these properties and general solubility principles ("like dissolves like"), we can predict the qualitative solubility of this compound in different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar nature of these solvents can interact with the carbonyl and amine groups. However, the nonpolar phenyl ring and piperidine backbone limit extensive solubility in highly polar water. Solubility is expected to be higher in less polar alcohols. The secondary amine can be protonated at acidic pH, increasing aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM)HighThese solvents can effectively solvate the polar functional groups of the molecule without the steric hindrance of hydrogen bonding networks, while also accommodating the nonpolar regions.
Nonpolar Hexane, TolueneLowThe significant polarity of the carbonyl and amine groups will hinder dissolution in nonpolar solvents where only weak van der Waals forces can be established.

Theoretical Framework for Solubility

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[4][5][8] It is a critical parameter for understanding the intrinsic properties of a drug substance.

  • Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous medium.[8][9] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[8]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Application in Drug Discovery Thermodynamic Thermodynamic Equilibrium Equilibrium State Thermodynamic->Equilibrium  Measures Kinetic Kinetic Precipitation Precipitation Onset Kinetic->Precipitation  Measures Preformulation Preformulation & Formulation Equilibrium->Preformulation  Informs HTS High-Throughput Screening Precipitation->HTS  Relevant for G Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate (e.g., 24-48h shaking) Add_Excess_Solid->Equilibrate Centrifuge Centrifuge to separate solid Equilibrate->Centrifuge Filter_Supernatant Filter supernatant (0.45 µm) Centrifuge->Filter_Supernatant Dilute_Sample Dilute filtered sample Filter_Supernatant->Dilute_Sample HPLC_Analysis Analyze by HPLC Dilute_Sample->HPLC_Analysis Calculate_Solubility Calculate solubility from calibration curve HPLC_Analysis->Calculate_Solubility End End Calculate_Solubility->End

Sources

understanding the structure-activity relationship (SAR) of Phenyl(piperidin-4-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Understanding its Structure-Activity Relationship

The Phenyl(piperidin-4-yl)methanone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity.[1] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this versatile scaffold, offering researchers, scientists, and drug development professionals a detailed understanding of how subtle molecular modifications can profoundly influence biological activity. We will delve into the synthetic strategies, key biological targets, and the intricate interplay between chemical structure and pharmacological function, supported by detailed experimental protocols and quantitative data.

The this compound Core: A Foundation for Diverse Bioactivity

The inherent versatility of the this compound scaffold lies in its three primary modification points: the phenyl ring, the piperidine ring, and the methanone linker. Each of these regions can be systematically altered to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of derivatives targeting a wide array of receptors and enzymes, including G-protein coupled receptors (GPCRs) like opioid, dopamine, and chemokine receptors, as well as other targets involved in inflammation and cancer.[2][3]

Deconstructing the SAR: A Tale of Three Moieties

The biological activity of this compound derivatives is a direct consequence of the specific substituents appended to its core structure. Understanding the influence of these modifications is paramount for rational drug design.

The Phenyl Ring: Modulating Potency and Selectivity

Substitutions on the phenyl ring play a pivotal role in dictating the potency and selectivity of these derivatives. The position and electronic nature of the substituents are critical.

  • Halogenation: Introduction of halogens, such as chlorine or fluorine, can significantly impact binding affinity. For instance, in the context of sigma-1 receptor ligands, halogen substitution on the aromatic ring has been shown to generally increase affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors.

  • Alkoxy and Hydroxy Groups: The presence of methoxy or hydroxy groups can introduce hydrogen bonding capabilities, which can be crucial for receptor interaction. In a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes, a trimethoxy substitution on the phenyl ring demonstrated promising antioxidant activity.[3]

  • Other Aromatic Systems: Replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in activity and selectivity, opening avenues for exploring novel chemical space.

The Piperidine Ring: A Hub for Pharmacokinetic and Pharmacodynamic Tuning

The piperidine ring is not merely a passive linker; its substitutions are critical for modulating both the pharmacokinetic and pharmacodynamic properties of the molecule.

  • N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. The nature of the substituent at this position can influence the compound's basicity, which in turn affects its solubility, membrane permeability, and interaction with acidic residues in the binding pocket of target proteins. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, the unsubstituted compound displayed high affinity and selectivity for sigma-1 receptors.

  • Substitutions at Other Positions: Modifications at other positions on the piperidine ring can also have a profound impact. For instance, the introduction of a hydroxyl group at the 4-position of the piperidine ring has been a key strategy in the development of potent CCR5 antagonists.

The Methanone Linker: A Conformational Anchor

The carbonyl group of the methanone linker is a critical hydrogen bond acceptor and plays a significant role in orienting the phenyl and piperidine rings within the receptor's binding pocket. Modifications to this linker, such as its replacement with other functional groups, can drastically alter the compound's conformational preferences and, consequently, its biological activity.

Key Biological Targets and Therapeutic Applications

The structural versatility of this compound derivatives has enabled their application across a wide range of therapeutic areas.

Opioid Receptor Modulation for Pain Management

4-Phenylpiperidine derivatives have been extensively studied as µ-opioid receptor agonists for the treatment of pain. Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the structural requirements for potent analgesic activity. These studies have highlighted the importance of specific molecular descriptors in predicting the analgesic activities of these compounds.[1][4]

Dopamine Receptor Antagonism in Neuropsychiatric Disorders

Derivatives of this scaffold have shown significant promise as dopamine D2 and D4 receptor antagonists, with potential applications in the treatment of schizophrenia and other neuropsychiatric disorders. SAR studies have focused on optimizing the selectivity of these compounds for specific dopamine receptor subtypes to minimize off-target effects.[5]

CCR5 Antagonism for HIV-1 Inhibition

A notable success story for this scaffold is in the development of CCR5 receptor antagonists for the treatment of HIV-1 infection. By blocking the CCR5 co-receptor, these compounds prevent the entry of the virus into host cells.[6][7][8][9] The SAR in this area has been extensively explored, leading to the discovery of potent and orally bioavailable drugs.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes key QSAR findings for different series of this compound derivatives, illustrating the impact of various structural modifications on their biological activity.

TargetDerivative SeriesKey Structural FeatureImpact on ActivityReference
µ-Opioid Receptor4-PhenylpiperidinesMolecular Descriptors (e.g., LogP, Molar Refractivity)Correlation with analgesic activity[1][4]
Sigma-1 ReceptorN-(1-benzylpiperidin-4-yl)phenylacetamidesUnsubstituted N-benzyl groupHigh affinity and selectivity
Dopamine D4 Receptor3- or 4-benzyloxypiperidinesAryl and heteroaryl oxygen substituentsPotent and selective antagonism[5]
CCR5 Receptor4-Hydroxypiperidine derivatives4-hydroxyl groupImproved potency
Antioxidant Activity[1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximesTrimethoxy substitution on phenyl ringPromising antioxidant activity[3]

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[4]

  • Non-specific Binding Control: Naloxone (10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[4][5]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester and wash with ice-cold assay buffer.[10]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[4]

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on cAMP levels.[1]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[1]

  • Stimulating Agent: Forskolin.

  • cAMP Assay Kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and grow to 80-90% confluency.[1]

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before adding a known D2 receptor agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for the time specified by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

[³⁵S]GTPγS Binding Assay for GPCR Activation

This functional assay measures the activation of G-proteins coupled to a receptor of interest.[11][12][13]

Materials:

  • Receptor Source: Cell membranes expressing the GPCR of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: Typically contains MgCl₂, NaCl, and GDP.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound (agonist). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Incubation: Incubate at 30°C for 30-60 minutes.[12]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[11]

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine EC50 and Emax values.

Visualizing the Molecular Logic: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and the experimental approaches used to study this compound derivatives, the following diagrams are provided.

G cluster_0 CCR5 Antagonist Signaling Pathway HIV HIV-1 (gp120) CCR5 CCR5 Receptor HIV->CCR5 Binding Prevented CD4 CD4 Receptor HIV->CD4 Binds G_Protein G-Protein (Gi) CCR5->G_Protein Activates Fusion Membrane Fusion & Viral Entry CD4->CCR5 Conformational Change Antagonist This compound Derivative (Antagonist) Antagonist->CCR5 Blocks Binding Signaling Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Signaling Initiates G cluster_1 Dopamine D4 Receptor Antagonist Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_Protein Gi/o Protein D4R->Gi_Protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP (Inhibited) PKA Protein Kinase A cAMP->PKA Activates (Reduced) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor antagonist signaling pathway.

G cluster_2 Radioligand Binding Assay Workflow Start Start Prepare Prepare Membranes, Radioligand, and Test Compound Start->Prepare Incubate Incubate Components (Total, Non-specific, Competitive) Prepare->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationship is essential for the continued success of drug discovery programs based on this privileged motif. Future research will likely focus on the development of derivatives with improved subtype selectivity, optimized pharmacokinetic profiles, and novel mechanisms of action. The application of computational methods, such as QSAR and molecular docking, will undoubtedly play an increasingly important role in guiding the rational design of the next generation of drugs based on this remarkable chemical scaffold.

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The Unassuming Architect: A Technical Guide to the Discovery and Enduring Legacy of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl(piperidin-4-yl)methanone, a seemingly simple molecule, stands as a cornerstone in the edifice of modern medicinal chemistry. Its robust and versatile scaffold has given rise to a remarkable diversity of therapeutic agents, profoundly impacting the treatment of neuropsychiatric disorders, pain, and a host of other conditions. This in-depth technical guide charts the historical course of this "privileged structure," from its likely origins in the mid-20th century to its current status as a perpetually relevant pharmacophore. We will dissect the core synthetic strategies that have made this molecule readily accessible, explore the nuances of its pharmacological profile, and illuminate the structure-activity relationships that have guided the development of blockbuster drugs. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and a practical understanding of this pivotal chemical entity.

The Genesis of a Privileged Scaffold: A Historical Perspective

While a singular, definitive publication heralding the "discovery" of this compound remains elusive in early literature, its emergence is intrinsically linked to the pioneering work on 4-substituted piperidines in the mid-20th century. The impetus for exploring this chemical space was the quest for novel therapeutics, particularly in the burgeoning field of psychopharmacology.

The work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the late 1950s and 1960s was instrumental in establishing the 4-substituted piperidine motif as a fruitful area of research.[1] Their systematic exploration of this scaffold led to the discovery of potent analgesics and antipsychotics. While Janssen's early publications may not explicitly detail the synthesis of the parent this compound, the chemical logic of their research strongly suggests its synthesis and evaluation as a key intermediate during this period. The development of butyrophenone antipsychotics, such as haloperidol, which feature a related 4-substituted piperidine core, further underscores the intense focus on this chemical class.

The term "privileged structure" was later coined to describe molecular frameworks like this compound, which are capable of binding to multiple, unrelated biological targets. This inherent promiscuity, far from being a drawback, has proven to be a significant advantage, allowing for the development of a wide array of drugs with diverse mechanisms of action.

Foundational Synthesis: Accessing the Core Scaffold

The synthetic accessibility of this compound has been a key driver of its widespread use in drug discovery. Several robust methods have been established for its preparation, with the choice of route often depending on the availability of starting materials and the desired scale of production.

From Isonipecotic Acid: The Workhorse Route

One of the most common and economically viable routes commences with isonipecotic acid (piperidine-4-carboxylic acid). This method typically involves a two-step process: activation of the carboxylic acid followed by a Friedel-Crafts acylation.

Experimental Protocol: Synthesis from Isonipecotic Acid

  • Step 1: N-Protection and Acyl Chloride Formation.

    • Isonipecotic acid is first N-protected, commonly with an acetyl or benzyl group, to prevent side reactions at the piperidine nitrogen.

    • The N-protected isonipecotic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Friedel-Crafts Acylation.

    • The freshly prepared N-protected piperidine-4-carbonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the benzoyl group to the 4-position of the piperidine ring. The reaction is typically heated to drive it to completion.[2]

  • Step 3: Deprotection.

    • The final step involves the removal of the N-protecting group. For an acetyl group, this is typically achieved by acid or base hydrolysis. For a benzyl group, catalytic hydrogenation is the preferred method.

Causality in Experimental Choices:

  • N-Protection: The piperidine nitrogen is a nucleophile and would otherwise compete with the aromatic ring in the acylation reaction. The choice of protecting group is critical; an acetyl group is easily removed but may not be stable to all reaction conditions, while a benzyl group is more robust but requires specific deprotection methods.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich benzene ring. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[2]

Diagram of the Isonipecotic Acid Route:

G Isonipecotic_Acid Isonipecotic Acid N_Protected_Acid N-Protected Isonipecotic Acid Isonipecotic_Acid->N_Protected_Acid Protection (e.g., Ac₂O) Acyl_Chloride N-Protected Acyl Chloride N_Protected_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Protected_Product N-Protected this compound Acyl_Chloride->Protected_Product Benzene, AlCl₃ (Friedel-Crafts) Final_Product This compound Protected_Product->Final_Product Deprotection (e.g., H⁺/H₂O or H₂/Pd)

Caption: Synthesis of this compound from Isonipecotic Acid.

The Grignard Approach: A Convergent Strategy

An alternative and convergent approach involves the use of a Grignard reagent. This method is particularly useful for creating derivatives with substituted phenyl rings.

Experimental Protocol: Grignard Reaction with a Piperidine Nitrile

  • Step 1: Preparation of Phenylmagnesium Bromide.

    • Bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form phenylmagnesium bromide. Strict anhydrous conditions are essential to prevent quenching of the Grignard reagent.

  • Step 2: Reaction with an N-Protected Piperidine-4-carbonitrile.

    • An N-protected piperidine-4-carbonitrile is then added to the freshly prepared Grignard reagent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.

  • Step 3: Hydrolysis and Deprotection.

    • The resulting imine intermediate is hydrolyzed with aqueous acid to yield the ketone. The acidic workup often simultaneously removes the protecting group, yielding the final product.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Any moisture present will protonate the Grignard reagent, rendering it inactive.

  • N-Protection of the Nitrile: Similar to the Friedel-Crafts route, protecting the piperidine nitrogen prevents it from reacting with the Grignard reagent.

Diagram of the Grignard Route:

G Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Mg, Anhydrous Ether Piperidine_Nitrile N-Protected Piperidine-4-carbonitrile Imine_Intermediate Imine Intermediate Piperidine_Nitrile->Imine_Intermediate 1. Grignard Reagent Final_Product This compound Imine_Intermediate->Final_Product 2. H₃O⁺ (Hydrolysis & Deprotection)

Caption: Synthesis of this compound via a Grignard Reaction.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group (typically in the δ 7.4-8.0 ppm region), a multiplet for the methine proton at the 4-position of the piperidine ring, and multiplets for the piperidine methylene protons. The chemical shifts of the piperidine protons will be dependent on the solvent and the protonation state of the nitrogen.
¹³C NMR A signal for the ketone carbonyl carbon (typically in the δ 195-205 ppm region), signals for the aromatic carbons, and signals for the carbons of the piperidine ring.
IR A strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. C-H stretching bands for the aromatic and aliphatic portions of the molecule will also be present.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.25 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and within the piperidine ring.

The Pharmacological Tapestry: A Scaffold for Diverse Biological Activity

The true significance of this compound lies in its remarkable ability to serve as a template for the development of a wide range of biologically active molecules. The piperidine nitrogen provides a convenient handle for substitution, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

Central Nervous System (CNS) Applications

The most prominent applications of the this compound scaffold are in the realm of CNS disorders.

  • Antipsychotics: The butyrophenone class of antipsychotics, while not direct derivatives, validated the 4-substituted piperidine motif as a key pharmacophore for dopamine D₂ receptor antagonism. Subsequent research has shown that derivatives of this compound can exhibit high affinity for both dopamine and serotonin receptors, a hallmark of atypical antipsychotics. For example, certain derivatives have shown high affinity for the 5-HT₂A receptor, which is a key target for mitigating the extrapyramidal side effects associated with older antipsychotics.

  • Analgesics: The piperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its analogs. The this compound core can be elaborated to produce compounds with high affinity for mu-opioid receptors.

  • Dopamine and Serotonin Reuptake Inhibitors: By modifying the substituents on the piperidine nitrogen, it is possible to generate potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] This has led to the development of compounds with potential applications as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).

Table of Pharmacological Data for Selected this compound Analogs:

Compound/DerivativeTarget(s)Affinity (Ki/IC₅₀, nM)Reference
Haloperidol AnalogD₂ ReceptorLow nM range[5]
5-HT₂A Ligand5-HT₂A Receptor1.1 - 6.0[3]
DAT InhibitorDopamine TransporterHigh nM range[3]
Acetylcholinesterase InhibitorAcetylcholinesterase0.56[4]
Beyond the CNS: Expanding Therapeutic Horizons

The versatility of the this compound scaffold extends beyond the CNS. Derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown antiproliferative activity against various cancer cell lines.

  • Enzyme Inhibitors: The scaffold has been used to develop inhibitors for enzymes such as steroid 5α-reductase, which is implicated in benign prostatic hyperplasia.[6]

  • Antimicrobial and Antiviral Agents: Some this compound derivatives have demonstrated activity against bacteria, fungi, and viruses.

Diagram of Pharmacological Applications:

G Core This compound Scaffold CNS CNS Disorders Core->CNS Non_CNS Other Therapeutic Areas Core->Non_CNS Antipsychotics Antipsychotics (D₂/5-HT₂A Antagonism) CNS->Antipsychotics Analgesics Analgesics (Opioid Receptor Agonism) CNS->Analgesics Antidepressants Antidepressants (DAT/SERT Inhibition) CNS->Antidepressants Anticancer Anticancer Non_CNS->Anticancer Enzyme_Inhibitors Enzyme Inhibitors (e.g., 5α-reductase) Non_CNS->Enzyme_Inhibitors Antimicrobials Antimicrobials Non_CNS->Antimicrobials

Caption: Diverse pharmacological applications of the this compound scaffold.

Structure-Activity Relationships (SAR): Guiding Drug Design

The extensive research on this compound derivatives has led to a well-defined understanding of their structure-activity relationships.

  • Substitution on the Piperidine Nitrogen: This is the most common point of modification and has the most significant impact on pharmacological activity. The nature of the substituent (e.g., its size, lipophilicity, and presence of functional groups) determines the primary biological target. For example, large, lipophilic groups often favor binding to CNS receptors.

  • Substitution on the Phenyl Ring: Modifications to the benzoyl moiety can also fine-tune the activity and selectivity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the ketone and its interaction with target proteins.

  • Conformational Constraints: The introduction of conformational rigidity into the molecule, for example, by incorporating the piperidine ring into a larger fused system, can enhance binding affinity and selectivity for a particular target.

Conclusion and Future Outlook

This compound has transitioned from a simple chemical intermediate to a cornerstone of medicinal chemistry. Its straightforward synthesis and inherent ability to interact with a multitude of biological targets have cemented its status as a privileged scaffold. The historical journey of this molecule is a testament to the power of systematic chemical exploration in the quest for novel therapeutics.

Looking ahead, the this compound core is likely to remain a fertile ground for drug discovery. The application of modern drug design techniques, such as computational modeling and combinatorial chemistry, will undoubtedly unlock new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, this unassuming architect of medicinal chemistry will continue to provide the foundation for the next generation of innovative medicines.

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Methodological & Application

Application Notes and Protocols: Phenyl(piperidin-4-yl)methanone as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Phenyl(piperidin-4-yl)methanone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The this compound, also known as the benzoylpiperidine fragment, stands out as a "privileged scaffold".[1][2] Its prevalence in a wide array of bioactive molecules, ranging from anti-cancer and anti-psychotic agents to neuroprotective and anti-diabetic compounds, underscores its significance in drug design.[1][3] The metabolic stability of this scaffold, coupled with its ability to serve as a bioisostere for the piperazine ring, makes it a highly attractive and reliable framework for medicinal chemists.[2]

The versatility of the this compound scaffold lies in its synthetic tractability and the presence of multiple points for chemical modification. The piperidine nitrogen allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties, while the phenyl ring can be functionalized to fine-tune interactions with biological targets.[3] This guide provides detailed application notes and protocols for the synthesis, functionalization, and biological evaluation of derivatives based on this remarkable scaffold, aimed at researchers, scientists, and drug development professionals.

I. Synthesis and Functionalization of the this compound Scaffold

The synthesis of this compound derivatives can be approached through several reliable routes, often starting from commercially available precursors. The following protocols detail common and efficient methods for the preparation and subsequent functionalization of this scaffold.

Protocol 1: Synthesis of the Core Scaffold - this compound Hydrochloride

This protocol describes a common method for the synthesis of the core this compound hydrochloride, a key intermediate for further derivatization.[2]

Materials:

  • Isonipecotic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Benzene

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (HCl, aqueous solution)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Acid Chloride Formation: To a solution of isonipecotic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous 1,2-dichloroethane. Add aluminum chloride (1.3 equivalents) portion-wise at 0 °C. To this mixture, add benzene (1.5 equivalents) dropwise. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution until no further precipitation is observed. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Protocol 2: N-Alkylation of this compound

The secondary amine of the piperidine ring is a key handle for introducing diversity. Reductive amination is a robust method for N-alkylation.[4][5]

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a stirred solution of this compound hydrochloride (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM, add triethylamine (1.2 equivalents) to neutralize the hydrochloride salt.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Functionalization of the Phenyl Ring via Suzuki-Miyaura Cross-Coupling

For derivatives where the phenyl ring is substituted with a halogen (e.g., 4-bromophenyl)(piperidin-4-yl)methanone), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups.[6][7]

Materials:

  • (4-Bromophenyl)(piperidin-4-yl)methanone

  • Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

Experimental Procedure:

  • Reaction Setup: In a reaction vessel, combine (4-bromophenyl)(piperidin-4-yl)methanone (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Add the degassed solvent mixture and heat the reaction to the desired temperature (typically 80-100 °C). Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Representative Examples of Functionalized this compound Derivatives and Their Yields

Starting MaterialReagent/ReactionProductYield (%)Reference
This compoundBenzaldehyde, NaBH(OAc)₃(1-Benzylpiperidin-4-yl)(phenyl)methanone85-95[4]
(4-Bromophenyl)(piperidin-4-yl)methanonePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biphenyl-4-yl(piperidin-4-yl)methanone70-90[6]

Diagram 1: General Synthetic Workflow

G A This compound Core B N-Alkylation / N-Arylation A->B R-X or R-CHO/NaBH(OAc)3 C Functionalization of Phenyl Ring A->C Suzuki, Buchwald-Hartwig, etc. (if appropriately substituted) D Diverse Library of Derivatives B->D C->D

Caption: General workflow for the diversification of the this compound scaffold.

II. Application in Targeting Specific Biological Systems

The this compound scaffold has been successfully employed to develop ligands for a variety of biological targets. This section provides protocols for evaluating the activity of derivatives against two prominent targets: the 5-HT₂A receptor and the σ₁ receptor.

Application 1: Development of 5-HT₂A Receptor Antagonists

Derivatives of this compound are well-known antagonists of the 5-HT₂A serotonin receptor, with applications in the treatment of psychosis and other CNS disorders.[2]

Diagram 2: Simplified 5-HT₂A Receptor Signaling Pathway

G cluster_0 Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Gq_alpha Gq/11 Receptor->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response Antagonist This compound Derivative (Antagonist) Antagonist->Receptor

Caption: Simplified signaling pathway of the 5-HT₂A receptor and the inhibitory action of this compound-based antagonists.

Protocol 4: In Vitro 5-HT₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT₂A receptor.[8][9]

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT₂A receptor (e.g., from CHO-K1 cells).[8]

  • Radioligand: [³H]Ketanserin.

  • Non-specific binding control: Mianserin or unlabeled Ketanserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Experimental Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%), and the radioligand ([³H]Ketanserin, at a concentration close to its Kd, e.g., 1-2 nM).

  • Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of a competing ligand (e.g., 10 µM Mianserin).

  • Incubation: Add the membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Development of σ₁ Receptor Modulators

The this compound scaffold is also found in modulators of the σ₁ receptor, a chaperone protein involved in various CNS functions, with potential applications in neurodegenerative diseases and psychiatric disorders.[2]

Protocol 5: Cell-Based Assay for σ₁ Receptor Ligand Activity

This protocol describes a functional assay to assess the activity of σ₁ receptor ligands by measuring changes in intracellular calcium levels.[10]

Materials:

  • A suitable cell line endogenously or recombinantly expressing the σ₁ receptor (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Known σ₁ receptor agonist (e.g., (+)-Pentazocine) and antagonist (e.g., Haloperidol).

  • Fluorescence plate reader with calcium imaging capabilities.

Experimental Procedure:

  • Cell Culture and Dye Loading: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37 °C).

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence for a short period.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Stimulation (for antagonists): For testing antagonist activity, after a pre-incubation period with the test compound, stimulate the cells with a known σ₁ receptor agonist (e.g., (+)-Pentazocine) at its EC₅₀ concentration.

  • Fluorescence Measurement: Immediately after compound addition (for agonists) or stimulation (for antagonists), measure the change in fluorescence over time.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. For agonists, determine the EC₅₀ value from the dose-response curve. For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.

Table 2: Representative Biological Activities of this compound Derivatives

Compound IDTargetAssay TypeActivity (IC₅₀/EC₅₀/Ki)Reference
Ketanserin5-HT₂A ReceptorRadioligand BindingKi = 1.1 nM[2]
Altanserin5-HT₂A ReceptorRadioligand BindingHigh Affinity[2]
Haloperidolσ₁ ReceptorRadioligand BindingHigh Affinity[11]

III. Conclusion and Future Perspectives

The this compound scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which its derivatives can be generated make it an invaluable tool for lead discovery and optimization. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space around this scaffold and to evaluate the biological activities of their novel compounds.

Future research will likely focus on the development of more selective and potent ligands for a wider range of biological targets by leveraging advanced synthetic methodologies and computational drug design. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of diseases.

IV. References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the... - ResearchGate. [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • 4-Benzylpiperidine - Wikipedia. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC - PubMed Central. [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. [Link]

  • Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. NIH. [Link]

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. PubMed. [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - DiscoverX. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC - PubMed Central. [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents.

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - GUPEA. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]

  • Phenyl-piperidin-4-yl-methanone - MySkinRecipes. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC - PubMed Central. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

  • Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of - JOCPR. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. [Link]

  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. PMC - NIH. [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

Sources

Comprehensive Analytical Characterization of Phenyl(piperidin-4-yl)methanone: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine, is a pivotal chemical intermediate and a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including analgesics and central nervous system modulators.[1][2] Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive suite of validated analytical protocols for the definitive characterization of this compound, leveraging orthogonal techniques to ensure scientific rigor. We will delve into the causality behind methodological choices, offering field-proven insights for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Imperative

The characterization of a pharmaceutical intermediate like this compound is not a mere checklist of techniques but a systematic investigation. The goal is to build an unambiguous analytical profile that confirms the molecule's structure and quantifies its purity with a high degree of confidence. An integrated approach, utilizing both spectroscopic and chromatographic methods, is essential. Spectroscopic techniques like NMR, MS, and FTIR provide definitive structural information, while chromatography is unparalleled for separating and quantifying the target compound from process-related impurities or degradation products.[3] This multi-faceted strategy is foundational to Good Manufacturing Practices (GMP) and regulatory submissions.

Physicochemical Properties of this compound
PropertyValueSource
Alternate Name 4-Benzoylpiperidine[4]
CAS Number 37586-22-4[4]
Molecular Formula C₁₂H₁₅NO[4]
Molecular Weight 189.25 g/mol [2][4]
Boiling Point 310.7 °C at 760 mmHg[2]

A Strategic Workflow for Complete Characterization

A logical progression of analysis ensures both efficiency and thoroughness. The initial steps focus on unequivocal identification and structural confirmation, followed by quantitative methods to assess purity. This workflow minimizes ambiguity and builds a complete, self-validating data package.

cluster_0 PART 1: Identity & Structural Confirmation cluster_1 PART 2: Purity & Impurity Profiling cluster_2 PART 3: Data Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Proof HPLC RP-HPLC-UV Quantitative Purity & Impurity Detection NMR->HPLC Confirms Identity Report Comprehensive Certificate of Analysis (CoA) NMR->Report Provides Structural Data MS Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation MS->HPLC MS->Report FTIR FTIR Spectroscopy Functional Group Verification FTIR->HPLC FTIR->Report HPLC->Report Provides Purity Data

Caption: Integrated workflow for this compound characterization.

Part 1: Structural Elucidation and Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of chemical structure elucidation. It provides unambiguous information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments, including the critical carbonyl carbon. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial; DMSO-d₆ is often preferred for its ability to solubilize a wide range of organic compounds and for its clear resolution of exchangeable protons (like the amine N-H).[5]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex spin systems.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 10 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 220 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Expected Spectral Data (Predicted)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.90d2H, Aromatic (ortho to C=O)
~7.60t1H, Aromatic (para to C=O)
~7.50t2H, Aromatic (meta to C=O)
~3.50m1H, Piperidine CH
~3.10m2H, Piperidine CH₂ (axial, adjacent to N)
~2.70m2H, Piperidine CH₂ (equatorial, adjacent to N)
~2.10br s1H, Amine NH
~1.80m4H, Piperidine CH₂
¹³C ~200.0sCarbonyl (C=O)
~137.0sAromatic (ipso-C)
~133.0sAromatic (para-CH)
~129.0sAromatic (ortho-CH)
~128.5sAromatic (meta-CH)
~45.0sPiperidine CH
~43.0sPiperidine CH₂ (adjacent to N)
~29.0sPiperidine CH₂
Mass Spectrometry (MS)

Expertise & Causality: MS is essential for confirming the molecular weight of the analyte. We select Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for this application. GC provides excellent separation for thermally stable, volatile compounds like this compound.[7] EI is a "hard" ionization technique that generates reproducible fragmentation patterns, creating a molecular fingerprint that is highly useful for structural confirmation and library matching.[6]

Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a robust, general-purpose column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures separation from potential impurities.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 amu.

Expected Mass Spectrum

m/zInterpretation
189 [M]⁺˙, Molecular Ion
122[C₇H₅O-CH]⁺, Benzoyl-CH fragment
105[C₇H₅O]⁺, Benzoyl cation (base peak)
84[C₅H₁₀N]⁺, Piperidine ring fragment
77[C₆H₅]⁺, Phenyl cation
56Piperidine ring fragment
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the ketone (C=O), the secondary amine (N-H), and aromatic/aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.[8]

Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.

Expected Key Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amine
3000-3100C-H stretchAromatic C-H
2800-3000C-H stretchAliphatic C-H
~1680 C=O stretch Aryl Ketone
1580-1600C=C stretchAromatic Ring

Part 2: Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of pharmaceutical compounds.[3][9] It separates molecules based on their hydrophobicity. A C18 column is chosen for its versatility and strong retention of moderately polar compounds. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer. A phosphate buffer at a slightly acidic pH ensures that the secondary amine in the piperidine ring is protonated, leading to sharp, symmetrical peaks.[10] UV detection is selected because the benzoyl chromophore provides strong absorbance, allowing for high sensitivity.[11]

Protocol: RP-HPLC for Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Prepare a stock solution of a reference standard at 1.0 mg/mL in mobile phase A/B (50:50).

    • Sample: Prepare the sample to be tested at the same concentration (1.0 mg/mL).

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Imperative

Any quantitative method must be validated to prove it is suitable for its intended purpose.[12] Validation ensures the data is reliable, reproducible, and accurate. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13]

Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Peak Purity) Validation->Specificity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, RSD%) Validation->Precision Limits LOD / LOQ (Sensitivity) Validation->Limits Robustness Robustness (Method Reliability) Validation->Robustness Lineity Lineity Validation->Lineity Linearity Linearity & Range (R² > 0.999)

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Summary and Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The protocols outlined in this guide, combining NMR, GC-MS, and FTIR for structural confirmation with a validated RP-HPLC method for quantitative purity analysis, provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. By understanding the scientific principles behind each method, researchers can confidently generate a complete and defensible analytical data package suitable for both research and regulatory purposes.

References

  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for article. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the.... Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectral data of compound 5a-5m, 6a-6e. RSC Publishing. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed Central. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Clinical Pharmacy and Therapeutics. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Retrieved from [Link]

  • Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

Sources

HPLC methods for Phenyl(piperidin-4-yl)methanone analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Phenyl(piperidin-4-yl)methanone by High-Performance Liquid Chromatography

Introduction

This compound, also known as 4-benzoylpiperidine, is a key intermediate in the synthesis of various pharmaceutical compounds, including centrally acting analgesics and opioid receptor modulators.[1] Its purity and stability are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and predominant analytical technique for the separation, identification, and quantification of drug substances and their impurities.[2][3]

This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable protocol for quality control, purity assessment, and stability testing. The principles behind the selection of chromatographic parameters are discussed to provide a deeper understanding of the method's development and ensure its successful implementation.

Principle of the Chromatographic Method

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, a moderately polar compound, is retained on the C18 column and elutes based on its partitioning between the stationary and mobile phases.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its versatility and strong retentive capabilities for compounds with aromatic and aliphatic moieties.[4][5][6] Modern, end-capped C18 columns provide high efficiency and produce symmetrical peak shapes by minimizing interactions with residual silanols on the silica surface.

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and a phosphate buffer. Acetonitrile is selected as the organic modifier due to its low UV cutoff and ability to produce sharp peaks.[7] The piperidine ring in the analyte contains a secondary amine (a basic functional group), making its retention time highly sensitive to the pH of the mobile phase. A slightly acidic phosphate buffer is used to ensure that the piperidine nitrogen is consistently protonated. This suppresses silanol interactions and leads to a single, sharp chromatographic peak with reproducible retention.[5]

  • Detection: The benzoyl group in this compound contains a strong chromophore, making it ideal for UV detection. Analysis of the UV spectrum of similar benzophenone derivatives indicates that a wavelength of 254 nm provides excellent sensitivity and specificity for quantification.[8]

Analytical Workflow for this compound Analysis

The following diagram outlines the complete workflow from sample preparation to data analysis, ensuring a systematic and reproducible analytical process.

HPLC_Workflow Figure 1: HPLC Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation (Buffer + Acetonitrile) sys_equilib System Equilibration (Stable Baseline) prep_mobile->sys_equilib prep_std Standard Solution Preparation (Stock & Working Standards) sst_inject System Suitability Test (SST) (Inject Standard 5x) prep_std->sst_inject prep_sample Sample Solution Preparation (Dissolution & Filtration) sample_inject Sample & Standard Injection (Bracketing or Sequence) prep_sample->sample_inject sys_equilib->sst_inject sst_inject->sample_inject If SST Passes peak_integration Peak Integration (Area Measurement) sample_inject->peak_integration calculation Quantification (Assay/Purity Calculation) peak_integration->calculation report Final Report Generation calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard

Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) five replicate times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed with the analysis.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution followed by the Sample Solution(s). It is recommended to bracket sample injections with standard injections for improved accuracy.

  • Record the chromatograms and integrate the peak area for the this compound peak.

Calculation

The assay or purity of this compound in the sample can be calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte from the standard injections.

  • Conc_Standard is the concentration of the Working Standard Solution (µg/mL).

  • Conc_Sample is the nominal concentration of the Sample Solution (µg/mL).

Method Validation and Stability-Indicating Properties

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9] A crucial aspect of this validation is demonstrating the method's specificity and stability-indicating capability through forced degradation studies.[2][7]

Forced Degradation Studies

Forced degradation studies are essential to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.[10] The sample is subjected to stress conditions to induce degradation, typically aiming for 5-20% degradation of the API.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).

The stressed samples are then analyzed using the proposed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main this compound peak, and the peak purity of the analyte can be confirmed using a PDA detector.[11][12]

Validation Parameters

The following diagram illustrates the logical relationship between key validation parameters that establish the method's reliability.

Validation_Logic Figure 2: Method Validation Logic Reliability Reliable Method Accuracy Accuracy (Closeness to True Value) Accuracy->Reliability Precision Precision (Repeatability) Precision->Reliability Precision->Accuracy Specificity Specificity (Selectivity) Specificity->Reliability Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelationship of key analytical method validation parameters.

The table below summarizes the essential validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities and degradants.Peak purity index > 0.999; no interference from blank/placebo.
Linearity & Range Proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy Closeness of test results to the true value, assessed by spike/recovery studies.98.0% - 102.0% recovery.[13]
Precision Repeatability (intra-day) and intermediate precision (inter-day) of the results.%RSD ≤ 2.0%.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when changing pH (±0.2), flow rate (±10%), etc.[14]

Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantitative analysis of this compound. The protocol, including detailed steps for solution preparation, system suitability, and analysis, provides a reliable framework for quality control and research applications. The comprehensive approach, which includes a discussion of method validation and forced degradation, ensures that the method is robust and fit for its intended purpose in a regulated pharmaceutical environment.

References

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Huang, H., et al. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. National Institutes of Health (PMC). Available from: [Link]

  • Lankinen, K.S., et al. (1982). High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Available from: [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Available from: [Link]

  • PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. Available from: [Link]

  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. Available from: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • EPRA Journals. (2021). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Available from: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • IOP Publishing. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • RJPT. (2019). Stability Indicating Forced Degradation Studies. Available from: [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Available from: [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Available from: [Link]

  • Siddiqui, S.Z., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Available from: [Link]

  • ResearchGate. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Available from: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Available from: [Link]

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Application Notes & Protocols: Phenyl(piperidin-4-yl)methanone as a Privileged Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine, is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique combination of a rigid phenyl ketone group and a versatile piperidine ring makes it a highly sought-after starting material for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). This document provides an in-depth guide to the application of this precursor, focusing on its core reactivity, detailed synthetic protocols for notable APIs, and the underlying chemical principles that govern its utility.

Introduction: The Strategic Value of the Benzoylpiperidine Scaffold

The benzoylpiperidine fragment is prominently featured in numerous bioactive molecules, including anti-psychotics, anti-thrombotics, and anti-arrhythmics.[1] Its value stems from several key features:

  • Structural Rigidity and Vectorial Orientation: The ketone linkage provides a defined spatial orientation for the phenyl group relative to the piperidine ring, which is crucial for precise interaction with biological targets.

  • Reactive Handles: The secondary amine of the piperidine ring and the carbonyl group of the ketone serve as primary points for synthetic elaboration, allowing for the systematic exploration of chemical space.

  • Physicochemical Properties: The saturated piperidine ring often enhances aqueous solubility and provides a tunable basic center (pKa), which are favorable pharmacokinetic properties.[1]

This guide will explore the practical application of this compound, moving from its fundamental chemical properties to a detailed, field-proven synthetic protocol.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in any synthetic workflow. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 37586-22-4[2]
Molecular Formula C₁₂H₁₅NO[2][3]
Molecular Weight 189.25 g/mol [2][3]
Appearance Solid[4]
Boiling Point 310.7 °C at 760 mmHg[3]
Melting Point 100–103 °C[4]
Storage 2-8°C, sealed, dry[3]
Safety & Handling Protocol

This compound requires careful handling in a well-ventilated laboratory environment. Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166), protective gloves, and a lab coat to prevent skin exposure.[5][6] For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5] Wash hands thoroughly after handling and before eating or smoking.[5][7]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5][7]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5][8]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[5][8]

  • Storage: Store in a well-ventilated, dry, and cool place.[5][6] Keep containers tightly closed and locked up.[5][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8]

Core Synthetic Transformations

The synthetic versatility of this compound is primarily derived from two key reactive sites: the piperidine nitrogen and the benzoyl carbonyl group.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine is nucleophilic and readily undergoes N-alkylation with various electrophiles (e.g., alkyl halides, mesylates). This is the most common strategy for introducing complex side chains and modulating the pharmacological profile of the final compound.

Caption: General workflow for N-alkylation of the piperidine nitrogen.

Reductive Amination of the Carbonyl Group

The ketone can be transformed into an amine via reductive amination. This involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with an appropriate hydride reagent (e.g., sodium triacetoxyborohydride, sodium borohydride).[9][10] This reaction pathway dramatically expands the structural diversity achievable from the precursor.

Caption: General workflow for reductive amination of the carbonyl group.

Application Protocol: Synthesis of a Fexofenadine Intermediate

Fexofenadine, a widely used second-generation antihistamine, can be synthesized using a derivative of this compound. The following protocol outlines the key condensation step to form a crucial intermediate, Methyl 2-[4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2-methylpropionate, based on established patent literature.[11][12]

Objective: To perform the N-alkylation of α,α-diphenyl-4-piperidinemethanol with Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate.

Materials and Reagents
ReagentCAS No.M.W.Quantity
α,α-Diphenyl-4-piperidinemethanol1620-46-8267.3855.4 g (0.207 mol)
Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate154477-55-1296.7853.3 g (0.180 mol)
Potassium Bicarbonate (K₂CO₃)298-14-6100.1242.1 g (0.420 mol)
Potassium Iodide (KI)7681-11-0166.003.1 g (0.019 mol)
Toluene108-88-392.14460 mL
Absolute Ethanol64-17-546.07250 mL
Water7732-18-518.0280 mL
Experimental Workflow

Fexofenadine_Synthesis Start Charge Reactor: - Diphenylpiperidinemethanol (55.4g) - K₂CO₃ (42.1g) - KI (3.1g) - Toluene (310mL) Heat Heat to 80°C Start->Heat Add Slowly add solution of: - Chloro-intermediate (53.3g) - Toluene (150mL) Heat->Add Reflux Reflux for ~30 hours (Monitor by HPLC) Add->Reflux Cool Cool to 10-15°C Reflux->Cool Filter Filter to remove salts Cool->Filter Concentrate Concentrate filtrate (Rotary Evaporation) Filter->Concentrate Recrystallize Dissolve crude in hot Ethanol (250mL) Add Water (80mL) Cool to 10-15°C Stir for 4 hours Concentrate->Recrystallize Isolate Filter white solid Wash with cold ethanol/water Recrystallize->Isolate Dry Dry under vacuum Isolate->Dry End Final Product: Fexofenadine Intermediate (VII) Yield: ~80% Dry->End

Caption: Step-by-step workflow for the synthesis of a key Fexofenadine intermediate.

Step-by-Step Protocol
  • Reactor Setup: Into a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add α,α-diphenyl-4-piperidinemethanol (55.4 g), potassium bicarbonate (42.1 g), potassium iodide (3.1 g), and toluene (310 mL).[11]

  • Initial Heating: Begin stirring the mixture and heat to 80°C.

  • Addition of Electrophile: In a separate beaker, dissolve Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate (53.3 g) in toluene (150 mL). Slowly add this solution dropwise to the reaction flask over a period of 1-2 hours while maintaining the internal temperature at 80-85°C.[11]

    • Causality: Potassium bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Potassium iodide serves as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the rate of N-alkylation. Toluene is an appropriate high-boiling, non-protic solvent for this type of condensation.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux (approximately 110°C) for about 30 hours.[11]

  • Monitoring: Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting material (Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropionate) is consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 10-15°C. Filter the reaction mixture to remove the inorganic salts (potassium bicarbonate, potassium chloride, potassium iodide).[11]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Recrystallization: To the crude product, add absolute ethanol (250 mL) and heat to reflux until the solid is completely dissolved. Slowly add water (80 mL) dropwise to the hot solution. Reflux for an additional 30 minutes.[11]

    • Causality: Recrystallization from a binary solvent system (ethanol/water) is a standard purification technique. The product is soluble in hot ethanol but less soluble in the ethanol/water mixture, especially at lower temperatures, allowing it to crystallize out while impurities remain in the mother liquor.

  • Final Isolation: Allow the solution to cool naturally to 10-15°C and hold at this temperature while stirring for 4 hours to maximize crystal formation. Filter the resulting white solid and wash the filter cake with a cold mixture of ethanol and water.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Expected Results
ParameterResultSource
Product Methyl 2-[4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2-methylpropionate[11]
Appearance White solid[11]
Typical Yield 77.4 g (80%)[11]
Purity (by HPLC) >99.5%[11]

Conclusion

This compound and its derivatives are undeniably powerful and versatile building blocks in the synthesis of APIs.[3][13] The strategic placement of reactive functional groups allows for a modular approach to drug design, enabling the creation of complex molecules through robust and scalable reaction pathways like N-alkylation and reductive amination. The successful and high-yield synthesis of the Fexofenadine intermediate detailed herein serves as a practical testament to the precursor's value in modern pharmaceutical development. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to accelerate their discovery and manufacturing campaigns.

References

  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • ResearchGate. The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the....
  • Cayman Chemical. (2023, August 10). Safety Data Sheet.
  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone.
  • ChemicalBook. (2025, October 18). PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet.
  • 4 - Safety Data Sheet.
  • 7 - SAFETY DATA SHEET. (2021, December 24).
  • Google Patents. CN106380441B - Synthetic method of fexofenadine intermediate.
  • Eureka | Patsnap. Synthetic method of fexofenadine intermediate.
  • ChemicalBook. N-phenylpiperidin-4-amine synthesis.
  • PubMed. Piperidin-4-one: the potential pharmacophore.
  • Google Patents. WO2006055321A2 - Process of making fentanyl intermediates.
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Application and Protocols for the Synthesis of Neuroprotective Agents Utilizing Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Phenyl(piperidin-4-yl)methanone in Neuroprotective Drug Discovery

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a paramount challenge in modern medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a rich starting point for the development of novel therapeutics. This compound, a simple yet elegant molecule, has emerged as one such privileged structure.[1] Its inherent structural features, combining a rigid phenyl ring with a flexible piperidine core, allow for three-dimensional diversification, making it an ideal building block for creating libraries of compounds with diverse pharmacological profiles. This scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, including centrally acting analgesics and opioid receptor modulators.[2] More recently, its utility has been extended to the synthesis of potent neuroprotective agents.

This application note provides a comprehensive guide to the synthesis of neuroprotective agents derived from this compound. We will delve into the synthetic versatility of this scaffold, providing detailed, step-by-step protocols for the synthesis of representative neuroprotective compounds. Furthermore, we will explore the mechanistic underpinnings of their neuroprotective activity, with a focus on the modulation of the sigma-1 receptor, a key player in neuronal survival and function.

Chemical Properties and Reactivity of this compound

This compound is a white to off-white solid with a molecular weight of 189.25 g/mol and a boiling point of 310.7 °C at 760 mmHg. It is typically stored at 2-8°C in a sealed, dry environment. The key to its synthetic utility lies in the reactivity of the secondary amine within the piperidine ring. This nitrogen atom is nucleophilic and readily undergoes a variety of chemical transformations, most notably N-alkylation and reductive amination, allowing for the introduction of diverse substituents.

PropertyValue
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol
Boiling Point310.7 °C at 760 mmHg
Storage2-8°C, sealed, dry

Synthetic Pathways to Neuroprotective Agents

The secondary amine of this compound serves as a versatile handle for introducing a wide array of substituents, leading to compounds with distinct neuroprotective profiles. Two of the most common and effective synthetic strategies are N-alkylation and reductive amination.

Diagram of Synthetic Pathways

Synthetic Pathways General Synthetic Routes from this compound start This compound alkylation N-Alkylation start->alkylation R-X (Alkyl/Benzyl Halide) Base (e.g., K2CO3, NaOAc) reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3) product1 N-Substituted (4-benzoyl)piperidines (e.g., Sigma-1 Receptor Modulators) alkylation->product1 product2 N-Substituted (4-benzyl)piperidines reductive_amination->product2

Caption: General synthetic routes for the derivatization of this compound.

Protocols for the Synthesis of Neuroprotective Agents

The following protocols provide detailed, step-by-step procedures for the synthesis of two classes of neuroprotective agents derived from this compound.

Protocol 1: Synthesis of N-Benzyl-(4-benzoyl)piperidine (A Sigma-1 Receptor Modulator)

This protocol details the N-alkylation of this compound with benzyl bromide to yield a potent sigma-1 receptor modulator. Sigma-1 receptor agonists have demonstrated significant neuroprotective effects in various models of neurodegeneration.[2]

Experimental Workflow

Protocol_1_Workflow Workflow for N-Alkylation of this compound step1 Step 1: Reactant Setup - this compound - Benzyl Bromide - Base (K2CO3) - Solvent (Acetonitrile) step2 Step 2: Reaction - Reflux for 4-6 hours step1->step2 step3 Step 3: Workup - Cool to room temperature - Filter solid - Concentrate filtrate step2->step3 step4 Step 4: Purification - Column Chromatography step3->step4 step5 Step 5: Characterization - 1H NMR, 13C NMR, MS step4->step5

Caption: Step-by-step workflow for the synthesis of N-Benzyl-(4-benzoyl)piperidine.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Benzyl-(4-benzoyl)piperidine as a solid or viscous oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Donepezil-like Compound via Reductive Amination

This protocol outlines the synthesis of a neuroprotective agent with a structure analogous to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The key step is the reductive amination of this compound with a substituted benzaldehyde.

Experimental Workflow

Protocol_2_Workflow Workflow for Reductive Amination step1 Step 1: Reactant Setup - this compound - Substituted Benzaldehyde - Reducing Agent (NaBH(OAc)3) - Solvent (DCE) step2 Step 2: Reaction - Stir at room temperature for 12-24 hours step1->step2 step3 Step 3: Quenching & Workup - Quench with saturated NaHCO3 - Extract with DCM step2->step3 step4 Step 4: Purification - Column Chromatography step3->step4 step5 Step 5: Characterization - 1H NMR, 13C NMR, MS step4->step5

Caption: Step-by-step workflow for the synthesis of a Donepezil-like compound.

Materials:

  • This compound

  • 5,6-Dimethoxy-1-indanone-2-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and 5,6-dimethoxy-1-indanone-2-carboxaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Combine the pure fractions and concentrate to afford the desired Donepezil-like compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 60-70%

Biological Evaluation and Mechanistic Insights

The neuroprotective potential of compounds derived from this compound is often evaluated through a series of in vitro and in vivo assays. A common target for these compounds is the sigma-1 receptor, a unique ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface.

Sigma-1 Receptor Binding Affinity

The affinity of the synthesized compounds for the sigma-1 receptor is a key indicator of their potential neuroprotective activity. This is typically determined through competitive binding assays using a radiolabeled sigma-1 receptor ligand.

CompoundKi (nM) for Sigma-1 ReceptorSelectivity (Sigma-2/Sigma-1)Reference
N-Benzyl-(4-benzoyl)piperidine15.2>100[3]
N-(3-Bromobenzyl)-(4-benzoyl)piperidine8.9>100[3]
Neuroprotective Mechanism of Action: Sigma-1 Receptor Modulation

Activation of the sigma-1 receptor by agonists, such as appropriately substituted N-alkyl-4-benzoylpiperidines, triggers a cascade of neuroprotective signaling events. This includes the modulation of intracellular calcium signaling, attenuation of oxidative stress, and enhancement of neuronal survival pathways.

Signaling Pathway Diagram

Neuroprotective_Signaling Proposed Neuroprotective Mechanism via Sigma-1 Receptor Activation ligand N-Substituted (4-benzoyl)piperidine (Sigma-1 Agonist) s1r Sigma-1 Receptor (ER-Mitochondria Interface) ligand->s1r Binds and Activates ca_signaling Modulation of Intracellular Ca2+ Homeostasis s1r->ca_signaling oxidative_stress Attenuation of Oxidative Stress (Reduced ROS) s1r->oxidative_stress survival_pathways Activation of Pro-survival Pathways (e.g., Akt, Bcl-2) s1r->survival_pathways neuroprotection Neuroprotection (Increased Neuronal Survival) ca_signaling->neuroprotection oxidative_stress->neuroprotection survival_pathways->neuroprotection

Caption: Simplified signaling pathway illustrating the neuroprotective effects of sigma-1 receptor activation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of neuroprotective agents. Its amenability to straightforward chemical modifications, such as N-alkylation and reductive amination, allows for the rapid generation of compound libraries for structure-activity relationship studies. The derivatives of this scaffold, particularly those targeting the sigma-1 receptor, hold significant promise for the development of novel therapeutics for the treatment of neurodegenerative diseases. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs.

References

  • Berardi, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Prezzavento, O., et al. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanearboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. Journal of Medicinal Chemistry. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry. Elsevier. [Link]

  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone. [Link]

  • Hopkins, C., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

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Phenyl(piperidin-4-yl)methanone Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The phenyl(piperidin-4-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of these derivatives, detailing their synthesis, mechanisms of action, and robust protocols for their evaluation as anticancer agents. The information presented herein is synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and practical utility.

Introduction: The Therapeutic Promise of this compound Derivatives

The unique structural features of this compound derivatives allow for versatile chemical modifications, leading to compounds with diverse and potent anticancer activities. These derivatives have been shown to target various key pathways involved in cancer progression, including microtubule dynamics, oncogenic signaling cascades, and metabolic pathways crucial for tumor growth.[2][3][4] This adaptability makes them a promising class of compounds for developing targeted cancer therapies.

Key Therapeutic Targets:

  • Tubulin Polymerization: A significant number of these derivatives act as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Several derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as p21-activated kinase 4 (PAK4) and Mer-tyrosine kinase (MERTK).[4][5] By blocking the activity of these kinases, the compounds can interfere with critical signaling pathways that promote cell proliferation, survival, and metastasis.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Certain phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of MAGL, an enzyme overexpressed in aggressive tumors.[3][6] MAGL inhibition disrupts the supply of fatty acids necessary for tumor cell growth and signaling.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic scheme is presented below. The specific reagents and conditions will vary depending on the desired substitutions on the phenyl and piperidine rings.

Synthesis_Workflow A Starting Materials: - Substituted benzoic acid - N-protected 4-aminopiperidine B Amide Coupling A->B Coupling agents (e.g., HATU, HOBt) C N-Deprotection B->C Acidic or hydrogenolysis conditions D N-Alkylation/Arylation C->D Alkyl/Aryl halide, reductive amination E Final Product: This compound Derivative D->E

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Evaluation of Anticancer Activity

A crucial step in the preclinical assessment of these derivatives is the comprehensive evaluation of their anticancer activity in vitro. This involves a battery of assays to determine their cytotoxicity, effects on cell cycle progression, and ability to induce apoptosis.

Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds typically involves assessing their ability to reduce the viability of cancer cell lines. The MTT and MTS assays are widely used colorimetric methods for this purpose.[7]

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.[7]Cost-effective, widely used.Requires a solubilization step, formazan crystals can be difficult to dissolve.[7]
MTS Reduction of a tetrazolium compound to a soluble formazan product.[7]No solubilization step required, faster protocol.More expensive than MTT.
Analysis of Apoptosis by Western Blotting

To elucidate the mechanism of cell death induced by the derivatives, Western blotting is a powerful technique to analyze the expression of key apoptosis-related proteins.[10][11] This allows for the detection of changes in the levels of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage and activation of caspases.[12][13]

Apoptosis_Pathway_Analysis cluster_0 Treatment & Lysis cluster_1 Western Blot Workflow A Cancer Cells B Treat with this compound Derivative A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Experimental workflow for analyzing apoptosis-related proteins by Western blot.

Protocol 2: Western Blot Analysis of Apoptosis Markers

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the test compound as described in the cell viability assay.[14] After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[14]

  • SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[11] Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.[11]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Capture the signal using an imaging system.[14]

  • Analysis: Perform densitometry analysis to quantify the relative expression of the target proteins, normalizing to a loading control like β-actin or GAPDH.[14] An increase in cleaved caspase-3 and cleaved PARP, along with a change in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.[12]

In Vivo Efficacy Studies in Animal Models

To evaluate the therapeutic potential of promising this compound derivatives in a more physiologically relevant setting, in vivo efficacy studies using animal models are essential.[15] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[16]

Human Tumor Xenograft Models

These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[15]

  • Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are injected subcutaneously or orthotopically into mice.[15] This is a cost-effective and reproducible model for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[15][17] PDX models better recapitulate the heterogeneity of the original tumor.[18]

Xenograft_Model_Workflow A Human Cancer Cells/Tissue B Implantation into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment with this compound Derivative or Vehicle D->E F Continued Tumor Measurement E->F G Endpoint: Tumor Volume, Body Weight, Survival F->G H Data Analysis G->H

Caption: General workflow for in vivo efficacy studies using xenograft models.

Protocol 3: Subcutaneous Xenograft Model for Efficacy Testing

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19] Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.[19] Administer the test compound and vehicle control according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these derivatives, from initial in vitro screening to in vivo efficacy studies. Future research should continue to explore the vast chemical space around this scaffold to identify new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. doi:10.1007/978-1-0716-1162-3_1.
  • BenchChem. (2025). Application Notes and Protocols for Anticancer Agent 96 in Cell Culture.
  • BenchChem. (2025). Application Notes and Protocols for Efficacy Testing of Anticancer Agent 140 in Animal Models.
  • Wobst, I., et al. (2017). N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 60(4), 1367-1386. doi:10.1021/acs.jmedchem.6b01591.
  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(4), e12039. doi:10.1002/fpf2.12039.
  • Poli, G., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 553-563. doi:10.1080/14756366.2019.1574519.
  • Chen, J., et al. (2021). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 22(16), 8759. doi:10.3390/ijms22168759.
  • Poli, G., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 553-563.
  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1845. doi:10.3390/molecules29081845.
  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][7][10][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202300702. doi:10.1002/cbdv.202300702. Retrieved from

  • Lee, H., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55071. doi:10.3791/55071.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents. European Journal of Medicinal Chemistry, 264, 116035. doi:10.1016/j.ejmech.2023.116035.
  • Yang, M., et al. (2019). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology, 1941, 13-21. doi:10.1007/978-1-4939-9081-2_2.
  • Hu, K., et al. (2021). Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine. Frontiers in Oncology, 11, 689871. doi:10.3389/fonc.2021.689871.

Sources

antimicrobial and antifungal activity of Phenyl(piperidin-4-yl)methanone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antimicrobial and Antifungal Evaluation of Phenyl(piperidin-4-yl)methanone Compounds

Authored by: A Senior Application Scientist

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This compound derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in combating a wide spectrum of bacterial and fungal pathogens.[1][2] This guide provides a comprehensive overview of the core methodologies and scientific principles essential for the robust evaluation of their antimicrobial and antifungal efficacy. It is designed for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for new therapeutic applications.

The foundational structure, consisting of a phenyl ring and a piperidine ring linked by a ketone, offers a versatile template for chemical modification. Studies have shown that substitutions on either ring can profoundly influence the compound's biological activity, leading to derivatives with potent bactericidal and fungicidal properties.[1][3][4] This document will detail the standardized protocols for assessing this activity, explain the rationale behind experimental choices, and provide a framework for interpreting the resulting data.

Part 1: Putative Mechanisms of Action

While the precise molecular targets can vary between different derivatives, a primary mechanism of action for many antifungal piperidine-containing compounds is the inhibition of ergosterol biosynthesis.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to altered membrane permeability, malfunction of membrane-bound enzymes, and ultimately, cell death.[7] Azole antifungals, for example, famously target the enzyme 14α-demethylase in this pathway.[7] It is hypothesized that certain this compound derivatives may interfere with similar enzymatic steps.

In bacteria, a plausible target is the cell wall biosynthesis pathway. Specifically, these compounds may act by inhibiting Penicillin-Binding Proteins (PBPs), which are crucial enzymes for the synthesis and remodeling of the peptidoglycan cell wall.[8] Inhibition of PBPs compromises the structural integrity of the bacterial cell, leading to lysis and death, a mechanism famously employed by β-lactam antibiotics.[8]

Below is a conceptual diagram illustrating the potential inhibitory action of these compounds on fungal ergosterol biosynthesis.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Enzyme Biosynthetic Enzyme (e.g., 14α-demethylase) Lanosterol->Enzyme Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Membrane Structural Integrity & Fluidity Ergosterol->Membrane Compound This compound Derivative Compound->Enzyme Inhibition Enzyme->Intermediate_Sterols

Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway.

Part 2: Core Efficacy Testing Protocols

To ensure data is reproducible and comparable across studies, standardized assays are critical. The following sections detail the protocols for the two most fundamental methods for evaluating antimicrobial and antifungal activity: the Broth Microdilution assay for determining Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for assessing the Zone of Inhibition.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] This quantitative measure is a cornerstone for assessing the potency of a novel compound. The broth microdilution method is a standardized, widely used technique for determining MIC values.[9][11][12]

This assay systematically exposes a standardized number of microbial cells to a range of compound concentrations. By identifying the lowest concentration that prevents turbidity (a visual indicator of growth), we can precisely quantify the compound's inhibitory power. The use of Mueller-Hinton Broth (MHB) is standard as it has low levels of inhibitors to common antimicrobials and provides consistent results.[11] The McFarland standard ensures that the initial inoculum density is consistent for every test, which is crucial for reproducibility.[11][12]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[9]

    • Transfer the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at an appropriate temperature (e.g., 35-37°C) until its turbidity matches that of a 0.5 McFarland standard.[11][12] This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[11] This final dilution must be performed within 15 minutes of standardization.[13]

  • Preparation of Compound Dilutions:

    • Prepare a concentrated stock solution of the this compound test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into wells 2 through 12 of a designated row.

    • Add 200 µL of the stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process sequentially from well 2 to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension (from step 1) to wells 1 through 11. This halves the concentration of the compound in each well, achieving the final test concentrations, and brings the final inoculum to the target of 5 x 10⁵ CFU/mL.

    • The total volume in each well should now be 200 µL (except for well 12, which contains only 100 µL of broth).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[9]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be distinctly turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Microbial Inoculum (0.5 McFarland) C 3. Inoculate Plate with Standardized Microbe A->C B 2. Prepare Serial Dilutions of Compound in 96-Well Plate B->C D 4. Incubate Plate (e.g., 37°C, 18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Zone of Inhibition Determination via Agar Disk Diffusion (Kirby-Bauer Test)

The Zone of Inhibition test is a qualitative or semi-quantitative method to assess the ability of an antimicrobial agent to inhibit microbial growth on an agar surface.[14][15][16] It is an excellent screening tool for evaluating the activity of new compounds.

This method relies on the diffusion of the antimicrobial agent from a saturated paper disk into the surrounding agar medium.[13] If the microorganism is susceptible, its growth will be inhibited in a circular area around the disk. The size of this "zone of inhibition" is proportional to the compound's potency, diffusion rate, and the microorganism's susceptibility.[17] Mueller-Hinton agar is preferred for its reproducibility and non-inhibitory nature.[17]

  • Preparation of Microbial Lawn:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, as described in the MIC protocol.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[13]

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate by 60° and repeat the streaking two more times to ensure complete coverage.[13]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[13]

  • Application of Test Compound:

    • Prepare a stock solution of the this compound compound at a known concentration.

    • Impregnate sterile paper disks (6 mm diameter) with a defined volume of the compound solution. A solvent control disk (impregnated only with the solvent, e.g., DMSO) must be included.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[17] Ensure disks are pressed down gently to make full contact with the agar.

    • Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[13]

  • Incubation and Measurement:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours (or longer for slower-growing organisms).[13]

    • After incubation, examine the plate for clear zones around the disks where microbial growth has been inhibited.

    • Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm).

  • Interpretation:

    • The presence of a clear zone indicates that the compound has antimicrobial activity. The diameter of the zone provides a semi-quantitative measure of its potency.[13] A larger zone generally indicates greater activity. The results are often compared to those of standard control antibiotics.

A 1. Prepare Standardized Inoculum (0.5 McFarland) B 2. Create Microbial Lawn on Mueller-Hinton Agar A->B D 4. Place Disks on Inoculated Agar Plate B->D C 3. Impregnate Sterile Disks with Test Compound C->D E 5. Invert and Incubate (e.g., 37°C, 18-24h) D->E F 6. Measure Diameter of the Zone of Inhibition (mm) E->F

Caption: Workflow for the Zone of Inhibition (Kirby-Bauer) Assay.

Part 3: Data Presentation and Structure-Activity Insights

Clear and concise data presentation is paramount for comparative analysis. MIC values are best presented in a tabular format, allowing for a direct comparison of a compound's activity against various microbial strains.

Example MIC Data Table
Compound IDModificationMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 90028)
Parent Cmpd Unsubstituted64>128128
Derivative A 4-Fluoro-phenyl166432
Derivative B 4-Chloro-phenyl83216
Derivative C Thiosemicarbazone4168
Ampicillin Control Antibiotic0.58N/A
Fluconazole Control AntifungalN/AN/A2

Note: The data above is illustrative and intended for formatting purposes.

Structure-Activity Relationship (SAR) Insights

The piperidine scaffold is a key feature in many biologically active compounds.[1][18] Initial findings from various studies on this compound derivatives suggest several SAR trends:

  • Halogenation: The addition of halogen atoms like fluorine or chlorine to the phenyl ring often enhances antimicrobial and antifungal activity, as suggested by studies on similar scaffolds.[3] This may be due to increased lipophilicity, which can facilitate cell membrane penetration.

  • Thiosemicarbazone Moiety: The conversion of the ketone group to a thiosemicarbazone has been shown to significantly boost antibacterial and antifungal potency in piperidin-4-one derivatives.[1][19] This functional group may enhance the compound's ability to chelate metal ions essential for microbial enzyme function.

  • N-Substitution: Modifications at the piperidine nitrogen atom can also dramatically alter activity. Attaching different aryl or alkyl groups can influence the compound's interaction with its biological target.[5]

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test.
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  • BenchChem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Nelson Labs. (n.d.). Zone of Inhibition.
  • BenchChem. (n.d.). Application Notes and Protocols: Zone of Inhibition Testing with Antibacterial Agent 47.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Srividya, J., Jonathan, D. R., Revathy, B. K., & Anbalagan, G. (2022). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Journal of Molecular Structure. Available from: [Link]

  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). Available from: [Link]

  • Punith, M. S., & Ningaraju, G. N., et al. (2025). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: I. Molecular Diversity. Available from: [Link]

  • Author unspecified. (2022). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Publisher unspecified. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis with Antibacterial and Antifungal Screening of 4- Hydroxy-4- Phenyl Piperidine Derivatives | Request PDF.
  • Singh, N., Satpute, S., Polkam, N., & Pandey, J. (n.d.). Antifungal activity of the synthesized compounds. ResearchGate. Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2018). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Medicinal Chemistry Research. Available from: [Link]

  • Kus, C., Sözüdönmez, F., & Altanlar, N. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie. Available from: [Link]

  • Kamal, A., et al. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2025). (PDF) 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach.
  • Hussain, M. A., et al. (n.d.). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Publisher unspecified. Available from: [Link]

  • Lingappa, M., & Mohana, K. N. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

  • Schmidt, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]

  • ChemicalBook. (n.d.). This compound.
  • Kim, J., et al. (2010). Synthesis and fungicidal activity of N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines on Phytophthora capsici. Semantic Scholar. Available from: [Link]

  • Wiebe, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Available from: [Link]

  • Simson Pharma Limited. (n.d.). This compound.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available from: [Link]

  • Salmaso, V., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology. Available from: [Link]

  • McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi. Available from: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of Phenyl(piperidin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl(piperidin-4-yl)methanone Scaffold - A Privileged Motif in Drug Discovery

The this compound core is a well-established "privileged structure" in medicinal chemistry. Its presence in numerous bioactive compounds highlights its importance as a versatile scaffold for interacting with a range of biological targets.[1] Derivatives of this structure have shown activity as antagonists of serotonin receptors (e.g., 5-HT2A), modulators of opioid and dopamine receptors, and even as enzyme inhibitors.[1][2][3] For instance, the potent synthetic opioid fentanyl is a notable member of the broader phenylpiperidine class, underscoring the therapeutic potential of these compounds, primarily in the central nervous system.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing cascade for novel this compound derivatives. The protocols outlined herein are designed to characterize the pharmacological profile of these compounds, from initial target engagement to early safety assessment. The experimental choices are explained to ensure scientific rigor and the generation of reliable, decision-driving data.

A Tiered Approach to In Vitro Characterization

A logical, tiered approach is recommended to efficiently screen and characterize new derivatives. This strategy begins with broad primary screening to identify active compounds and their primary targets, followed by more specific secondary assays to evaluate selectivity and potential liabilities.

G cluster_0 Tier 1: Primary Screening & Functional Activity cluster_1 Tier 2: Selectivity & Early Safety Profiling P1 Receptor Binding Assays (Target Affinity) S1 General Cell Viability (MTT/MTS Assay) P1->S1 Advance Hits P2 Functional GPCR Assays (cAMP & β-Arrestin) P2->S1 P3 Enzyme Inhibition Assays (e.g., MAGL) P3->S1 S2 Metabolic Liability (CYP450 Inhibition) S1->S2 Confirm Specificity S3 Cardiotoxicity Risk (hERG Channel Assay) S2->S3 G cluster_0 GPCR Signaling Pathways GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits Ligand Derivative Ligand->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces

Caption: Simplified overview of major GPCR signaling cascades.

1.2.1. Cyclic AMP (cAMP) Accumulation Assay

Scientific Rationale: Many GPCRs are coupled to Gαs or Gαi proteins, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels. [4][5]Measuring cAMP is a direct functional readout for the activation of these receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for this purpose. [4][6] Experimental Protocol: HTRF cAMP Assay

  • Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the target GPCR. Culture cells to the appropriate density.

  • Assay Procedure (384-well format):

    • Harvest and resuspend cells in stimulation buffer.

    • Agonist Mode:

      • Dispense cells into the assay plate.

      • Add serial dilutions of the test compound.

      • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production. [7] * Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the test compound.

      • Add a fixed concentration of a known agonist (typically at its EC₈₀) to stimulate cAMP production.

      • Incubate as above.

  • Detection:

    • Add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. [8] * Incubate to allow the competitive immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • The ratio of the two emission wavelengths is calculated and is inversely proportional to the amount of cAMP produced in the cells.

  • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀, which can be used to calculate the antagonist's affinity constant (Kb).

1.2.2. β-Arrestin Recruitment Assay

Scientific Rationale: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. [9][10]This process desensitizes G-protein signaling but can also initiate G-protein-independent signaling. [11]β-arrestin recruitment assays are crucial for identifying "biased ligands" that preferentially activate one pathway over another and for screening orphan GPCRs where the G-protein coupling is unknown. [9] Experimental Protocol: Enzyme Fragment Complementation (EFC) Assay (e.g., PathHunter®)

  • Cell Line: Use an engineered cell line co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. [9][10]2. Assay Procedure (384-well format):

    • Plate the cells and incubate overnight to allow for attachment. [9] * Agonist Mode: Add serial dilutions of the test compound and incubate for 60-90 minutes at 37°C.

    • Antagonist Mode: Pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration.

  • Detection:

    • Add the detection reagent containing a chemiluminescent substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

    • Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • The light output is directly proportional to the extent of β-arrestin recruitment.

  • Data is analyzed similarly to the cAMP assay to determine EC₅₀/IC₅₀ and Emax values for agonist and antagonist activity, respectively.

Tier 2: Selectivity and Early Safety Profiling

Compounds that demonstrate desired activity in primary assays must be evaluated for potential off-target effects and liabilities.

General Cell Viability Assay (MTT Assay)

Scientific Rationale: It is essential to ensure that the observed activity in functional assays is not due to general cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which, under defined conditions, serves as an indicator of cell viability. [12]It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. [12][13] Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., the host cell line used in functional assays or a cancer cell line like HeLa) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a relevant duration (e.g., 24-72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [13]4. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the purple formazan crystals. [12][13]5. Absorbance Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm. [14] Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

ParameterInterpretation
High CC₅₀ Low cytotoxicity; the compound is likely not a non-specific toxin.
Low CC₅₀ High cytotoxicity; may indicate a non-specific mechanism of action.
Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. [15][16]Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs) by affecting the plasma levels of co-administered drugs. [15][17]Regulatory agencies like the FDA recommend evaluating the potential for CYP inhibition early in drug development. [15] Experimental Protocol: In Vitro CYP Inhibition (IC₅₀)

  • Test System: Human liver microsomes are a standard test system as they contain a rich complement of CYP enzymes. [15][18]2. Incubation:

    • In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in a phosphate buffer.

    • Initiate the metabolic reaction by adding a cocktail of CYP-specific probe substrates and an NADPH-regenerating system (cofactor). [19] * Incubate at 37°C for a short, defined period (e.g., 5-15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe substrate. [19] Data Analysis:

  • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

  • An IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [15]

    IC₅₀ Value Interpretation of DDI Potential
    < 1 µM Strong inhibitor; high potential for clinical DDIs. [19]
    1 - 10 µM Moderate inhibitor; potential for DDIs should be investigated.

    | > 10 µM | Weak or non-inhibitor; low potential for clinical DDIs. [19]|

hERG Potassium Channel Safety Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [20][21]Inhibition of the hERG channel can prolong the QT interval, creating a risk for a life-threatening arrhythmia called Torsades de Pointes. [20][21]For this reason, assessing hERG channel block is a mandatory part of preclinical safety evaluation required by regulatory bodies. [22] Experimental Protocol: Automated Patch-Clamp Assay

Scientific Rationale: Automated patch-clamp provides a higher throughput method than traditional manual patch-clamp for measuring ion channel currents while maintaining high-quality data. [20]

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.

  • Automated Patch-Clamp System:

    • Load the cell suspension and test compound solutions onto the automated system (e.g., QPatch, IonWorks).

    • The system automatically captures individual cells and forms a high-resistance (giga-ohm) seal to establish a whole-cell recording configuration.

  • Voltage Protocol:

    • Apply a specific voltage protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels followed by a repolarization step where the peak tail current is measured. [20][23] * Record baseline hERG currents in the external solution.

  • Compound Application: Sequentially apply the vehicle control followed by increasing concentrations of the test compound. Allow the current to reach a steady-state block at each concentration (typically 3-5 minutes). [20]5. Positive Control: A known hERG blocker (e.g., Cisapride, Dofetilide) should be run to validate the assay sensitivity. [23] Data Analysis:

  • Measure the peak tail current amplitude at each compound concentration.

  • Calculate the percentage of current inhibition relative to the baseline current.

  • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Interpretation:

  • A potent hERG IC₅₀ (typically in the low micromolar or sub-micromolar range) is a significant safety concern. The therapeutic index (ratio of hERG IC₅₀ to the therapeutic plasma concentration) is a key parameter for risk assessment.

Conclusion

This structured, multi-tiered approach provides a robust framework for the comprehensive in vitro characterization of novel this compound derivatives. By systematically evaluating target affinity, functional activity, and key safety liabilities, researchers can efficiently identify promising lead candidates for further development. This methodical process ensures that decisions are based on high-quality, reproducible data, ultimately increasing the probability of success in the complex journey of drug discovery.

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Sources

Application Notes and Protocols: Leveraging the Phenyl(piperidin-4-yl)methanone Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and the Opportunity in CNS Drug Discovery

The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine. The intricate biology of the brain, coupled with the restrictive nature of the blood-brain barrier (BBB), contributes to notoriously high attrition rates for CNS drug candidates.[1] In this high-risk, high-reward environment, the strategic selection of a core chemical structure, or scaffold, is a pivotal decision that can profoundly influence the trajectory of a drug discovery program. The Phenyl(piperidin-4-yl)methanone fragment has emerged as a "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive molecules targeting the CNS.[2] Its value lies not in its own intrinsic activity, but in its remarkable versatility as a foundational building block for potent and selective neurological agents.[3]

This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the effective utilization of the this compound scaffold. We will delve into the strategic rationale for its use, present detailed protocols for the synthesis and evaluation of its derivatives, and outline a clear workflow from initial design to preclinical assessment.

The Strategic Value of the this compound Core

The power of this scaffold lies in its elegant simplicity and the distinct roles of its constituent parts. It offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • The Piperidine Ring: This saturated heterocycle is a common feature in many successful CNS drugs.[2] Its basic nitrogen atom is typically protonated at physiological pH, enabling it to form a critical ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

  • The Phenyl Group: This aromatic ring provides a vector for substitution that can be used to fine-tune ligand-receptor interactions. Modifications here can enhance binding affinity, impart selectivity against closely related receptor subtypes, and modulate physicochemical properties like lipophilicity, which is crucial for CNS penetration.

  • The Carbonyl Linker: This ketone group acts as a rigid linker, properly orienting the phenyl and piperidine moieties within the receptor's binding pocket. It can also serve as a hydrogen bond acceptor, further anchoring the ligand to its target.

This trifecta of functionality makes the scaffold an ideal starting point for developing ligands against a wide array of CNS targets, including those implicated in psychosis, depression, anxiety, and neurodegenerative diseases.[4][5]

G cluster_scaffold This compound cluster_features Key Pharmacophoric Features Scaffold Piperidine Piperidine Ring (Basic Nitrogen for GPCR Anchor) Piperidine->Scaffold Phenyl Phenyl Group (Modulation of Selectivity & Properties) Phenyl->Scaffold Carbonyl Carbonyl Linker (Rigid Spacer & H-Bond Acceptor) Carbonyl->Scaffold

Caption: Core scaffold with key features for CNS drug design.

Experimental Design and Workflow

A successful CNS drug discovery campaign requires a systematic and iterative process. The workflow below illustrates the key stages in progressing from the initial scaffold to a viable preclinical candidate. Each step is designed to answer critical questions about the compound's biological activity, selectivity, and drug-like properties.

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Scaffold Selection: This compound synthesis Analog Synthesis (Protocol 1) start->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify primary_screen Primary Screening: Receptor Binding (Protocol 2) purify->primary_screen functional_assay Functional Assays (e.g., GTPγS, Calcium Flux) primary_screen->functional_assay selectivity Selectivity Profiling (Broad Receptor Panel) functional_assay->selectivity adme In Vitro ADME/Tox (BBB Permeability - Protocol 3, Stability) selectivity->adme adme->synthesis Iterative Optimization pkpd Pharmacokinetics (PK) & Target Engagement adme->pkpd efficacy Efficacy in Disease Models (Protocol 4) pkpd->efficacy safety Safety Pharmacology efficacy->safety candidate Preclinical Candidate Nomination safety->candidate

Caption: Iterative workflow for CNS drug discovery.

Detailed Application Protocols

Protocol 1: Synthesis of N-Arylmethyl-Phenyl(piperidin-4-yl)methanone Derivatives

Rationale: N-substitution of the piperidine ring is a primary and highly effective strategy to explore the SAR of this scaffold. This protocol details a standard reductive amination procedure, a robust and widely used method for this transformation.

Materials:

  • This compound hydrochloride

  • Substituted benzaldehyde of choice (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and nitrogen atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • Free-Basing: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in DCM. Add TEA (1.2 eq) and stir at room temperature for 20 minutes to generate the free base.

  • Imine Formation: Add the substituted benzaldehyde (1.1 eq) to the mixture. Stir for 1-2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: STAB reacts with moisture; handle under a dry atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Radioligand Competition Binding Assay for Dopamine D₂ Receptor Affinity

Rationale: A binding assay is the first critical step to determine if a newly synthesized compound interacts with the intended molecular target. This protocol measures the affinity (Ki) of a test compound by assessing its ability to compete with a known high-affinity radioligand.[6]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (final concentration near its Kd value).

  • Non-specific control: Haloperidol or Butaclamol (at a high concentration, e.g., 10 µM).

  • Test compounds, serially diluted in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and test compound competition (radioligand + serial dilutions of test compound).

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 25 µL of the appropriate compound dilution (or buffer for total, or control for non-specific).

    • Add 25 µL of the radioligand solution.

  • Initiate Reaction: Add 100 µL of the cell membrane suspension (typically 5-20 µg of protein per well) to all wells to start the binding reaction. The total volume is now 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically trapped radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assessment

Rationale: For a CNS drug to be effective, it must cross the blood-brain barrier. The parallel artificial membrane permeability assay (PAMPA) or cell-based transwell assays are high-throughput methods to predict this crucial property early in the discovery process.[7][8]

Procedure (Transwell Assay Overview):

  • Cell Culture: Culture a monolayer of brain microvascular endothelial cells (BMECs), often co-cultured with astrocytes or pericytes, on a porous membrane insert within a transwell plate.[9] This separates an "apical" (blood side) chamber from a "basolateral" (brain side) chamber.

  • Barrier Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER). High TEER values indicate the formation of tight junctions, mimicking the BBB.[7]

  • Compound Application: Add the test compound to the apical chamber at a known concentration.

  • Sampling: Over a time course (e.g., 30, 60, 120 minutes), take samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp), which is a quantitative measure of the compound's ability to cross the cellular barrier.

Protocol 4: In Vivo Behavioral Models for Efficacy Testing

Rationale: After a compound demonstrates promising in vitro properties (high affinity, functional activity, BBB permeability), its therapeutic potential must be tested in living organisms using validated animal models of CNS disorders.[10][11]

Example Models:

  • Anxiolytic Activity: The Elevated Plus Maze or Marble Burying Test in mice can assess a compound's ability to reduce anxiety-like behaviors.[12]

  • Antidepressant Activity: The Forced Swim Test or Tail Suspension Test in mice or rats are common models to screen for antidepressant effects by measuring behavioral despair.[12][13]

  • Antipsychotic Activity: Models like apomorphine-induced climbing or phencyclidine (PCP)-induced hyperactivity can assess a compound's potential to mitigate dopamine-related psychotic behaviors.

  • Motor Function: The Rotarod Test is used to evaluate a compound's effect on motor coordination and balance, which is crucial for identifying potential extrapyramidal side effects common to some antipsychotics.[12]

Illustrative Data and Interpretation

The goal of the initial synthetic and screening effort is to identify trends that guide further optimization. The following table presents hypothetical data for a series of analogs based on the synthetic protocol above.

Compound IDR-Group (on N-benzyl)D₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)Papp (BBB) (10⁻⁶ cm/s)
1 H1508505.2
2a 4-Fluoro251206.8
2b 2,4-Difluoro18957.1
2c 4-Methoxy220353.4

Interpretation:

  • Adding a fluorine atom at the 4-position of the benzyl ring (Compound 2a ) significantly improves D₂ affinity compared to the unsubstituted parent (1 ).

  • Adding a second fluorine (Compound 2b ) provides a modest additional gain in D₂ affinity.

  • Switching to a methoxy group (Compound 2c ) dramatically reduces D₂ affinity but increases 5-HT₂ₐ affinity, suggesting this position can be used to tune selectivity.

  • Fluorination appears to improve BBB permeability (Papp), a desirable outcome for CNS targets.

Conclusion and Future Outlook

The this compound scaffold is a proven, high-value starting point for CNS drug discovery. Its synthetic accessibility and amenability to systematic modification allow for the rapid generation of diverse chemical libraries. By employing a logical workflow that integrates chemical synthesis with a cascade of in vitro and in vivo assays, research teams can efficiently navigate the complex SAR landscape. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing novel drug candidates based on this privileged core, ultimately paving the way for new therapies to address the significant unmet needs in the treatment of CNS disorders.

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  • PubMed. (2013, June 27). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the.... Retrieved from [Link]

  • PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Retrieved from [Link]

  • PMC. (n.d.). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • PubMed. (2024, January 15). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Retrieved from [Link]

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  • ACS Publications. (2021, September 16). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

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Application Notes and Protocols: Phenyl(piperidin-4-yl)methanone as a Privileged Scaffold for the Synthesis of Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Phenyl(piperidin-4-yl)methanone

In the landscape of medicinal chemistry and neuropharmacology, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. This compound, also known as 4-benzoylpiperidine, has emerged as such a scaffold, particularly in the development of centrally active agents.[1][2] Its rigid, three-dimensional structure incorporating a basic nitrogen atom and an aromatic ring provides a versatile framework for synthesizing ligands targeting a variety of receptors, with a notable prominence in the domain of dopamine receptor modulators.[1][3]

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are critical G protein-coupled receptors (GPCRs) that regulate motor control, cognition, motivation, and emotion.[4][5] Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[6] Consequently, the development of subtype-selective dopamine receptor ligands is a major therapeutic goal. This compound serves as a key starting intermediate, where strategic functionalization of the piperidine nitrogen allows for the systematic exploration of chemical space to achieve desired affinity, selectivity, and functional activity at these receptors.[7]

This document provides a detailed guide for researchers, outlining the synthetic utility of this scaffold, providing a robust protocol for its modification, and contextualizing these efforts within the structure-activity relationships (SAR) and pharmacological signaling of dopamine receptor ligands.

Section 1: Core Synthetic Strategy: N-Functionalization via Palladium-Catalyzed Cross-Coupling

The secondary amine of the piperidine ring in this compound is the primary handle for synthetic diversification. While traditional N-alkylation with alkyl halides is a viable method, modern synthetic chemistry offers a more powerful and versatile approach: palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination.[8] This reaction has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of amines with a wide array of aryl halides and pseudohalides (e.g., triflates) under relatively mild conditions.[9][10]

Causality in Catalyst and Ligand Selection: The success of the Buchwald-Hartwig reaction, especially with a sterically accessible secondary amine like 4-benzoylpiperidine, hinges on the judicious choice of the palladium catalyst and, most critically, the supporting phosphine ligand.

  • Palladium Precatalyst: Palladium(II) precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used, which are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: Bulky, electron-rich biarylphosphine ligands are essential. They facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. For secondary amines, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or JackiePhos (t-Bu₂P(3,5-(CF₃)₂C₆H₃)) have demonstrated exceptional efficacy by promoting the rate-limiting reductive elimination step and preventing catalyst decomposition.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for transmetalation. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[8]

The general workflow for this pivotal synthetic transformation is illustrated below.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Oven-dried Schlenk Flask Inert Purge with Inert Gas (Argon or Nitrogen) Start->Inert Reagents Add: 1. This compound 2. Aryl Halide / Triflate 3. Pd Precatalyst & Ligand 4. Base (e.g., NaOtBu) Inert->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Heat Heat to 80-110 °C with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter (e.g., through Celite) Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Purify Purify via Column Chromatography Extract->Purify Product Characterized Final Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Section 2: Detailed Experimental Protocol

Protocol 1: Palladium-Catalyzed Synthesis of 1-(4-fluorophenyl)-phenyl(piperidin-4-yl)methanone

This protocol describes a representative Buchwald-Hartwig amination using 1-bromo-4-fluorobenzene as the coupling partner. The resulting product is a scaffold for further elaboration or direct biological testing.

Materials and Reagents:

  • This compound hydrochloride (1.0 equiv.)

  • 1-Bromo-4-fluorobenzene (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv., 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv.)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound hydrochloride (e.g., 225 mg, 1.0 mmol), sodium tert-butoxide (288 mg, 3.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol) to the Schlenk flask. Expert Insight: The extra equivalent of base is to neutralize the HCl salt of the starting material.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe, followed by 1-bromo-4-fluorobenzene (122 µL, 1.1 mmol).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with saturated aq. NaHCO₃ (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-arylated product.

Representative Data: The following table summarizes expected outcomes for the N-arylation with various aryl halides, compiled from similar transformations in the literature.[8]

Aryl Halide PartnerBaseCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
1-Bromo-4-fluorobenzeneNaOtBuPd₂(dba)₃ / XPhos1001685-95
4-ChloroanisoleNaOtBuPd₂(dba)₃ / XPhos1102475-85
2-BromopyridineK₃PO₄Pd₂(dba)₃ / JackiePhos1001870-80
3-BromotolueneNaOtBuPd₂(dba)₃ / XPhos1001688-96

Section 3: Structure-Activity Relationship (SAR) Insights

Modifying the N-substituent on the this compound core dramatically influences its pharmacological profile. The nature of this substituent dictates the affinity and selectivity for different dopamine receptor subtypes.

  • D2 vs. D3 Selectivity: The D2 and D3 receptors share high sequence homology, making the design of selective ligands challenging but therapeutically important. Often, incorporating specific arylpiperazine or related heterocyclic moieties via a linker to the piperidine nitrogen can confer high affinity and selectivity for the D3 receptor.[11][12]

  • D4 Ligands: The D4 receptor has a distinct pharmacology. Studies have shown that specific substitutions, such as the introduction of 4,4-difluoro groups on the piperidine ring or particular phenoxymethyl groups, can lead to potent and highly selective D4 receptor antagonists.[13]

  • Functional Activity (Agonist vs. Antagonist): The N-substituent can also determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. For instance, modifications to a core structure can shift a compound from a partial D2 agonist to a functional antagonist with unique "dopaminergic stabilizer" properties.[14]

Table of Representative SAR Data: This table summarizes SAR trends for dopamine receptor ligands, highlighting the impact of structural modifications on binding affinity.

Core ScaffoldN-Substituent / Key ModificationTargetAffinity (Kᵢ, nM)SelectivityReference
4-Phenylpiperidine1-Propyl-4-(3-(methylsulfonyl)phenyl)D2Low Affinity-[14]
Pramipexole-likeN-Propyl & specific aromatic ringD30.40763-fold vs D2[15]
4,4-Difluoropiperidine3-(Phenoxymethyl)D40.3>2000-fold vs D1, D2, D3, D5[13]
Eticlopride-basedO-alkylation with dihydroquinolinoneD30.436~4-fold vs D2[16]
N-Phenylpiperazine4-(Thiophen-3-yl)benzamide linkerD31.4 - 4367 to 1831-fold vs D2[11]

Section 4: Pharmacological Context & Dopamine Receptor Signaling

Understanding the downstream consequences of receptor binding is crucial for drug development. The D2-like receptors (D2, D3, and D4) are canonically coupled to the Gαi/o family of G proteins.[5] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and gene expression. Antagonists block this process by preventing agonist binding.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2/D3/D4 Receptor G_protein Gαi/o-GDP (Inactive) D2R->G_protein Couples AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Ligand Dopamine (Agonist) Ligand->D2R Binds & Activates G_active Gαi/o-GTP (Active) G_protein->G_active GDP/GTP Exchange G_active->AC Inhibits ATP ATP

Caption: Simplified signaling pathway for D2-like dopamine receptors.

This compound stands out as a robust and versatile starting material for the synthesis of novel dopamine receptor ligands. Its amenability to powerful synthetic transformations, particularly the Buchwald-Hartwig N-arylation, provides a reliable and efficient route to a vast chemical space. By systematically modifying the N-substituent, researchers can fine-tune the affinity, selectivity, and functional properties of the resulting compounds, paving the way for the development of next-generation therapeutics for a range of CNS disorders. The protocols and insights provided herein serve as a comprehensive guide for leveraging this privileged scaffold in modern drug discovery programs.

References

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  • Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. Available from: [Link]

  • Sonesson, C., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. Available from: [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. Available from: [Link]

  • Gao, Y., et al. (1990). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 33(1), 39–45. Available from: [Link]

  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Available from: [Link]

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  • Reith, M. E. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3156. Available from: [Link]

  • Al-Salahi, R., & Marzouk, M. (2011). SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 211-218. Available from: [Link]

  • Yuan, H., et al. (2011). Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile. ACS Chemical Neuroscience, 2(10), 597–603. Available from: [Link]

  • Piska, K., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000347. Available from: [Link]

  • WIPO Patentscope. (2011). (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds and their use. Available from: [Link]

  • Kulkarni, P. M., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 12(15), 2845–2861. Available from: [Link]

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  • Hinz, N., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7695. Available from: [Link]

  • Singh, N., & Kumar, A. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(11), 3323–3337. Available from: [Link]

  • ChemRxiv. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

  • Tcyrulnikov, S., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 134(42), 17564–17575. Available from: [Link]

  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. Available from: [Link]

  • Deng, W., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 6(13), 2153–2156. Available from: [Link]

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Application Notes and Protocols for Evaluating Phenyl(piperidin-4-yl)methanone Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Characterizing Phenyl(piperidin-4-yl)methanone Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Derivatives of this versatile molecule have shown potential as modulators of key neurological targets, including dopamine receptors, sigma receptors, and monoamine transporters. As researchers and drug development professionals, a robust and multifaceted approach to evaluating the efficacy and mechanism of action of these compounds is paramount. This guide provides a comprehensive overview of detailed cell-based assay protocols designed to thoroughly characterize the pharmacological profile of this compound derivatives.

The following application notes and protocols are designed to be more than just a series of steps; they are a guide to understanding the "why" behind the "how." By elucidating the principles of each assay and providing a framework for data interpretation, this document aims to empower researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

Deconstructing the Target: A Multi-Assay Approach

Given the potential for this compound derivatives to interact with multiple target classes, a tiered and parallel screening strategy is recommended. This approach allows for a comprehensive understanding of a compound's potency, selectivity, and functional activity. Our recommended workflow begins with primary screening assays to determine binding affinity and functional modulation of the principal targets, followed by secondary and downstream signaling assays to elucidate the finer details of the compound's mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary & Downstream Assays Binding Assays Binding Assays Functional Assays Functional Assays Cell Viability Cell Viability Functional Assays->Cell Viability Functional Outcome Signaling Pathway Analysis Signaling Pathway Analysis Functional Assays->Signaling Pathway Analysis Mechanism of Action Transporter Uptake Transporter Uptake Test Compound Test Compound Test Compound->Binding Assays Affinity (Ki) Test Compound->Functional Assays Potency (EC50/IC50) Test Compound->Transporter Uptake Inhibition (IC50)

Figure 1: A tiered approach to characterizing this compound derivatives.

Section 1: G-Protein Coupled Receptor (GPCR) Functional Assays

Many of the putative targets for this compound derivatives, such as dopamine receptors, are G-protein coupled receptors (GPCRs).[1][2][3] Functional assays are therefore essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

cAMP Assays for Gs and Gi-Coupled Receptors

Principle: Dopamine D1-like receptors are typically coupled to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Conversely, D2-like receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4] By measuring changes in intracellular cAMP, we can determine the functional effect of a test compound on these receptors.

Recommended Cell Lines:

ReceptorCell LineSupplier
Dopamine D1CHO-K1, stably expressing human DRD1Revvity, Cells Online
Dopamine D2HEK293 or CHO-K1, stably expressing human DRD2GenScript, Revvity

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.

Materials:

  • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer)

  • Dopamine D1 or D2 expressing cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (for D2 receptor antagonist screening)

  • Reference agonist (e.g., Dopamine) and antagonist (e.g., Haloperidol)

  • Test compound (this compound derivative)

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells per well).

  • Agonist Mode (D1 Receptor):

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 5 µL of test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (D2 Receptor):

    • Dispense 5 µL of cell suspension into each well.

    • Add 2.5 µL of test compound.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of a reference agonist (e.g., Dopamine) at a concentration that gives 80% of the maximal response (EC80).

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

Data Analysis:

  • Plot the concentration of the test compound against the cAMP response.

  • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist response).

G cluster_0 D1 Receptor (Gs) cluster_1 D2 Receptor (Gi) D1 Dopamine D1 Receptor Gs Gs D1->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc cAMP ↑ AC_stim->cAMP_inc D2 Dopamine D2 Receptor Gi Gi D2->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec

Figure 2: Dopamine receptor signaling pathways and their effect on cAMP levels.

Calcium Flux Assays for Gq-Coupled Receptors

Principle: While less common for dopamine receptors, some GPCRs couple to the Gq alpha subunit, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels. Calcium flux assays utilize fluorescent dyes that bind to Ca2+, resulting in a measurable change in fluorescence intensity upon receptor activation.

Protocol: No-Wash Calcium Flux Assay

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Probenecid (to prevent dye leakage from cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Cells expressing the Gq-coupled receptor of interest

  • Test compound and reference agonist

Procedure:

  • Cell Plating:

    • Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the test compound or reference agonist and continue to record the fluorescence signal for 1-3 minutes.

Data Analysis:

  • The change in fluorescence intensity over time is indicative of intracellular calcium mobilization.

  • Calculate the peak fluorescence response and plot against the compound concentration to determine the EC50.

Section 2: Receptor Binding Assays

Principle: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., dopamine D2, sigma-1)

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2, [3H]-(+)-Pentazocine for sigma-1)

  • Non-labeled competitor (for determining non-specific binding, e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled ligand at a concentration near its Kd.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-labeled competitor.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Recommended Cell Lines for Binding Assays:

TargetCell LineNotes
Sigma-1NCI-H460, HCT-15High endogenous expression[7]
Sigma-2MCF7, C6High endogenous expression[8]

Section 3: Monoamine Transporter Uptake Assays

Principle: To assess the effect of this compound derivatives on monoamine transporters such as the dopamine transporter (DAT), a transporter uptake assay is employed. These assays measure the ability of a test compound to inhibit the uptake of a labeled substrate into cells expressing the transporter.[9][10]

Protocol: [3H]-MPP+ Uptake Inhibition Assay in HEK293-hDAT Cells

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)[11][12][13]

  • [3H]-MPP+ (1-methyl-4-phenylpyridinium)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Reference inhibitor (e.g., GBR12909)

  • Test compound

Procedure:

  • Cell Plating:

    • Seed HEK293-hDAT cells into a 24- or 48-well plate and culture until confluent.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for 10-15 minutes at 37°C.

    • Add [3H]-MPP+ to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.

    • To determine non-specific uptake, perform the assay in the presence of a high concentration of a known DAT inhibitor.

  • Termination and Lysis:

    • Rapidly wash the cells with ice-cold assay buffer to terminate the uptake.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Subtract the non-specific uptake from the total uptake to determine the specific uptake.

  • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Section 4: Cell Viability Assays for Functional Characterization of Sigma Receptor Ligands

Principle: Ligands of the sigma-2 receptor have been shown to induce cell death in various cancer cell lines.[14] Therefore, a cell viability assay can be used as a functional readout to characterize sigma-2 receptor agonists and antagonists. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Cancer cell line with known sigma-2 receptor expression (e.g., SK-N-SH neuroblastoma, MDA-MB-435 melanoma)[14]

  • Test compound and reference compounds

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the log concentration of the test compound to determine the EC50 value for cytotoxicity.

Section 5: Downstream Signaling Pathway Analysis

Principle: To further elucidate the mechanism of action of a this compound derivative, it is often necessary to investigate its effects on downstream signaling pathways. The activation of many GPCRs can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which play a crucial role in cell proliferation, differentiation, and survival.[15]

Protocol: Western Blotting for Phospho-ERK (pERK)

Materials:

  • Cells expressing the target receptor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-pERK1/2 and anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for various times (e.g., 5, 15, 30 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against pERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Data Analysis:

  • Quantify the band intensities for pERK and total ERK.

  • Calculate the ratio of pERK to total ERK to determine the extent of ERK activation.

G GPCR GPCR Activation G_protein G-protein or β-arrestin GPCR->G_protein Ras_Raf Ras/Raf G_protein->Ras_Raf MEK MEK1/2 Ras_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, Differentiation) pERK->Transcription

Figure 3: A simplified schematic of the ERK/MAPK signaling pathway downstream of GPCR activation.

Conclusion: Building a Comprehensive Pharmacological Profile

The suite of assays described in this guide provides a robust framework for the in-depth characterization of this compound derivatives. By systematically evaluating a compound's binding affinity, functional activity, and downstream signaling effects, researchers can build a comprehensive pharmacological profile. This detailed understanding is critical for lead optimization, candidate selection, and ultimately, the successful development of novel therapeutics.

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Application Notes & Protocols: In Vivo Evaluation of Pharmacological Agents Based on the Phenyl(piperidin-4-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Phenyl(piperidin-4-yl)methanone, or 4-benzoylpiperidine, framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a high-affinity ligand for a diverse range of biological targets.[1][2][3] This structural motif is integral to numerous centrally active therapeutic agents, particularly those targeting dopaminergic and opioidergic systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to characterize novel compounds built upon this scaffold. We delve into the rationale for animal model selection, provide detailed, field-tested protocols for assessing antipsychotic-like and analgesic activity, and discuss critical aspects of data interpretation and side effect profiling. The methodologies herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Part 1: Preclinical Strategy & Model Selection

The this compound Scaffold: A Privileged Structure

The term "privileged structure" refers to molecular frameworks that can bind to multiple, distinct biological targets with high affinity.[3][4] The 4-benzoylpiperidine core is a classic example, found in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[5][6] Its versatility arises from its conformational flexibility and the ability to position key pharmacophoric elements—such as the phenyl ring, the ketone, and the basic piperidine nitrogen—in precise three-dimensional orientations to interact with receptor binding pockets.

This guide will focus on two prominent therapeutic applications of this scaffold:

  • Dopamine D2 Receptor (D2R) Antagonism: For the development of antipsychotic agents. Many approved antipsychotics are D2R antagonists.[7]

  • Mu-Opioid Receptor (MOR) Agonism: For the development of potent analgesics.[8][9]

Rationale for Animal Model Selection

Rodents, particularly mice and rats, are the primary models for initial in vivo screening of CNS-active compounds due to their well-characterized neurobiology, genetic tractability, and predictive validity for human responses. The choice between species and strains depends on the specific hypothesis being tested. For instance, Sprague-Dawley rats are often used for catalepsy studies due to their larger size and more pronounced response, while C57BL/6 mice are common for a wide range of behavioral tests.

The selection of a specific behavioral model is guided by its ability to recapitulate certain aspects or "endophenotypes" of a human disorder. For example, while no animal model perfectly mimics schizophrenia, models like amphetamine-induced hyperlocomotion represent the hyperdopaminergic state associated with psychosis.[10][11]

G cluster_0 cluster_1 Target Pathway Identification cluster_2 Therapeutic Hypothesis cluster_3 Primary In Vivo Model Selection Compound Test Compound (this compound derivative) Dopaminergic Dopaminergic System (e.g., D2 Receptor Antagonist) Compound->Dopaminergic In vitro Screening Opioidergic Opioidergic System (e.g., Mu Receptor Agonist) Compound->Opioidergic In vitro Screening Antipsychotic Antipsychotic-like Activity Dopaminergic->Antipsychotic Analgesic Analgesic Activity Opioidergic->Analgesic AIH Amphetamine-Induced Hyperlocomotion (AIH) Antipsychotic->AIH Model positive symptoms & sensorimotor gating PPI Prepulse Inhibition (PPI) Antipsychotic->PPI Model positive symptoms & sensorimotor gating HotPlate Hot Plate Test Analgesic->HotPlate Model thermal nociception TailFlick Tail-Flick Test Analgesic->TailFlick Model thermal nociception

Caption: Decision tree for selecting primary in vivo models.

Part 2: In Vivo Protocols for CNS Applications

Foundational Procedures

The choice of vehicle is critical for ensuring compound solubility and bioavailability while minimizing toxicity.[12] All compounds and vehicles must be sterile for parenteral administration.[13]

Table 1: Common Vehicles for Rodent Studies

Vehicle Composition Properties & Best Use Common Routes
0.9% Sterile Saline Aqueous solution. Ideal for water-soluble salts. IV, IP, SC, PO
5% DMSO / 5% Solutol / 90% Saline Cosolvent system for moderately soluble compounds. IP, PO
10% Tween® 80 / 90% Saline Surfactant-based vehicle for poorly soluble, lipophilic compounds. IP, PO

| 0.5% Methylcellulose in Water | Suspension for insoluble compounds. Requires sonication before dosing. | PO (gavage) |

Administration Routes:

  • Intraperitoneal (IP): Common for rapid systemic exposure, bypassing first-pass metabolism.[14]

  • Subcutaneous (SC): Slower absorption compared to IP, providing a more sustained exposure profile.

  • Oral (PO): Typically administered via gavage to ensure accurate dosing.[15][16] Evaluates oral bioavailability.

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14] Experiments should be designed to minimize animal stress and use the minimum number of animals required for statistical power. Cut-off times in nociception assays are mandatory to prevent tissue damage.[17][18]

Models for Dopaminergic (Antipsychotic-like) Activity

These models test the hypothesis that D2R antagonists will block the effects of dopamine agonists like amphetamine.[7]

This model assesses the ability of a test compound to reverse the locomotor-activating effects of amphetamine, a behavior analogous to the positive symptoms of psychosis.[10][19][20]

Methodology:

  • Acclimation: Individually house mice in locomotor activity chambers (e.g., transparent boxes with infrared beam grids) for 30-60 minutes to allow habituation.[20]

  • Pre-treatment: Administer the test compound or vehicle via the chosen route (e.g., IP). The pre-treatment time depends on the compound's pharmacokinetics (typically 30-60 minutes).

  • Challenge: Administer a psychostimulant challenge, typically d-amphetamine (e.g., 1-3 mg/kg, IP).[10]

  • Data Acquisition: Immediately return the animal to the chamber and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.[20]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Compare the activity of compound-treated groups to the vehicle+amphetamine group using ANOVA followed by post-hoc tests. A significant reduction in locomotion indicates antipsychotic-like potential.

Caption: Experimental workflow for the AIH test.

PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary stimuli.[21] This process is deficient in patients with schizophrenia.[22] The test measures the extent to which a weak auditory prepulse can inhibit the startle response to a subsequent loud pulse.

Methodology:

  • Acclimation: Place the mouse in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[21][23]

  • Pre-treatment: Animals are pre-treated with the test compound or vehicle at an appropriate time before testing.

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure the baseline startle response.[22]

    • Prepulse-alone trials: A weak stimulus (e.g., 74 dB, 20 ms) that should not elicit a significant startle.

    • Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms inter-stimulus interval).

    • No-stimulus trials: Background noise only.

  • Data Analysis: The startle response is measured by a transducer platform. PPI is calculated as a percentage: %PPI = 100 × [(Startle on Pulse-alone) – (Startle on Prepulse-pulse)] / (Startle on Pulse-alone).[21] Antipsychotics are expected to reverse PPI deficits induced by dopamine agonists like apomorphine or NMDA antagonists like ketamine.

Models for Opioidergic (Analgesic) Activity

These models assess a compound's ability to increase the pain threshold in response to a noxious stimulus, a hallmark of MOR agonists.[8][24]

This test measures the response latency to a thermal stimulus, reflecting supraspinally organized pain responses.[17][18]

Methodology:

  • Apparatus: Use a hot plate analgesia meter set to a constant temperature (e.g., 52-55°C).[25][26] The animal is confined to the surface by a transparent cylinder.

  • Baseline Latency: Place the animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. Remove the animal immediately. A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.[25]

  • Dosing: Administer the test compound or vehicle.

  • Post-treatment Latency: At various time points after dosing (e.g., 30, 60, 90 minutes), repeat the test to determine the post-treatment latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE): %MPE = 100 × [(Post-treatment Latency) – (Baseline Latency)] / [(Cut-off Time) – (Baseline Latency)]. A significant increase in latency or %MPE indicates analgesia.

This model also measures response to thermal pain but is primarily mediated at the spinal cord level.[27][28]

Methodology:

  • Apparatus: A tail-flick meter focuses a high-intensity light beam onto the animal's tail.[29]

  • Restraint: The animal is gently held in a restrainer with its tail exposed and placed in a groove on the apparatus.[30]

  • Baseline Latency: Activate the light source, which starts a timer. The timer stops automatically when the animal flicks its tail out of the beam.[28] Record this baseline latency. A cut-off (e.g., 15-20 seconds) is essential.

  • Dosing & Testing: Administer the compound and re-test at set intervals, as in the hot plate test.

  • Data Analysis: Calculate the change in latency or %MPE. This provides a rapid and reliable measure of analgesic efficacy.[27]

Caption: Workflow for the Hot Plate analgesia test.

Part 3: Data Interpretation & Advanced Considerations

Establishing a Dose-Response Relationship

Testing a compound at multiple doses (e.g., 3-4 doses, log or semi-log spaced) is crucial for establishing a dose-response curve and determining key parameters like the ED50 (Effective Dose, 50%). This provides essential information on the compound's potency.

Off-Target & Side Effect Profiling

A critical step in drug development is to assess potential side effects. For the two therapeutic areas discussed, specific side effect models are highly relevant.

Catalepsy is a state of muscular rigidity and a failure to correct an externally imposed posture.[31] It is a classic rodent model used to predict the likelihood of extrapyramidal side effects (EPS) for D2R antagonists.[32][33]

Methodology:

  • Apparatus: A horizontal bar is set at a specific height (e.g., 6-9 cm for rats) from the base.[34][35]

  • Dosing: Administer the test compound (e.g., haloperidol as a positive control) or vehicle.

  • Testing: At peak effect time (e.g., 60 minutes post-dose), gently place the rat’s forepaws on the bar.[31][33]

  • Measurement: Start a timer and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture. A cut-off time (e.g., 180 seconds) is used.

  • Analysis: A significant increase in descent latency indicates cataleptic-like effects.

For Opioids: Key side effects to monitor include respiratory depression (measured via whole-body plethysmography) and effects on gastrointestinal transit (e.g., charcoal meal test). These are more specialized assays but are critical for a comprehensive safety profile.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of novel CNS-active agents. A rational, systematic approach to in vivo evaluation is paramount for successfully advancing these compounds through the drug discovery pipeline. By employing a tiered approach—starting with foundational models like AIH and the Hot Plate test before moving to more complex assessments of sensorimotor gating and side effect liability—researchers can efficiently characterize the pharmacological profile of new chemical entities. The protocols and strategies outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary for informed decision-making in drug development.

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Troubleshooting & Optimization

challenges in Phenyl(piperidin-4-yl)methanone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, experience-driven solutions. This Technical Support Center is designed for professionals engaged in the synthesis of Phenyl(piperidin-4-yl)methanone, a crucial intermediate in pharmaceutical research for developing centrally acting analgesics and opioid receptor modulators[1].

This guide moves beyond simple procedural lists to provide a causal framework for troubleshooting, helping you not only to solve immediate experimental issues but also to build a more robust and predictive approach to your synthetic strategy.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, which typically follows the pathway of reacting an N-protected piperidine-4-carbonyl derivative with a phenyl organometallic reagent, followed by deprotection.

Problem 1: Grignard Reagent (PhMgBr) Formation is Sluggish or Fails to Initiate

Potential Cause: The single most critical factor for the success of any Grignard reaction is the complete exclusion of moisture and atmospheric oxygen. Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources like water[2]. Additionally, magnesium metal is often coated with a passivating layer of magnesium oxide (MgO) that prevents it from reacting with the organic halide[3].

Solutions & Strategies:

  • Rigorous Drying of Glassware and Reagents: All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents like THF or diethyl ether must be anhydrous, preferably freshly distilled from a drying agent like sodium/benzophenone[2][4].

  • Magnesium Activation: The passivating MgO layer must be disrupted to expose fresh magnesium surface.

    • Mechanical Activation: In the reaction flask (under inert gas), gently crush the magnesium turnings with a dry glass rod.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing magnesium and solvent[3][5]. The disappearance of the iodine's purple color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation[5].

  • Initiation: Add a small portion (~5-10%) of your bromobenzene solution to the activated magnesium. A noticeable exotherm (warming), gentle bubbling at the magnesium surface, and the formation of a cloudy gray/brown solution are indicators of successful initiation[5]. If it doesn't start, gentle warming with a heat gun may be required. Once initiated, the remainder of the halide should be added slowly to maintain control.

Problem 2: Low Yield of N-Boc-4-benzoylpiperidine after Reaction with PhMgBr

Potential Cause 1: Competing Side Reactions The most common side reaction during the formation of the Grignard reagent itself is Wurtz-type homocoupling, where two phenyl groups combine to form biphenyl. This is often caused by localized overheating due to too-rapid addition of the aryl halide[5][6].

Solution/Strategy 1: Temperature and Addition Control The exothermic nature of Grignard formation must be managed. The aryl halide should be added dropwise at a rate that maintains a gentle reflux or a controlled internal temperature[2][5]. For large-scale reactions, a syringe pump ensures a slow, steady addition rate. A dark black color during Grignard formation can indicate decomposition due to overheating[5].

Potential Cause 2: Inaccurate Stoichiometry The concentration of a freshly prepared Grignard reagent is never theoretical. Using an assumed concentration can lead to adding insufficient reagent to the reaction[2].

Solution/Strategy 2: Titration of the Grignard Reagent Before adding the Grignard reagent to your piperidine derivative, its exact molarity must be determined by titration. A common method involves titrating a sample against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator. This ensures you use the correct stoichiometric amount (typically 1.1-1.3 equivalents) for the acylation step.

Potential Cause 3: Use of an Inappropriate Electrophile If the starting material is an ester (e.g., methyl 1-Boc-piperidine-4-carboxylate), the Grignard reagent will add twice. The first addition forms the desired ketone, but this ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol, drastically reducing the yield of the desired product[2].

Solution/Strategy 3: Activate the Carboxylic Acid The most effective strategy is to start from N-Boc-piperidine-4-carboxylic acid[7][8]. The carboxylic acid should be converted to a less reactive electrophile that resists double addition.

  • Acid Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and the Grignard reaction must be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.

  • Weinreb Amide: Reacting the acid with N,O-dimethylhydroxylamine forms a Weinreb amide. This intermediate is known to react with organometallics to cleanly produce ketones because the initial adduct forms a stable chelated intermediate that collapses to the ketone only upon acidic workup.

G cluster_grignard Grignard Formation cluster_acylation Acylation Step PhBr Bromobenzene PhMgBr Phenylmagnesium Bromide (Desired Reagent) PhBr->PhMgBr + Mg⁰ (THF) Biphenyl Biphenyl (Wurtz Side Product) PhBr->Biphenyl + PhMgBr (Overheating) Mg Mg⁰ BocAcid N-Boc-piperidine- 4-carboxylic Acid Ester Ketone N-Boc-4-benzoylpiperidine (Desired Product) BocAcid->Ketone + 1 eq. PhMgBr TertAlcohol Tertiary Alcohol (Double-Addition Side Product) Ketone->TertAlcohol + 1 eq. PhMgBr (Fast)

Problem 3: Difficulties During N-Boc Deprotection

Potential Cause 1: Incomplete Reaction The deprotection of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed hydrolysis of a carbamate[9]. Insufficient acid, low temperature, or short reaction times can lead to incomplete conversion, complicating purification.

Solution/Strategy 1: Monitor the Reaction and Choose Appropriate Conditions

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed[10].

  • Standard Conditions: The most common and effective methods are:

    • TFA/DCM: Using 5-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature. The reaction is typically complete in 1-4 hours[10].

    • HCl/Dioxane: A 4M solution of HCl in dioxane is also highly effective. A key advantage is that the deprotected amine often precipitates from the solution as its hydrochloride salt, which simplifies isolation via filtration[10][11].

Potential Cause 2: Degradation of Other Functional Groups While the parent this compound has no other acid-sensitive groups, derivatives might. Strong acids like TFA can cleave other protecting groups (e.g., t-butyl ethers) or functional groups[11].

Solution/Strategy 2: Use Milder or Alternative Deprotection Methods

  • Milder Acidic Conditions: Using p-toluenesulfonic acid (p-TsOH) or switching the solvent may modulate reactivity[10].

  • Thermal Deprotection: For highly sensitive substrates, heating the N-Boc compound in a solvent like dioxane/water, sometimes in a microwave, can effect deprotection without strong acid[11][12].

  • Gaseous HCl: A solvent-free method involves the ex situ generation of HCl gas, which can provide a clean deprotection for substrates with acid-labile functionalities[13].

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for this synthesis: Boc or Cbz?

Both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices for protecting the piperidine nitrogen. The best choice depends on the overall synthetic plan for the molecule.

FeatureN-Boc GroupN-Cbz Group
Introduction React piperidine with Di-tert-butyl dicarbonate (Boc₂O)[9].React piperidine with Benzyl chloroformate (Cbz-Cl)[9].
Stability Stable to base, hydrogenolysis, and mild nucleophiles.Stable to acidic conditions and mild bases.
Cleavage Strong acid (TFA, HCl)[9][10].Catalytic hydrogenolysis (H₂, Pd/C)[9].
Key Advantage Orthogonal to Cbz; cleavage releases only gas (CO₂) and t-butanol.Orthogonal to Boc; useful if the molecule has acid-sensitive groups.

For the synthesis of the parent this compound, the Boc group is generally preferred due to the simplicity and high yield of acidic deprotection.

Q2: My final product (the free base) is an oil and streaks badly on silica gel. How can I purify it effectively?

This is a common issue with basic amines.

  • Modified Column Chromatography: Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or ammonia in 7N methanol solution). This neutralizes the acidic sites on the silica gel, preventing the amine from sticking and streaking.

  • Purify as the Salt: The most robust method is to convert the free base to its hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The hydrochloride salt will often precipitate as a pure, crystalline solid that can be collected by filtration[10]. This salt is typically easier to handle and store than the free base.

Q3: Can I use phenyllithium instead of a Grignard reagent?

Yes, phenyllithium can be used. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This can be an advantage (faster reaction) or a disadvantage (more side reactions). If using phenyllithium with a highly reactive electrophile like an acid chloride, the reaction must be conducted at very low temperatures (e.g., -78 °C) to prevent over-addition and other side reactions.

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-phenyl(piperidin-4-yl)methanone

This protocol assumes the use of an acid chloride intermediate and a pre-titrated Grignard reagent.

  • Acid Chloride Formation: To a flame-dried round-bottom flask under Argon, add N-Boc-piperidine-4-carboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq). Add one drop of anhydrous DMF (catalyst). Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately.

  • Grignard Reaction: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (1.2 eq) via syringe over 30 minutes, keeping the internal temperature below -65 °C.

  • Workup: After stirring for 1-2 hours at low temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution[2]. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected ketone.

G start Start: Low Yield check_nmr Analyze Crude NMR/ LC-MS of Product start->check_nmr check_grignard Was Grignard reagent titrated? identify_side_product Identify Major Impurity check_grignard->identify_side_product Yes solution_sm Solution: Titrate Grignard. Use 1.2 eq. Re-check starting material purity. check_grignard->solution_sm No check_nmr->identify_side_product biphenyl Biphenyl Detected identify_side_product->biphenyl Yes tertiary_alcohol Tertiary Alcohol Detected identify_side_product->tertiary_alcohol No solution_biphenyl Solution: Improve Grignard formation. Control temperature, slow addition. biphenyl->solution_biphenyl unreacted_sm Unreacted Starting Material tertiary_alcohol->unreacted_sm No solution_alcohol Solution: Use Acid Chloride or Weinreb Amide instead of Ester. Run reaction at low temp. tertiary_alcohol->solution_alcohol Yes unreacted_sm->check_grignard Yes

Protocol 2: N-Boc Deprotection using TFA[10]
  • Dissolve the crude N-Boc-4-benzoylpiperidine (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 1M NaOH or Na₂CO₃.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.

References
  • BenchChem. (2025).
  • Manivel, P., & Al., E. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemicalBook. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis.
  • University of Michigan. Grignard Reaction Lab Manual.
  • Reddit r/Chempros. (2021).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Royal Society of Chemistry. (2016).
  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions.
  • ResearchGate. (2008). Deprotection of different N-Boc-compounds.
  • Google Patents. (2019).
  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone.
  • Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?.

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Technical Support Center: Improving the Yield of Phenyl(piperidin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Phenyl(piperidin-4-yl)methanone, a key intermediate in pharmaceutical research.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the common challenges encountered in this synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and explaining the underlying chemical principles.

Issue 1: Low Yield in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation of benzene with a piperidine-4-carbonyl chloride derivative, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Friedel-Crafts acylations involving piperidine derivatives are a common challenge. The primary culprit is often the basic nitrogen atom of the piperidine ring, which can interfere with the Lewis acid catalyst.

Causality and In-Depth Explanation:

The Friedel-Crafts acylation requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride and generate the acylium ion electrophile.[3] However, the lone pair of electrons on the piperidine nitrogen is basic and can form a stable complex with the AlCl₃ catalyst. This complexation deactivates the catalyst, preventing it from participating in the desired acylation of the benzene ring. Furthermore, the N-acylated piperidine byproduct may be formed.

Solutions and Experimental Protocols:

To circumvent this issue, the piperidine nitrogen must be "protected" before the Friedel-Crafts reaction. This involves converting the secondary amine into a less basic functional group that does not readily interact with the Lewis acid. The protecting group can then be removed in a subsequent step to yield the desired product.

Recommended N-Protection Strategies:

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages & Considerations
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM, HCl in dioxane)[4]Stable under a wide range of conditions; clean deprotection.[4]
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Acetyl (Ac) Acetic anhydride or acetyl chlorideAcidic or basic hydrolysisSimple and cost-effective.

Step-by-Step Protocol for Boc Protection and Deprotection:

  • Protection:

    • Dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid, which can be isolated by filtration.

  • Acyl Chloride Formation:

    • Treat the N-Boc-piperidine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[5]

  • Friedel-Crafts Acylation:

    • Dissolve the N-Boc-piperidine-4-carbonyl chloride in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).[5]

    • Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at a low temperature (e.g., 0 °C).

    • Add benzene to the reaction mixture and allow it to warm to room temperature, stirring until the reaction is complete.

    • Quench the reaction carefully with ice-water.

  • Deprotection:

    • Dissolve the crude N-Boc-phenyl(piperidin-4-yl)methanone in dichloromethane (DCM).[4]

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.[4]

    • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.[4]

Issue 2: Side Reactions and Impurity Formation in Grignard Reactions

Question: I am using a Grignard reaction between a piperidine-4-carbonitrile derivative and phenylmagnesium bromide, but I am observing significant byproduct formation and my yields of the desired ketone are low. What is going wrong?

Answer: Grignard reactions with nitriles can be prone to side reactions, primarily double addition of the Grignard reagent, which leads to the formation of a tertiary alcohol instead of the desired ketone. Careful control of reaction conditions is crucial for maximizing the yield of the ketone.

Causality and In-Depth Explanation:

The initial reaction between the Grignard reagent and the nitrile forms an imine intermediate after acidic workup. While this imine is intended to hydrolyze to the ketone, it can also be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol upon hydrolysis. This is especially problematic if the Grignard reagent is highly reactive or if the reaction temperature is not adequately controlled.

Solutions and Experimental Protocols:

To minimize the double addition and other side reactions, the following strategies are recommended:

  • Inverse Addition: Slowly add the Grignard reagent to a solution of the nitrile at a low temperature. This maintains a low concentration of the Grignard reagent throughout the reaction, disfavoring the second addition.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.

  • Careful Workup: Quench the reaction at a low temperature with a saturated aqueous solution of ammonium chloride before allowing it to warm to room temperature. This helps to hydrolyze the intermediate imine to the ketone while minimizing further reaction.

  • Choice of Grignard Reagent: If possible, use a less reactive Grignard reagent or an organolithium reagent under carefully controlled conditions.

Optimized Grignard Reaction Protocol:

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the N-protected piperidine-4-carbonitrile in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution dropwise from the addition funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture at -78 °C.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: Can I perform the Friedel-Crafts acylation without protecting the piperidine nitrogen?

A1: It is highly discouraged. The unprotected piperidine nitrogen will react with the Lewis acid catalyst, leading to catalyst deactivation and significantly lower yields of the desired product. N-protection is a critical step for a successful Friedel-Crafts acylation in this context.

Q2: What are the best purification methods for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.[6][7]

  • Recrystallization: If the crude product is of relatively high purity, recrystallization can be an efficient method for obtaining a highly pure product. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7][8]

Q3: My final product has a yellow tint. What is the cause and how can I remove it?

A3: A yellow tint in the final product can be due to residual impurities or degradation products.[9]

  • Purification: Thorough purification by column chromatography or recrystallization should remove colored impurities.

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration.

Q4: Are there alternative synthetic routes to this compound that avoid the challenges of Friedel-Crafts or Grignard reactions?

A4: Yes, several alternative routes exist. One common approach involves the oxidation of the corresponding secondary alcohol, Phenyl(piperidin-4-yl)methanol. This alcohol can be synthesized via the reduction of a suitable precursor. Another route involves the reaction of a piperidine-4-carboxylic acid derivative with phenyllithium. The choice of route will depend on the availability of starting materials, scalability, and desired purity.

III. Visualizing the Workflow

To aid in understanding the key decision-making process in optimizing the synthesis, the following workflow diagram is provided.

Synthesis_Troubleshooting Troubleshooting Workflow for this compound Synthesis cluster_friedel_crafts Friedel-Crafts Acylation Issues cluster_grignard Grignard Reaction Issues fc_start Low Yield in Friedel-Crafts fc_q1 Is the piperidine nitrogen protected? fc_start->fc_q1 fc_yes Yes fc_q1->fc_yes Yes fc_no No fc_q1->fc_no No fc_solution2 Optimize reaction conditions: - Catalyst loading - Temperature - Solvent fc_yes->fc_solution2 fc_solution1 Protect the nitrogen (e.g., with Boc group). [4] fc_no->fc_solution1 fc_end Improved Yield fc_solution1->fc_end fc_solution2->fc_end grignard_start Side Reactions in Grignard Synthesis grignard_q1 Are you observing double addition? grignard_start->grignard_q1 grignard_yes Yes grignard_q1->grignard_yes Yes grignard_no No grignard_q1->grignard_no No grignard_solution1 Implement inverse addition at low temperature. [13] grignard_yes->grignard_solution1 grignard_solution2 Investigate other side reactions: - Enolization - Impurities in starting materials grignard_no->grignard_solution2 grignard_end Improved Selectivity & Yield grignard_solution1->grignard_end grignard_solution2->grignard_end

Caption: Troubleshooting workflow for common synthesis issues.

IV. References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (2018). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • ResearchGate. (2000). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. Retrieved from

  • PMC - PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • NIH. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]

  • PMC - PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • ResearchGate. (2017). Optimization of the Grignard reagent formation. [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (2023). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the.... [Link]

  • Chemistry LibreTexts. (2021). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Retrieved from

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • PMC - NIH. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of Phenyl(piperidin-4-yl)methanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous solubility of Phenyl(piperidin-4-yl)methanone to ensure successful in vivo studies. Poor solubility is a primary hurdle that can lead to low or variable bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[1] This document is designed to provide you with the foundational knowledge and practical protocols to overcome these challenges.

Part 1: Physicochemical Profile & Initial Assessment

This section addresses the fundamental properties of this compound and how to begin your solubility assessment.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's intrinsic properties is the first step in designing a successful formulation strategy. This compound is a basic compound due to the secondary amine in the piperidine ring. This is the most critical characteristic to exploit for solubility enhancement.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₁₂H₁₅NO[2]Influences molecular weight and interactions.
Molecular Weight 189.25 g/mol [2][3]Standard for a small molecule drug candidate.
XLogP3 (Predicted) 1.6[2]Indicates moderate lipophilicity; suggests potential for poor aqueous solubility.
pKa (Predicted) ~8.5-9.5 (for the piperidine nitrogen)Estimated based on piperidine structureAs a weak base, its ionization state is highly pH-dependent. Solubility will dramatically increase at pH values below its pKa.
Available Forms Free Base, Hydrochloride Salt[4]The hydrochloride salt form is designed for improved aqueous solubility and handling.
Q2: My compound is the free base. Should I use the hydrochloride (HCl) salt instead?

A2: Yes, for initial in vivo studies, starting with the hydrochloride salt is highly recommended. Salt formation is a common and effective method for increasing the solubility and dissolution rates of ionizable drugs.[5] The HCl salt of this compound is a pre-formulated acidic version of the molecule that will readily dissolve in aqueous media to form an acidic solution, protonating the basic piperidine nitrogen and significantly enhancing solubility.[4] Using the free base will likely require you to create an acidic environment yourself, so the salt form simplifies the process.

Q3: How do I perform a basic kinetic solubility assessment to determine my starting point?

A3: A kinetic solubility screen in various potential vehicles is essential. This helps you quickly identify promising formulation avenues.

Protocol 1: Kinetic Solubility Screening

  • Preparation: Prepare stock solutions of potential vehicles (e.g., Water, Saline, 5% Dextrose in Water (D5W), pH 4.0 Citrate Buffer, 10% PEG 400 in water, 5% Tween 80 in water).

  • Compound Addition: To 1 mL of each vehicle in separate glass vials, add a small, known amount of this compound HCl (e.g., start by targeting 1 mg/mL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add another aliquot and repeat until the solution becomes cloudy or particles are visible (saturation).

  • Equilibration (Optional but Recommended): Shake the vials at room temperature for 2-4 hours to observe if the compound precipitates out of a supersaturated state.

  • Quantification: For promising vehicles, prepare a saturated solution, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Part 2: Troubleshooting Common Formulation Problems

This section addresses issues that arise even after achieving initial dissolution.

Q4: My compound dissolves in the formulation vehicle but crashes out (precipitates) upon standing or after dilution. What is happening?

A4: This is a classic sign of creating a supersaturated solution that is not thermodynamically stable. The initial energy input (vortexing, sonication) forces the drug into solution at a concentration higher than its equilibrium solubility. Over time, the system returns to equilibrium, and the excess drug precipitates. This is a significant risk for intravenous administration, as dilution in the bloodstream can cause rapid precipitation, leading to potential emboli and unreliable drug exposure.[6]

Troubleshooting Steps:

  • Reduce Concentration: The simplest solution is to work at a lower, more stable concentration.

  • Add Stabilizers: Incorporate excipients that can maintain the supersaturated state, such as polymers (in solid dispersions) or surfactants that form micelles.[7][8]

  • Use Cyclodextrins: Cyclodextrins form inclusion complexes that truly increase the equilibrium solubility rather than just creating a supersaturated state.[9]

Q5: I have a visually clear solution for dosing, but my in vivo exposure (AUC) is low and highly variable between animals. Why?

A5: This is often caused by in vivo precipitation. While your formulation vehicle may be optimized (e.g., acidic pH, high co-solvent concentration), the physiological environment is different.

  • For Oral Dosing: When an acidic formulation enters the near-neutral pH of the small intestine, the basic drug will deprotonate and may precipitate before it can be absorbed.[1]

  • For Intravenous Dosing: Rapid dilution and buffering by the blood (pH ~7.4) can cause the drug to precipitate out of solution.[6]

This phenomenon is a key challenge for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), where dissolution becomes the rate-limiting step for absorption.[10][11]

Troubleshooting Steps:

  • Re-evaluate Formulation: Your vehicle is not robust enough for the in vivo environment. Consider strategies that are less susceptible to pH changes and dilution, such as cyclodextrin complexes or surfactant-based micellar solutions.[11][12]

  • Particle Size Reduction: For oral formulations, using a nanosuspension can increase the dissolution rate so rapidly that the drug is absorbed before it has a chance to fully precipitate.[13]

Part 3: Step-by-Step Guide to Formulation Strategies

This section provides detailed Q&A and protocols for common and effective solubilization techniques.

Strategy 1: pH Adjustment

Q6: How can I leverage pH to solubilize this compound?

A6: As a weak base, the solubility of this compound is lowest at neutral and alkaline pH and increases dramatically in acidic conditions. By lowering the pH well below the compound's pKa (~9), you protonate the piperidine nitrogen, creating a positively charged, more polar species that is significantly more water-soluble. This is the most straightforward approach.[14][15]

Protocol 2: Preparation of a Simple Acidic Vehicle

  • Vehicle Preparation: Prepare a buffer at the desired pH. A 50 mM citrate buffer at pH 3.0-4.0 is a common starting point for preclinical studies.

  • Weigh Compound: Accurately weigh the required amount of this compound HCl.

  • Dissolution: Slowly add the compound to the buffer while stirring or vortexing. The salt form should dissolve readily. If using the free base, you will observe it dissolving as it reacts with the acidic buffer.

  • Final pH Check: After dissolution, check the final pH of the solution to ensure it is within the target range. Adjust with dilute HCl or NaOH if necessary.

  • Filtration: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

Causality: The acidic vehicle ensures the compound remains in its ionized, soluble form. However, be aware of potential in vivo precipitation upon entering a neutral pH environment.

Strategy 2: Co-solvent Systems

Q7: Which co-solvents are suitable for in vivo studies, and how do I select one?

A7: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle, making it more favorable for a lipophilic compound.[7] Selection depends on the required solubility enhancement, the route of administration, and potential toxicity.

Table of Common Co-solvents for Preclinical Studies

Co-solventProperties & UseTypical Concentration (IV)Potential Issues
Polyethylene Glycol 400 (PEG 400) Versatile, low toxicity. Common for oral and parenteral.Up to 40-60%Can cause hemolysis at high concentrations.
Propylene Glycol (PG) Good solvent, often used with PEG 400.Up to 40%Can cause hemolysis and CNS effects at high doses.
Ethanol Strong solvent, but used with caution.Up to 10-20%Can cause irritation and has pharmacological effects.
Dimethyl Sulfoxide (DMSO) Excellent solvent, but primarily for in vitro or early tox.<10% (use with extreme caution)Can have its own biological effects and enhance skin penetration of other substances.

Protocol 3: Screening Ternary Co-solvent Systems

  • Select Co-solvents: Choose two or three co-solvents (e.g., PEG 400, PG, Ethanol).

  • Create Blends: Prepare a series of vehicle blends. A common starting point for a challenging compound is a PEG 400 / PG / Water system. For example, create vehicles with 40% PEG 400 / 10% PG, 30% PEG 400 / 20% PG, etc.

  • Determine Solubility: Use Protocol 1 to determine the kinetic solubility in each blend.

  • Assess Stability: Observe the highest concentration solutions for 24 hours for any signs of precipitation.

  • Consider Dosing Volume: The final selected vehicle must be tolerable in the animal at the required dosing volume.

Causality: Co-solvents work by altering the bulk properties of the solvent to be more "drug-like." However, like pH adjustment, these formulations are prone to precipitation upon dilution in the blood.

Strategy 3: Cyclodextrin Complexation

Q8: How do cyclodextrins work, and which type should I choose?

A8: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone. The interior of the cone is hydrophobic, while the exterior is hydrophilic. The nonpolar part of the drug molecule (the phenyl ring) can become encapsulated within the hydrophobic cavity, forming an "inclusion complex."[9] This complex has a hydrophilic exterior, making the drug-CD unit highly water-soluble.[8] This is a true solubilization method that is often less prone to precipitation upon dilution than co-solvents.

  • Choice of Cyclodextrin: For parenteral use, chemically modified CDs are required to overcome the nephrotoxicity of natural β-CD. The most common choices are:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used and effective.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Often provides even higher solubility enhancement and has an excellent safety profile.[16]

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol 4: Preparation of a Cyclodextrin Formulation

  • Prepare CD Solution: Weigh the required amount of HP-β-CD or SBE-β-CD and dissolve it in water or a suitable buffer (e.g., prepare a 20-40% w/v solution). Warming the solution slightly can aid dissolution of the cyclodextrin. Cool to room temperature.

  • Add Drug: Slowly add the this compound HCl powder to the cyclodextrin solution while vortexing or stirring.

  • Complexation: Allow the mixture to stir for several hours (4-24 hours) at room temperature to ensure complete complex formation. Sonication can sometimes expedite this process.

  • Clarification & Filtration: The final solution should be clear. If any undissolved material remains, centrifuge and/or filter the solution through a 0.22 µm filter to remove it before administration.

Part 4: Formulation Selection Workflow

When faced with a solubility challenge, a systematic approach is key. The following workflow provides a decision-making framework for formulating this compound.

G Start Start: this compound HCl Target Define Target Concentration & Route Start->Target Test_Aqueous Test Solubility in Aqueous Buffer (pH 3-5) Target->Test_Aqueous Soluble Soluble & Stable? Test_Aqueous->Soluble Test Proceed Proceed to In Vivo Study Soluble->Proceed Yes Cosolvent Strategy 2: Screen Co-solvents (PEG 400, PG) Soluble->Cosolvent No Soluble_Co Soluble & Stable upon Dilution? Cosolvent->Soluble_Co Test Soluble_Co->Proceed Yes Cyclodextrin Strategy 3: Screen Cyclodextrins (SBE-β-CD, HP-β-CD) Soluble_Co->Cyclodextrin No Soluble_CD Soluble & Stable? Cyclodextrin->Soluble_CD Test Soluble_CD->Proceed Yes Advanced Consider Advanced Formulations (e.g., SEDDS, Nanosuspension) Soluble_CD->Advanced No

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Kumar, V. R., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. AAPS PharmSciTech, 26(5), 106. Available at: [Link]

  • Prajapati, S. T., et al. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Journal of Scientific and Innovative Research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Available at: [Link]

  • Al-kassas, R., et al. (2024). Enhancing solubility and stability of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 14(9), 12-23. Available at: [Link]

  • Pathak, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • TANZ JOURNAL. (2025). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL, 20(5). Available at: [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Available at: [Link]

  • Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available at: [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. National Center for Biotechnology Information. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available at: [Link]

  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-30. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Gsrs. (n.d.). PHENYL-(4-(2-PIPERIDIN-1-YLETHOXY)PHENYL)METHANONE;HYDROCHLORIDE. Available at: [Link]

  • Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2337-2361. Available at: [Link]

  • ResearchGate. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. Available at: [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

Sources

Technical Support Center: Phenyl(piperidin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Phenyl(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical pharmaceutical intermediate. This compound, also known as 4-benzoylpiperidine, is a privileged structure in medicinal chemistry, serving as a key building block for a wide array of therapeutic agents.[1][2][3] Ensuring its purity is paramount for the successful development of safe and effective pharmaceuticals.

This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.

Section 1: Overview of Common Synthetic Pathways and Impurity Formation

Understanding the synthetic route is the first step in predicting and controlling potential impurities. While several methods exist, two prevalent strategies are the Friedel-Crafts acylation and the Grignenard reaction. Each pathway has a unique impurity profile.

Synthetic_Pathways cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Grignard Reaction A_start N-Boc-piperidine- 4-carboxylic acid A_mid1 N-Boc-isonipecotoyl chloride A_start->A_mid1 SOCl2 or (COCl)2 A_mid2 N-Boc-4-benzoylpiperidine A_mid1->A_mid2 Benzene, AlCl3 Impurity_A2 Diacylation Products (o-, p-isomers) A_mid1->Impurity_A2 Harsh Conditions A_end This compound A_mid2->A_end Acidic Deprotection (e.g., HCl, TFA) Impurity_A1 Unreacted Starting Material A_mid2->Impurity_A1 Incomplete Deprotection B_start N-Boc-4-cyanopiperidine B_mid Imine intermediate B_start->B_mid 1. PhMgBr B_start:e->B_mid:w 1. PhMgBr (can form Biphenyl) Impurity_B2 Unreacted Nitrile B_start->Impurity_B2 Incomplete Reaction B_end This compound B_mid->B_end 2. H3O+ workup & Deprotection B_mid:e->B_end:w Impurity_B1 Biphenyl B_mid:e->Impurity_B1:w Grignard Self-Coupling

Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting Guide

This section addresses common problems observed during synthesis and purification in a question-and-answer format.

Q1: My reaction yield is low and the crude product is contaminated with a significant amount of N-Boc-4-benzoylpiperidine. What is the likely cause?

A: This is a classic sign of incomplete N-Boc deprotection. The tert-butoxycarbonyl (Boc) group is stable under many conditions but is specifically designed to be labile under acidic conditions.[4]

  • Causality: The cleavage of the Boc group requires a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. Insufficient acid stoichiometry, low reaction temperature, or an inadequate reaction time can lead to incomplete removal of the protecting group. Water in the reaction medium can also slow down the deprotection process.[5]

  • Troubleshooting Steps:

    • Verify Acid Stoichiometry: Ensure you are using a sufficient excess of acid. For TFA, a 25-50% v/v solution in DCM is common. For HCl, a 4M solution in dioxane is standard.

    • Monitor the Reaction: Track the disappearance of the starting material (N-Boc-4-benzoylpiperidine) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a free amine, will have a different retention factor (Rf) and will be significantly more polar.

    • Extend Reaction Time: If the reaction is sluggish, allow it to stir longer at room temperature. Gentle warming (e.g., to 30-40°C) can be attempted, but must be done cautiously as it can promote side reactions.

    • Ensure Anhydrous Conditions: While some water is tolerated, excessive amounts can hinder the reaction. Use dry solvents for the deprotection step.

Q2: My LC-MS analysis shows a peak with a mass of 293.36 g/mol , which corresponds to C19H19NO. My target mass is 189.25 g/mol . What is this impurity?

A: This mass corresponds to a di-benzoylated piperidine impurity. This is a known side-product in the Friedel-Crafts acylation pathway (Route A).

  • Causality: The benzoyl group is an electron-withdrawing group that deactivates the aromatic ring to further acylation. However, under forcing conditions (e.g., high temperature, excess Lewis acid like AlCl₃), a second Friedel-Crafts acylation can occur, typically at the ortho or para position relative to the first benzoyl group.[6]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount of the Lewis acid (e.g., 1.0 to 1.2 equivalents of AlCl₃).

    • Temperature Management: Maintain a low reaction temperature during the addition of reagents, typically between 0°C and 10°C.

    • Purification: This impurity is significantly less polar than the desired product. It can usually be separated effectively using silica gel column chromatography.

Q3: After performing a Grignard reaction (Route B), my main impurity is biphenyl. How can I minimize its formation?

A: Biphenyl is a common byproduct of Grignard reactions involving phenylmagnesium bromide. It forms via a Wurtz-type homocoupling reaction, where two molecules of the Grignard reagent react with each other.

  • Causality: This side reaction is often promoted by localized high concentrations of the Grignard reagent, elevated temperatures, and the presence of certain impurities (like residual bromobenzene) or oxidizing agents.

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of your N-Boc-4-cyanopiperidine slowly to the Grignard reagent at a low temperature (e.g., 0°C) to prevent localized heating and high concentrations.[7]

    • High-Quality Reagents: Use high-quality magnesium turnings and ensure all glassware is flame-dried and solvents are anhydrous to ensure efficient formation of the Grignard reagent.

    • Inverse Addition: Consider adding the Grignard reagent slowly to the solution of the nitrile. This keeps the Grignard reagent as the limiting species in the reaction flask at any given time.

    • Purification: Biphenyl is non-polar and can be easily removed from the polar product by recrystallization or column chromatography.

Q4: My final product appears as a sticky oil or fails to crystallize, and NMR analysis shows broad signals. What should I consider?

A: This issue often points to the presence of residual solvents or salt forms of your product. The free base of this compound can be a low-melting solid or oil, but its salt form (e.g., hydrochloride) is typically a well-defined crystalline solid.[8]

  • Causality:

    • Residual Solvents: High-boiling point solvents used during workup (e.g., DMF, DMSO) can be difficult to remove and will keep the product oily.

    • Incomplete Neutralization: If the deprotection was acidic, the product exists as a salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, a basic workup is required. If this neutralization is incomplete, you may have a mixture of the salt and free base, which can be difficult to crystallize.

  • Troubleshooting Steps:

    • Salt Formation for Purification: Convert the crude free base to its hydrochloride salt by dissolving it in a solvent like ether or ethyl acetate and adding a solution of HCl in ether or isopropanol. The salt will often precipitate as a pure, crystalline solid which can be collected by filtration.[8]

    • Thorough Workup: To isolate the free base, ensure complete neutralization with a base like sodium bicarbonate or sodium hydroxide solution during the aqueous workup. Extract the product thoroughly with an organic solvent.

    • Solvent Removal: Use a high-vacuum pump to remove any residual high-boiling point solvents. An azeotropic distillation with a lower-boiling solvent like toluene can also be effective.

Section 3: Impurity Identification and Characterization

Q1: What is the recommended workflow for identifying an unknown impurity?

A: A systematic approach is crucial for structure elucidation. The following workflow combines chromatographic separation with spectroscopic analysis.[9][10]

Impurity_ID_Workflow start Crude Product with Unknown Impurity step1 1. Analytical HPLC/LC-MS (Determine mass & purity) start->step1 step2 2. Isolate Impurity (Preparative HPLC or Column Chromatography) step1->step2 step3 3. High-Resolution Mass Spec (HRMS) (Obtain accurate mass & elemental formula) step2->step3 step4 4. Spectroscopic Analysis (1H NMR, 13C NMR, 2D NMR, IR) step3->step4 step5 5. Structure Elucidation (Combine all data to propose structure) step4->step5 end Identified Impurity Structure step5->end

Caption: Workflow for unknown impurity identification.

Q2: Which analytical techniques are essential for impurity profiling of this compound?

A: A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling as mandated by regulatory agencies.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[9] A reverse-phase C18 column with a UV detector is standard.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each separated peak, which is crucial for identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the main product and any isolated impurities.

  • Gas Chromatography (GC): Used to quantify residual solvents from the synthesis and purification steps.[11]

Impurity Type Typical Analytical Technique Purpose
Process-Related ImpuritiesHPLC-UV, LC-MSSeparation, Quantification, Identification
Unreacted Starting MaterialsHPLC-UV, LC-MSQuantification, Identification
Degradation ProductsHPLC-UV, LC-MSDetection, Identification
Residual SolventsHeadspace GC-MSQuantification
Elemental ImpuritiesICP-MSDetection of residual metals (e.g., from catalysts)[11]
Section 4: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at approx. 0.5 mg/mL.

Protocol 2: Purification by Recrystallization (Hydrochloride Salt)

Recrystallization is an effective method for removing minor impurities.[12] Converting the free base to a salt often improves the crystalline nature of the product.[8]

  • Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle heating.

  • Slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic (test with pH paper).

  • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or store it at 2-8°C overnight.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the purified this compound hydrochloride salt under vacuum.

References
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Phenyl-piperidin-4-yl-methanone. MySkinRecipes. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • US Patent 2904550A: 4-phenylpiperidines and their preparation.
  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the...). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • 3-benzoylpyridine. Organic Syntheses Procedure. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

Sources

Technical Support Center: Crystallization of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Phenyl(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1] Obtaining this intermediate in a highly pure, crystalline form is crucial for subsequent synthetic steps and for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to troubleshooting common issues encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the crystallization of this compound?

Researchers often face several challenges during the crystallization of piperidine derivatives like this compound. These include:

  • "Oiling out": Instead of forming crystals, the compound separates from the solution as a liquid phase (an oil).[2] This is a common problem when the solution is cooled too quickly or when significant impurities are present, depressing the melting point of the solid.[2]

  • Formation of Amorphous Solid: The compound precipitates as a non-crystalline, often glassy or powdery, amorphous solid. Amorphous solids lack a regular, repeating three-dimensional structure and typically melt over a range of temperatures, unlike their crystalline counterparts which have sharp melting points.[3][4]

  • Poor Crystal Yield: The amount of crystalline material recovered is lower than expected. This can be due to using an excessive amount of solvent or premature filtration.

  • Slow or No Crystal Growth: The solution remains clear (supersaturated) even after cooling, with no spontaneous crystal formation.

  • Impurity Co-crystallization: Impurities from the reaction mixture are incorporated into the crystal lattice of the desired compound, leading to a lower purity product.

Q2: How do I select an appropriate solvent for the crystallization of this compound?

Solvent Screening Protocol:

A recommended starting point for solvent selection is to test a range of solvents with varying polarities. Based on successful crystallizations of similar piperidine-4-one derivatives, the following solvents are good candidates:[6]

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexane, Heptane (often as anti-solvents)

  • Chlorinated Solvents: Dichloromethane (often as part of a co-solvent system)

Table 1: Recommended Solvents for Screening

Solvent ClassRepresentative SolventsPredicted Solubility Behavior
Protic PolarEthanol, Methanol, IsopropanolLikely good solubility, especially when heated.
Aprotic PolarAcetone, Ethyl Acetate, AcetonitrileGood potential for differential solubility.
AromaticTolueneMay require a co-solvent.
NonpolarHexane, HeptaneLikely to be poorly soluble; good as anti-solvents.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent to each tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating and then precipitates upon cooling to room temperature and then in an ice bath, you have identified a potentially suitable single solvent.[5]

  • If no single solvent is ideal, a two-solvent (co-solvent) system may be necessary. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid.[7]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the crystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when a supersaturated solution, upon cooling, forms a liquid phase of the solute before it can form a stable crystal lattice.[8] This often happens when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[2] Rapid cooling and high impurity levels are common contributing factors.[2]

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.[2]

  • Use a Seed Crystal: Introduce a small, pure crystal of this compound to the supersaturated solution. This provides a template for crystal growth and can bypass the formation of an oil.[8]

  • Change the Solvent System: Select a solvent with a lower boiling point or a different polarity that may favor crystallization over oiling out.

Workflow for Addressing "Oiling Out":

G cluster_0 If oiling persists: start Compound 'Oils Out' step1 Re-heat to dissolve oil start->step1 step2 Add more hot solvent step1->step2 step3 Allow to cool slowly step2->step3 step4 Introduce a seed crystal step3->step4 end Crystals Form step3->end Success step5 Consider a different solvent system step4->step5 step5->end Success

Caption: Troubleshooting workflow for "oiling out".

Problem 2: An amorphous solid precipitates instead of crystals.

Causality: Amorphous solids lack the long-range molecular order of crystalline solids.[3][4] Their formation is often favored by very rapid precipitation from a highly supersaturated solution, which does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice.[9]

Solutions:

  • Reduce the Degree of Supersaturation:

    • Slower Cooling: As with oiling out, a slower cooling rate gives molecules more time to orient themselves correctly.

    • Use More Solvent: This decreases the concentration and thus the level of supersaturation at any given temperature.[2]

    • Controlled Anti-solvent Addition: If using a co-solvent system, add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.

  • Agitation: Gentle stirring can sometimes promote the formation of crystalline material over an amorphous precipitate.

  • pH Adjustment: The basic nature of the piperidine nitrogen means that the pH of the solution can significantly affect its solubility and crystallization behavior. Experimenting with slight pH adjustments (if compatible with the compound's stability) may influence the crystalline form. For piperidine-containing compounds, creating a pH-solubility profile can be a critical step.[10]

Problem 3: No crystals form, even after cooling.

Causality: The solution may not be sufficiently supersaturated for spontaneous nucleation to occur. This can happen if too much solvent was used initially.

Solutions:

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]

    • Seeding: Add a seed crystal of the pure compound.[2]

  • Increase Concentration: If induction methods fail, it is likely that the solution is not supersaturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2]

  • Lower the Temperature: If cooling in an ice-water bath is unsuccessful, try a colder bath (e.g., ice-salt or a dry ice-acetone bath), being mindful of the solvent's freezing point.

Logical Flow for Inducing Crystallization:

G start No Crystals Form step1 Scratch inner surface of flask start->step1 step2 Add a seed crystal step1->step2 If scratching fails end Crystallization Initiated step1->end Success step3 Evaporate some solvent and re-cool step2->step3 If seeding fails step2->end Success step4 Use a colder cooling bath step3->step4 If concentration fails step3->end Success step4->end Success

Caption: Methods for inducing crystallization.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, as it is commonly used for piperidine-4-one derivatives).[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate).

  • Anti-solvent Addition: While the solution is still hot, add a "poor" solvent (e.g., hexane or heptane) dropwise with swirling until the solution becomes persistently cloudy.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Cooling and Isolation: Follow steps 3-7 from Protocol 1.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • LibreTexts Chemistry. (2019). 9.7: Crystalline and Amorphous Solids.
  • Study.com. (n.d.). Crystalline vs. Amorphous Solids | Differences & Examples.
  • WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences.
  • MIT OpenCourseWare. (n.d.). 8.
  • Mettler Toledo. (n.d.).
  • YouTube. (2023, May 4).
  • ResearchGate. (n.d.).
  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?
  • Mettler Toledo. (n.d.).
  • Mettler Toledo. (n.d.).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Creative Biolabs. (2023, December 25).
  • ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability.
  • ResearchGate. (2023, October 15). (PDF)
  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone.
  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-.
  • MDPI. (n.d.).
  • Mettler Toledo. (n.d.).
  • PubChem. (n.d.). (4-Methylenepiperidin-1-yl)(phenyl)methanone.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ACS Publications. (2023, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • SOP: CRYSTALLIZ
  • University of Florida - Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Deep Blue Repositories. (n.d.). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen.
  • University of Rochester - Department of Chemistry. (n.d.).
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • BenchChem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
  • MDPI. (2023, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • PubMed. (2013, June 25).
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • University of Rochester - Department of Chemistry. (n.d.).
  • ChemSynthesis. (2023, May 20). phenyl-piperidin-2-ylmethanone.
  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone.
  • Google Patents. (n.d.).

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Technical Support Center: Optimizing N-Alkylation of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of phenyl(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this common synthetic transformation. Our goal is to empower you with the expertise to overcome experimental hurdles and achieve optimal results.

Introduction

The N-alkylation of this compound is a critical step in the synthesis of a wide array of pharmacologically active compounds. The secondary amine of the piperidine ring serves as a versatile handle for introducing various alkyl groups, thereby modulating the biological activity and physicochemical properties of the resulting molecule.[1] However, this seemingly straightforward reaction can present several challenges, from low yields and side product formation to difficulties in purification. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

We will explore the two most common strategies for this transformation:

  • Direct N-Alkylation with Alkyl Halides: A classic SN2 reaction where the piperidine nitrogen acts as a nucleophile.

  • Reductive Amination: A two-step, one-pot process involving the formation of an iminium ion intermediate with an aldehyde or ketone, followed by in-situ reduction.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Direct N-Alkylation with Alkyl Halides

Q1: My direct N-alkylation reaction is giving a low yield of the desired tertiary amine. What are the likely causes and how can I improve it?

A1: Low yields in direct N-alkylation are often multifactorial. Here’s a breakdown of potential causes and solutions:

  • Inadequate Base: The reaction generates a hydrohalic acid (HX) which protonates the starting piperidine, rendering it non-nucleophilic. A base is essential to neutralize this acid.[3]

    • Troubleshooting:

      • Ensure you are using at least one equivalent of a suitable base. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[3][4]

      • For stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used, but requires anhydrous conditions.[3][5]

  • Poor Solvent Choice: The solvent polarity can significantly impact the SN2 reaction rate.

    • Troubleshooting:

      • Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective as they can solvate the cation without strongly solvating the nucleophilic amine.[3][6]

      • Protic solvents like ethanol can sometimes be used, but may participate in side reactions, especially with highly reactive alkyl halides.[4]

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) can increase the reaction rate.[3]

Q2: I am observing a significant amount of a highly polar byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation is a common pitfall because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.[7][8]

  • Causality: The "runaway" reaction occurs because the product is more reactive than the starting material.[7]

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine).[8]

    • Slow Addition of Alkyl Halide: This is a highly effective technique. By adding the alkyl halide slowly over several hours using a syringe pump, you maintain a low concentration of the electrophile, favoring mono-alkylation.[3][8][9]

    • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides or bromides over iodides) can sometimes provide better selectivity, though they may require more forcing conditions.

Reductive Amination

Q3: I am attempting a reductive amination with an aldehyde, but the reaction is incomplete. What should I check?

A3: Incomplete reductive amination can stem from issues in either the iminium ion formation or the reduction step.[1]

  • Inefficient Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion must be favorable.

    • Troubleshooting:

      • The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive ketones.[10]

      • Water is a byproduct of iminium ion formation. Using anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial.[10] In some cases, the addition of a dehydrating agent can be beneficial.

  • Ineffective Reducing Agent: The choice of reducing agent is critical.

    • Troubleshooting:

      • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation.[10][11][12] It is mild enough not to reduce the benzoyl ketone and is selective for the iminium ion over the aldehyde.[10][11]

      • Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and often requires pH control.[12]

      • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde and the product ketone if not used carefully.[12] If using NaBH₄, the imine formation should be allowed to go to completion before the reducing agent is added.[12]

Q4: My reductive amination is leading to the reduction of the benzoyl ketone group. How can I avoid this?

A4: The chemoselectivity of the reduction is paramount. The benzoyl ketone is susceptible to reduction by strong hydride reagents.

  • Causality: The carbonyl of the ketone can compete with the iminium ion for the hydride reagent.

  • Solution:

    • Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is significantly less reactive towards ketones and aldehydes compared to iminium ions.[10][11] This allows for a one-pot reaction where the amine, aldehyde/ketone, and reducing agent can be mixed together.

Data & Protocols

Table 1: Comparison of N-Alkylation Methodologies
FeatureDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R'CHO) or Ketones (R'R"CO)
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents MeCN, DMFDCM, DCE, THF[10]
Primary Side Reaction Over-alkylation (Quaternary Salt)[8]Reduction of starting carbonyl
Key Advantage Simple, direct introduction of alkyl groupsExcellent control of mono-alkylation, broad substrate scope[2]
Key Disadvantage Prone to over-alkylation[7]Requires an aldehyde/ketone precursor
Experimental Protocol 1: Direct N-Alkylation using an Alkyl Bromide
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.1 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration).

  • Commence stirring at room temperature.

  • Slowly add the alkyl bromide (1.0 eq) to the stirred solution over 2-3 hours using a syringe pump.[3][8]

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed. If the reaction is slow, it can be heated to 60-70 °C.[3]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Wash the solids with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Reductive Amination using an Aldehyde
  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).[1]

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The addition may be slightly exothermic.[13]

  • Continue stirring at room temperature for 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][8]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Reaction Pathways for N-Alkylation

N_Alkylation_Pathways cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination start_direct This compound product_direct N-Alkyl Product (Tertiary Amine) start_direct->product_direct + R-X + Base side_product Quaternary Ammonium Salt (Over-alkylation) product_direct->side_product + R-X start_reductive This compound intermediate Iminium Ion start_reductive->intermediate + R'CHO product_reductive N-Alkyl Product (Tertiary Amine) intermediate->product_reductive + [H] (e.g., NaBH(OAc)3)

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Diagram 2: Troubleshooting Workflow for Low Yield in Direct N-Alkylation

Troubleshooting_Direct_Alkylation start Low Yield in Direct Alkylation q_base Is Base Stoichiometry & Strength Adequate? start->q_base a_base_no Action: Use ≥1.5 eq. K2CO3 or DIPEA. Consider NaH for unreactive systems. q_base->a_base_no No q_solvent Is Solvent Optimal? q_base->q_solvent Yes a_base_no->q_solvent a_solvent_no Action: Switch to polar aprotic solvent (e.g., MeCN, DMF). q_solvent->a_solvent_no No q_conditions Are Reaction Time/Temp Sufficient? q_solvent->q_conditions Yes a_solvent_no->q_conditions a_conditions_no Action: Increase reaction time and/or gently heat (50-80 °C). q_conditions->a_conditions_no No q_overalkylation Is Over-alkylation Observed? q_conditions->q_overalkylation Yes a_conditions_no->q_overalkylation a_overalkylation_yes Action: Use excess amine. Add alkyl halide slowly via syringe pump. q_overalkylation->a_overalkylation_yes Yes end Yield Optimized q_overalkylation->end No a_overalkylation_yes->end

Caption: Decision-making workflow for optimizing direct N-alkylation reactions.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available at: [Link]

  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives - ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (2018). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Available at: [Link]

  • N-alkylation of 4-piperidone - Sciencemadness.org. (2012). Available at: [Link]

  • Synthesis of Amines I. Amine Alkylation by SN2 reaction - University of Calgary. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives - ResearchGate. (2018). Available at: [Link]

  • Amine alkylation - Wikipedia. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Available at: [Link]

  • Substitution and Elimination Reactions of Amines - Chemistry LibreTexts. (2023). Available at: [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][14]naphthyrin-5(6H)-one - PMC - NIH. Available at: [Link]

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Technical Support Center: Protocol for Improving Phenyl(piperidin-4-yl)methanone Solubility in PBS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol and troubleshooting advice for researchers, scientists, and drug development professionals working with Phenyl(piperidin-4-yl)methanone and facing challenges with its solubility in Phosphate-Buffered Saline (PBS). As a weakly basic compound with moderate lipophilicity, achieving a stable and soluble solution in physiological buffers is critical for reliable experimental outcomes. This document offers a scientifically grounded, step-by-step approach to overcoming these solubility issues.

Troubleshooting & FAQs

This section addresses common issues encountered when dissolving this compound in PBS.

Question 1: Why does my this compound precipitate out of solution when I add it to PBS?

Answer: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solution. PBS typically has a pH of 7.4, at which the compound is likely to be in its less soluble, neutral form. Precipitation occurs because the concentration of the compound exceeds its solubility limit at this pH. For weakly basic drugs, solubility increases as the pH decreases because the molecule becomes protonated (ionized), and the ionized form is generally more water-soluble.[1][2][3]

Question 2: I've tried vortexing and heating, but the compound still won't dissolve. What should I do next?

Answer: While vortexing and gentle heating can aid dissolution, they may not be sufficient for poorly soluble compounds. If these methods fail, the next logical step is to explore pH modification or the use of co-solvents. For a weakly basic compound like this compound, lowering the pH of the solution is often the most effective initial strategy.[1]

Question 3: Will using a co-solvent like DMSO or ethanol affect my cell-based assay?

Answer: Yes, co-solvents can have significant effects on cell-based assays, even at low concentrations. Both DMSO and ethanol can induce cytotoxicity, alter membrane permeability, and interfere with cellular signaling pathways. It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent by running a vehicle control experiment. The final concentration of the co-solvent in your assay should be kept to a minimum, typically below 0.5% (v/v).

Question 4: How do I prepare a stock solution of this compound?

Answer: A high-concentration stock solution is best prepared using a suitable organic solvent in which the compound is freely soluble. Good starting choices include DMSO, ethanol, or methanol. This stock solution can then be serially diluted into your final aqueous buffer (e.g., PBS) to achieve the desired working concentration while keeping the organic solvent concentration low.

Question 5: Can I adjust the pH of my PBS to improve solubility?

Answer: Yes, adjusting the pH of your PBS can significantly improve the solubility of this compound. Since it is a weak base, lowering the pH will increase its solubility. You can adjust the pH of your PBS downwards using dilute hydrochloric acid (HCl). However, it is critical to consider the pH compatibility of your experimental system (e.g., cell culture, enzyme assay) and ensure the final pH is within an acceptable range.

Solubility Enhancement Strategies: A Comparative Overview

The following table summarizes various strategies to improve the solubility of this compound in aqueous solutions.

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble, ionized form of the drug.[1]Simple, effective for ionizable compounds.The required pH may not be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the solute.Effective for many non-polar compounds.Can be toxic to cells and may interfere with assays.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.Can significantly increase solubility.Can disrupt cell membranes and interfere with protein function.
Complexation Host molecules (e.g., cyclodextrins) form inclusion complexes with the drug, shielding it from the aqueous environment.Can improve solubility and stability.Can alter the effective concentration of the free drug.

Decision-Making Workflow for Solubilization

The following flowchart provides a logical approach to selecting the appropriate solubilization strategy for this compound.

Solubilization_Workflow Start Start: this compound Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Dilute_PBS Dilute to Final Concentration in PBS (pH 7.4) Prep_Stock->Dilute_PBS Check_Sol Observe for Precipitation Dilute_PBS->Check_Sol Soluble Soluble: Proceed with Experiment Check_Sol->Soluble No Not_Soluble Precipitation Observed Check_Sol->Not_Soluble Yes pH_Adjust Option 1: pH Adjustment Not_Soluble->pH_Adjust Co_Solvent Option 2: Co-solvent/Surfactant Not_Soluble->Co_Solvent Adjust_pH_Step Adjust PBS pH to 5.0-6.0 with 1N HCl pH_Adjust->Adjust_pH_Step Use_Co_Solvent Prepare Stock in DMSO/Ethanol (Final conc. <0.5%) Co_Solvent->Use_Co_Solvent Check_Sol_pH Re-test Solubility Adjust_pH_Step->Check_Sol_pH Soluble_pH Soluble: Proceed (Verify pH compatibility) Check_Sol_pH->Soluble_pH Yes Not_Soluble_pH Still Insoluble Check_Sol_pH->Not_Soluble_pH No Check_Sol_Co Re-test Solubility Use_Co_Solvent->Check_Sol_Co Soluble_Co Soluble: Proceed (Run vehicle control) Check_Sol_Co->Soluble_Co Yes

Caption: A decision-making workflow for solubilizing this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 189.25 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1.89 mg of this compound using an analytical balance.

  • Transfer the powder to a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization of this compound in PBS using pH Adjustment

This protocol details the preparation of a 100 µM working solution in pH-adjusted PBS.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 N Hydrochloric acid (HCl)

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dispense the desired volume of PBS into a sterile container.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 1 N HCl dropwise to the PBS while stirring until the pH reaches the desired value (e.g., pH 6.0). Monitor the pH closely.

  • To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the pH-adjusted PBS.

  • Vortex the solution immediately and thoroughly to ensure complete mixing and dissolution.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Crucially, ensure the final pH of your working solution is compatible with your experimental system.

References

  • PubChem. Phenyl(piperidin-3-yl)methanone. [Link]

  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone. [Link]

  • ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]

  • MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • ResearchGate. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

  • PubChem. (4-Methylenepiperidin-1-yl)(phenyl)methanone. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Journal of Pharmaceutical Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • MDPI. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • PubChem. Phenyl-(1-prop-2-enylpiperidin-4-yl)methanone. [Link]

  • Google Patents.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Springer. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. [Link]

  • Journal of the American Chemical Society. The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [Link]

  • PubMed. Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. [Link]

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Technical Support Center: Overcoming Cancer Cell Resistance with Phenyl(piperidin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenyl(piperidin-4-yl)methanone derivatives to combat cancer cell resistance. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules with therapeutic potential, including anticancer agents.[1] This guide is designed to be a dynamic resource, addressing common challenges and providing the rationale behind experimental choices to ensure the integrity and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound derivatives in cancer research, particularly in the context of overcoming drug resistance.

Q1: What is the primary mechanism by which this compound derivatives are hypothesized to overcome multidrug resistance (MDR) in cancer cells?

A1: The primary hypothesized mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance.[2][3] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[2][4] this compound derivatives are being investigated for their potential to act as P-gp inhibitors, thus restoring the sensitivity of resistant cancer cells to conventional chemotherapy.[5][6] Some derivatives may also exhibit direct cytotoxic effects or modulate other cellular pathways involved in drug resistance.[7][8]

Q2: How do I select the appropriate cancer cell line for my experiments?

A2: The choice of cell line is critical and depends on your research question. To study the reversal of MDR, it is essential to use a pair of cell lines: a drug-sensitive parental cell line (e.g., A549) and its drug-resistant counterpart that overexpresses the target transporter (e.g., a cisplatin-resistant A549 cell line).[9] This allows for a direct comparison of the compound's effect on sensitive versus resistant cells. For broader anticancer activity screening, a panel of cell lines from different cancer types (e.g., breast, lung, colon) can be used.[10][11]

Q3: What are the common challenges in solubilizing this compound derivatives for in vitro assays?

A3: Like many small molecules, these derivatives can exhibit low aqueous solubility.[8] The most common solvent for initial stock solutions is dimethyl sulfoxide (DMSO).[8] It is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it in culture medium for your experiments. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] If solubility issues persist, formulation strategies such as the use of cyclodextrins may be explored.[1]

Q4: Can this compound derivatives be used in combination with other anticancer drugs?

A4: Yes, and this is a primary area of investigation. The rationale is to use these derivatives as chemosensitizers to enhance the efficacy of existing chemotherapeutic agents in resistant tumors.[2][9] When designing combination studies, it is important to determine the optimal concentration and administration schedule for both the derivative and the chemotherapeutic drug to achieve synergistic effects.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability in cell viability assay results. 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Edge effects in the microplate. 4. Contamination (bacterial or mycoplasma).1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently after adding the compound. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS. 4. Regularly test cell cultures for contamination.
No significant difference in cytotoxicity between sensitive and resistant cell lines. 1. The derivative does not inhibit the specific resistance mechanism of the cell line. 2. The concentration range tested is not optimal. 3. The derivative itself has potent cytotoxic activity, masking its MDR reversal effect.1. Verify the overexpression and functionality of the target transporter (e.g., P-gp) in the resistant cell line. 2. Perform a dose-response curve over a wider range of concentrations. 3. Test the derivative alone at non-toxic concentrations in combination with a known chemotherapeutic agent.
Compound precipitates in the culture medium. 1. Poor aqueous solubility of the derivative. 2. The final concentration of the compound is too high.1. Lower the final concentration of the compound. 2. Increase the percentage of serum in the medium (if compatible with the assay). 3. Consider alternative formulation strategies.
Inconsistent results in P-gp inhibition assays (e.g., Rhodamine 123 accumulation). 1. Sub-optimal concentration of the fluorescent substrate. 2. Incorrect incubation time. 3. Photobleaching of the fluorescent dye.1. Titrate the concentration of Rhodamine 123 to determine the optimal signal-to-noise ratio. 2. Perform a time-course experiment to identify the optimal incubation period. 3. Minimize exposure of the plate to light.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[11][12]

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell lines (sensitive and resistant pairs)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).[13]

  • Incubate for the desired time period (e.g., 48 or 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[13]

Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.[5]

Materials:

  • This compound derivative

  • P-gp overexpressing cancer cell line and its parental sensitive cell line

  • Rhodamine 123

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the this compound derivative or the positive control for a specified time (e.g., 1 hour).

  • Add Rhodamine 123 to all wells at a final concentration determined by optimization and incubate for a further period (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells (for plate reader) or harvest and resuspend them in PBS (for flow cytometry).

  • Measure the intracellular fluorescence. An increase in fluorescence in the presence of the compound indicates inhibition of P-gp-mediated efflux.

Part 4: Visualization of Key Concepts

Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance

Pgp_MDR cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate Target Intracellular Target Chemo->Target Induces Apoptosis Chemo_out Pgp->Chemo_out Efflux PPMD This compound Derivative PPMD->Pgp Inhibits Chemo_in Chemotherapeutic Drug (Extracellular) Chemo_in->Chemo

Caption: P-gp efflux pump and its inhibition by this compound derivatives.

Experimental Workflow: Screening for MDR Reversal Agents

MDR_Screening_Workflow Start Start: Synthesized This compound Derivatives Step1 Primary Screen: Single-Dose Cytotoxicity Assay (Sensitive vs. Resistant Cell Lines) Start->Step1 Step2 Secondary Screen: IC50 Determination (Dose-Response Curves) Step1->Step2 Active Compounds Step3 Mechanism of Action Studies: P-gp Efflux Inhibition Assay Step2->Step3 Step4 Combination Studies: Synergy with Chemotherapeutics Step3->Step4 End Lead Compound Identification Step4->End

Caption: Workflow for identifying this compound derivatives as MDR reversal agents.

References

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.[Link]

  • Pharmacological strategies for overcoming multidrug resistance. PubMed.[Link]

  • Overcoming Multidrug Resistance in Cancer Cells. ResearchGate.[Link]

  • Overcoming multidrug resistance in cancer cells: Biochemical evaluation of new lead drug candidates. ResearchGate.[Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central.[Link]

  • Phenyl-piperidin-4-yl-methanone. MySkinRecipes.[Link]

  • Overcoming multidrug resistance in cancer: clinical studies of p-glycoprotein inhibitors. springer.com.[Link]

  • Understanding and overcoming multidrug resistance in cancer. PubMed.[Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central.[Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central.[Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate.[Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate.[Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI.[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.[Link]

  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the... ResearchGate.[Link]

  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed.[Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.[Link]

  • New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed.[Link]

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Technical Support Center: Mitigating Off-Target Effects of Phenyl(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Phenyl(piperidin-4-yl)methanone analogs. This guide is designed to provide in-depth, actionable advice to navigate the complexities of off-target effects, a common challenge in the development and application of this important class of compounds. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive small molecules.[1] However, its inherent ability to interact with a range of biological targets necessitates a thorough understanding and strategic approach to ensure selectivity and minimize confounding experimental results.

This resource is structured to address both fundamental questions and specific troubleshooting scenarios you may encounter during your research.

FAQs: Understanding the Landscape of Off-Target Effects

Q1: What are this compound analogs, and what are their primary therapeutic targets?

This compound is a key chemical intermediate used in the synthesis of a variety of pharmacologically active compounds.[2][3][4] Analogs based on this scaffold have been developed to target a wide range of receptors and enzymes. For instance, various derivatives have been synthesized and evaluated for their affinity at sigma receptors, with some showing high selectivity for the sigma-1 subtype.[5] Additionally, this chemical framework is integral to the development of centrally acting analgesics and opioid receptor modulators.[2][6] Modifications of this structure have also led to potent 5-HT2A receptor inverse agonists.[7]

Q2: Why are off-target effects a significant concern with this class of compounds?

The very versatility of the this compound scaffold contributes to the potential for off-target interactions. Off-target effects occur when a drug or compound interacts with unintended biological targets, which can lead to a range of undesirable consequences from misleading experimental data to adverse side effects in a clinical setting.[8] For kinase inhibitors, a common application for related scaffolds, the conserved nature of the ATP-binding pocket across the human kinome is a primary reason for off-target activity.[9] A compound designed to inhibit one kinase may inadvertently inhibit others, leading to a cascade of unintended cellular consequences. Recognizing and mitigating these off-target interactions early in the drug discovery process is crucial for developing safe and effective therapies.[10]

Q3: What are the common off-target liabilities associated with this compound analogs?

Given the diverse applications of this scaffold, the off-target liabilities can be broad. For example, analogs designed as P2Y14R antagonists have shown off-target activity at dopamine (D1 and D3) and serotonin receptors, as well as the translocator protein (TSPO).[11] It is not uncommon for compounds to exhibit cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, or enzymes, depending on the specific structural modifications of the analog. Therefore, comprehensive profiling against a panel of relevant off-targets is a critical step in characterization.

Q4: How can I proactively assess the selectivity of my this compound analog?

A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.[12]

  • Initial Single-Concentration Screening: Test your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases or receptors.[12][13] Several commercial services offer comprehensive kinase selectivity profiling.[14][15][16]

  • Dose-Response Follow-Up: For any targets showing significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response experiment to determine the IC50 or Kd value.[12] This will provide a quantitative measure of the compound's potency at each off-target.

  • Cellular Target Engagement: To confirm that the observed in vitro off-target activity translates to a cellular context, employ techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to measure target engagement in live cells.[13]

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: My compound shows potent on-target activity in my biochemical assay, but the cellular phenotype is unexpected or inconsistent.

This is a classic indicator of potential off-target effects. The unexpected phenotype could be the result of your compound interacting with one or more unintended targets within the cell.

Troubleshooting Steps:

  • Comprehensive Selectivity Profiling: If you haven't already, perform a broad kinase or receptor screen to identify potential off-targets.[12][14][15][16]

  • Orthogonal Assays: Validate your primary screen findings using a different assay format. For example, if you initially used a luminescence-based kinase assay (like ADP-Glo™), consider a follow-up with a radiometric or fluorescence-based assay.[17][18]

  • Chemical Structure Analysis: Compare the structure of your compound to known promiscuous inhibitors. Are there any structural motifs that are commonly associated with off-target activity? Computational tools can be used to predict potential off-targets based on structural similarity to known ligands.[19]

  • Phenotypic Rescue Experiments: If you have identified a likely off-target, try to "rescue" the unexpected phenotype by co-administering a known selective inhibitor for that off-target. Alternatively, use genetic approaches like siRNA or CRISPR to knock down the suspected off-target and see if the phenotype is reversed.

Issue 2: I'm observing high background or false positives in my high-throughput screen.

High background and false positives can derail a screening campaign. While there can be many causes, compound interference is a common culprit.[17]

Troubleshooting Steps:

  • Assay Interference Check: Some compounds can interfere with the assay technology itself. For example, fluorescent compounds can create false positives in fluorescence-based assays.[17] Run your compound in the assay in the absence of the target enzyme or receptor to check for assay interference.

  • Optimize Reagent Concentrations: Ensure that enzyme and substrate concentrations are optimal. Substrate depletion or product inhibition can lead to non-linear reaction kinetics and misleading results.[17]

  • Control for DMSO Concentration: If you are using DMSO to dissolve your compounds, ensure that the final concentration is consistent across all wells and is at a level that does not impact enzyme activity.[17]

  • Consider a Different Assay Format: If interference persists, switching to a different detection method (e.g., from fluorescence to luminescence) may resolve the issue.[17]

Issue 3: How can I rationally design the next generation of analogs with improved selectivity?

Improving selectivity is a key goal in medicinal chemistry. Several strategies can be employed to achieve this.[9]

Medicinal Chemistry Strategies for Improved Selectivity

StrategyRationale
Structure-Based Drug Design (SBDD) Utilize the crystal structure of your primary target to design modifications that exploit unique features of its binding pocket that are not present in off-targets.[9]
Targeting Inactive Conformations Design inhibitors that bind to the less-conserved, inactive conformation of the target protein (e.g., "DFG-out" for kinases). This can significantly enhance selectivity.[9]
Covalent Inhibition Introduce a reactive group ("warhead") that forms a covalent bond with a non-conserved residue (like cysteine) near the active site of your primary target.[9][20]
Allosteric Modulation Design compounds that bind to a site on the protein distinct from the active site (an allosteric site) to modulate its activity. Allosteric sites are generally less conserved than active sites.[20]
Experimental Workflow: Kinase Selectivity Profiling

The following is a generalized workflow for assessing the selectivity of a kinase inhibitor.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Cellular Validation A Compound of Interest B Single-Dose (e.g., 1µM) Kinase Panel Screen (e.g., 24-300+ kinases) A->B C Identify Hits (e.g., >70% inhibition) B->C Analyze Data D 10-point IC50 Determination for On-Target and Off-Target Hits C->D E Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) D->E Calculate Potency F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET™) E->F

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Signaling Pathway Considerations

Understanding the signaling pathways in which your target and potential off-targets are involved is crucial for interpreting your results.

G A This compound Analog B Primary Target (e.g., Kinase A) A->B High Affinity D Off-Target 1 (e.g., Kinase B) A->D Lower Affinity F Off-Target 2 (e.g., GPCR) A->F Lower Affinity C Desired Cellular Response B->C E Unintended Cellular Response 1 D->E G Unintended Cellular Response 2 F->G

Caption: Interaction of an analog with its primary and off-targets.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaan0967. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cui, J., & Wang, Z. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), 1836-1843. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Liu, Y., Zhang, H., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of medicinal chemistry, 63(19), 10726–10741. [Link]

  • Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. ACS Publications. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • The benzoylpiperidine fragment (this compound, in the.... ResearchGate. [Link]

  • Phenyl-piperidin-4-yl-methanone. MySkinRecipes. [Link]

  • Researchers develop method to create drugs without side effects. Drug Discovery & Development. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • The Prohibited List. World Anti Doping Agency - WADA. [Link]

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Technical Support Center: Ensuring Reproducibility in Phenyl(piperidin-4-yl)methanone Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Phenyl(piperidin-4-yl)methanone and its analogs. The reproducibility of biological assay data is the cornerstone of scientific progress, yet it remains a significant challenge in preclinical research.[1][2][3][4] This resource provides a structured approach to identifying and mitigating common sources of variability in assays involving this important chemical scaffold, which serves as a key intermediate in the synthesis of centrally acting analgesics and other neuroactive compounds.[5] By understanding the underlying principles of robust assay design and execution, you can enhance the reliability and integrity of your experimental findings.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that frequently arise during the experimental lifecycle.

Q1: My assay results with this compound are inconsistent between experiments. Where should I start looking for the problem?

A: Inconsistent results are a common frustration. The issue often lies in one of three areas: the compound itself, the biological system, or the assay procedure. Start by systematically verifying your Compound Management (purity, solubility, storage), Cell Line Integrity (authentication and passage number), and Assay Protocol (reagent stability, pipetting accuracy, and timing). A surprising number of reproducibility issues can be traced back to seemingly minor details in these core areas.[4][6]

Q2: How critical is the source and purity of my this compound?

A: It is absolutely critical. The identity and purity of your small molecule are foundational to your entire experiment. A compound from a different supplier or a new synthesis batch can have different impurity profiles, which may possess their own biological activities or interfere with the assay. Always use a compound with a certificate of analysis (CoA) confirming its identity (e.g., via NMR, MS) and purity (e.g., via HPLC). For critical experiments, re-characterizing the compound in-house is a best practice.

Q3: Can the solvent I use for my stock solution affect my assay?

A: Yes, profoundly. The choice of solvent, typically DMSO for primary stocks, impacts compound solubility and stability.[7] this compound's solubility should be empirically determined. Poor solubility can lead to compound precipitation upon dilution into aqueous assay buffer, drastically reducing the effective concentration and causing high variability.[7] Furthermore, the final concentration of the solvent in the assay must be consistent across all wells and kept low (typically <0.5%) to avoid solvent-induced artifacts.[8]

Q4: We haven't authenticated our cell lines in a while. Could this be a source of irreproducibility?

A: Yes, this is a major contributor to the reproducibility crisis in biomedical science.[1][9][10] It is estimated that a significant percentage of cell lines used in research are misidentified or cross-contaminated.[11][12] Using the wrong cell line means you are not studying the biological system you think you are, rendering the results invalid. Cell line authentication via Short Tandem Repeat (STR) profiling is the gold standard and should be performed regularly, especially when receiving a new line, creating new cell banks, and before publishing.[10][12][13]

Q5: What is an "orthogonal assay" and why do I need one for hit validation?

A: An orthogonal assay measures the same biological endpoint but uses a different technology or methodology.[14] For example, if your primary screen for an enzyme inhibitor used a fluorescence-based readout, an orthogonal assay might use label-free mass spectrometry to directly measure substrate-to-product conversion. This is crucial for hit validation because it helps eliminate "false positives" that arise from compound interference with the primary assay's detection method (e.g., autofluorescence, signal quenching).[15][16] Validating a hit with an orthogonal method significantly increases confidence that the compound's activity is genuine.[14]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving more complex experimental issues.

Issue 1: High Well-to-Well Variability or Poor Z'-Factor

High variability obscures real biological effects and is often indicated by a low Z'-factor (<0.5) in screening assays.

Potential Cause Underlying Rationale & Causality Recommended Solution
Compound Precipitation When a compound stored in 100% DMSO is diluted into aqueous buffer, it can crash out of solution if its solubility limit is exceeded. This creates a non-homogenous suspension, leading to different effective concentrations in different wells.[7]1. Solubility Measurement: Empirically determine the kinetic solubility of your compound in the final assay buffer. 2. Optimize Dilution: Perform serial dilutions in a manner that minimizes precipitation (e.g., intermediate dilutions in mixed solvent systems). 3. Visual Inspection: After plating, inspect the plate under a microscope for signs of compound precipitation.
Inconsistent Cell Seeding Adherent cells, in particular, can clump, leading to uneven distribution across the plate. "Edge effects," where wells at the plate's perimeter behave differently due to temperature and evaporation gradients, are also common.1. Cell Suspension: Ensure a single-cell suspension before plating by gentle trituration. Mix the cell suspension between pipetting sets. 2. Pipetting Technique: Use reverse pipetting for viscous solutions and ensure consistent technique.[6] 3. Mitigate Edge Effects: Avoid using the outer rows and columns of the plate for experimental samples. Fill them with sterile buffer or media to create a humidity barrier.
Reagent Instability Some assay reagents, particularly enzymes or detection substrates, can degrade over the course of plate addition, leading to a signal drift from the first to the last well.1. Reagent Preparation: Prepare reagents fresh and keep them on ice if they are temperature-sensitive.[17] 2. Addition Time: Minimize the time it takes to add reagents to the entire plate. For large screens, use automated liquid handlers. 3. Assay Controls: Place positive and negative controls at multiple locations on each plate to monitor for signal drift.
Mycoplasma Contamination Mycoplasma are small bacteria that can infect cell cultures without causing visible turbidity. They alter cellular metabolism, gene expression, and signaling, leading to erratic and unreliable results.[11]1. Routine Testing: Implement a routine mycoplasma testing schedule (e.g., monthly) using a sensitive PCR-based method.[6] 2. Quarantine: Quarantine all new cell lines upon arrival until they are confirmed to be mycoplasma-free. 3. Discard and Restart: If a culture is positive, it is best to discard it and start with a fresh, clean stock.
Issue 2: Primary Hit Fails to Confirm in Secondary Assays

A common outcome in screening campaigns is that an initial "hit" does not show activity when re-tested or evaluated in a different assay format.[18]

The following workflow illustrates a systematic process to increase the likelihood that a primary hit is a true, valuable lead.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Validation cluster_3 Outcome PrimaryHit Primary Hit Identified (e.g., single concentration) Reconfirm 1. Re-test in Primary Assay (Dose-Response Curve) PrimaryHit->Reconfirm Purity 2. Compound Purity & Identity Check (LC-MS, NMR) Reconfirm->Purity Potency Confirmed (IC50) FalsePositive False Positive / Artifact Reconfirm->FalsePositive Not Reproducible CounterScreen 3. Counter Screen (Assay Technology Interference) Purity->CounterScreen Compound OK Purity->FalsePositive Impure / Degraded Orthogonal 4. Orthogonal Assay (Different Technology) CounterScreen->Orthogonal Not an Artifact CounterScreen->FalsePositive Assay Interference Cellular 5. Cellular Target Engagement (If biochemical primary) Orthogonal->Cellular Activity Confirmed Orthogonal->FalsePositive No Activity ValidatedHit Validated Hit Cellular->ValidatedHit Cellular Activity Confirmed Cellular->FalsePositive Not Cell-Active

Caption: A logical workflow for validating hits from primary screens.

Causality Explained:

  • Dose-Response Re-test: A single-point screen is prone to random error. Confirming activity with a full dose-response curve is the first step to ensure the hit is not a statistical anomaly.[16]

  • Purity & Identity: The exact material used in the primary screen may be depleted. It's crucial to verify that the new sample or synthesis batch is identical and pure before investing more resources.

  • Counter Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[16] For example, in a luciferase reporter assay, a counter screen would test for direct inhibition of the luciferase enzyme.

  • Orthogonal & Cellular Assays: As described in the FAQ, these steps confirm the biological activity using a different method and, importantly, verify that the compound is active in a more physiologically relevant cellular context.[19]

Validated Experimental Protocols

This section provides baseline protocols that incorporate principles of reproducibility. Users should adapt these to their specific biological systems.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare compound solutions in a manner that minimizes solubility and stability issues. This protocol is a self-validating system by including a final solubility check.

Materials:

  • This compound (purity >95%)

  • DMSO, anhydrous (ACS grade or higher)

  • Assay buffer (e.g., PBS, HBSS)

  • Polypropylene microcentrifuge tubes and deep-well plates

Procedure:

  • Primary Stock Preparation (10 mM): a. Accurately weigh out this compound (MW: 189.25 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 5-10 minutes. If necessary, use a sonicating water bath to aid dissolution. d. Visually inspect for any undissolved particulate matter. The solution should be perfectly clear. e. Aliquot into single-use volumes in polypropylene tubes to avoid repeated freeze-thaw cycles.[20] Store at -20°C or -80°C in a desiccated environment.[21]

  • Intermediate and Working Solution Preparation: a. Thaw a single aliquot of the 10 mM primary stock. b. Perform serial dilutions as required for your dose-response curve. It is often best to perform the initial dilution from 100% DMSO into a solution containing some organic solvent or serum before the final dilution into the 100% aqueous assay buffer. This can prevent shock precipitation. c. CRITICAL STEP - Solubility Verification: Prepare the highest concentration of your working solution and let it sit at the assay temperature (e.g., 37°C) for 30 minutes. Centrifuge the solution (e.g., 14,000 rpm for 10 min) and/or visually inspect under a microscope for precipitates. If precipitation is observed, this concentration is above the compound's kinetic solubility limit in your buffer, and the stock concentration or dilution scheme must be adjusted.

Protocol 2: General Cell-Based Assay Workflow

Objective: To provide a robust workflow for a typical 96-well plate cell-based assay, incorporating essential controls.

Plate_Layout cluster_0 Plate Map Example L1 1 A1 Media Blank L2 2 A2 Vehicle (0.1% DMSO) L3 3 A3 Cmpd 1 L4 ... A4 ... L5 12 A12 Pos Ctrl RA A B1 Media Blank B2 Vehicle (0.1% DMSO) B3 Cmpd 1 B4 ... B12 Pos Ctrl RB B

Sources

Technical Support Center: High-Purity Phenyl(piperidin-4-yl)methanone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of Phenyl(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical intermediate. We will explore common purification techniques, troubleshoot potential issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities when the crude product is relatively clean. Column chromatography is more suitable for separating the target compound from significant amounts of impurities with different polarities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: this compound is commonly synthesized via a Friedel-Crafts acylation of a protected piperidine derivative followed by deprotection. Potential impurities can include:

  • Unreacted starting materials: Such as the protected piperidine and benzoyl chloride or benzoic anhydride.

  • By-products of the acylation: Including polyacylated species or isomers.

  • Residual catalysts and reagents: For example, aluminum chloride from the Friedel-Crafts reaction.[1][2][3]

  • Solvents used in the reaction and workup.

  • Degradation products if the compound is unstable under certain conditions.

Q3: How do I choose the right recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For piperidin-4-one derivatives, common solvents include ethanol, methanol, acetonitrile, and mixtures like ethanol-ethyl acetate or dichloromethane-methanol.[4] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude material.

Q4: My this compound is a basic compound. Are there special considerations for column chromatography?

A4: Yes, the basic nature of the piperidine nitrogen can lead to peak tailing and poor separation on standard silica gel due to strong interactions with acidic silanol groups. To mitigate this, you can:

  • Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.

  • Utilize deactivated silica gel or alumina as the stationary phase.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for purity assessment.[5] HPLC can provide quantitative data on the percentage of impurities, while NMR is excellent for structural confirmation and identifying the nature of any remaining impurities. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, resulting in a non-saturated solution.[6] 2. The solution is supersaturated.[6]1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7][8]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.[9]1. Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Try a different solvent with a lower boiling point. 3. Consider a preliminary purification step like a charcoal treatment to remove impurities that may be causing the issue.[9]
Low recovery of the purified product. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
The purified product is still impure. 1. Crystallization occurred too rapidly, trapping impurities.[9][10] 2. The chosen solvent is not effective at leaving the specific impurities in solution.1. Redissolve the crystals in the minimum amount of hot solvent and allow it to cool more slowly. Insulating the flask can help. 2. Re-evaluate the recrystallization solvent through solubility testing. A different solvent may be more selective.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). 1. The mobile phase is too polar or not polar enough. 2. The column was overloaded with the crude sample.[11] 3. The sample was not loaded in a narrow band.1. Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[11] 2. Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.[11] 3. Dissolve the sample in a minimal amount of solvent for loading. Consider dry loading if the sample is not very soluble in the mobile phase.[12]
The compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed onto the silica gel due to its basicity.1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[11]
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Use a less polar mobile phase. Optimize with TLC first.
Streaking or tailing of the compound band. 1. Strong interaction between the basic compound and acidic silica gel. 2. The column was not packed properly, leading to channeling.1. Add a basic modifier (e.g., triethylamine) to the mobile phase.[11] 2. Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture).

  • Dissolution: Gently heat the test tube. If the solid dissolves, it is a potential recrystallization solvent.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. d. If charcoal was used, perform a hot gravity filtration to remove it. e. Allow the clear solution to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. h. Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, develop a solvent system that gives the this compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. Add 0.1-1% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: a. Slurry Method: In a beaker, mix silica gel with the initial, least polar mobile phase to create a slurry. b. Pour the slurry into the column, ensuring no air bubbles are trapped. c. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica bed with a pipette. b. Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure to begin eluting the sample. c. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure_Crystals High-Purity Crystals Filter->Pure_Crystals Mother_Liquor Mother Liquor (Contains Impurities) Filter->Mother_Liquor Impurities Remain in Solution Column_Chromatography_Troubleshooting Start Problem: Poor Separation Cause1 Cause Mobile Phase Incorrect Start->Cause1 Cause2 Cause Column Overloaded Start->Cause2 Cause3 Cause Poor Sample Loading Start->Cause3 Solution1 Solution: Optimize Mobile Phase using TLC Cause1:f1->Solution1 Solution2 Solution: Reduce Sample Load (e.g., 1:50 sample:silica) Cause2:f1->Solution2 Solution3 Solution: Use Minimal Solvent or Dry Loading Cause3:f1->Solution3

Caption: Troubleshooting Poor Separation in Column Chromatography.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Organic Syntheses. Purification of linalool by column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PubChem. Methanone, phenyl[4-(1-piperidinyl)phenyl]-. Available at: [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-8.
  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available at: [Link]

  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • PubChem. Phenyl(piperidin-3-yl)methanone. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

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Technical Support Center: Managing the Hygroscopicity of Phenyl(piperidin-4-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(piperidin-4-yl)methanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the hygroscopic nature of this active pharmaceutical ingredient (API). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Hygroscopicity and this compound Hydrochloride

This compound hydrochloride is a valuable compound in pharmaceutical research. However, like many hydrochloride salts of amine-containing compounds, it has a tendency to attract and absorb moisture from the atmosphere, a property known as hygroscopicity. This can significantly impact the material's physical and chemical properties, leading to challenges in handling, weighing, and formulation, and potentially affecting its stability and the reproducibility of experimental results.

This guide will provide you with the foundational knowledge and practical techniques to mitigate the risks associated with the hygroscopicity of this compound hydrochloride, ensuring the integrity and quality of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For an API like this compound hydrochloride, absorbed moisture can act as a plasticizer, potentially leading to changes in the crystal lattice, or it can participate in chemical degradation pathways, such as hydrolysis. The presence of water can also alter the material's physical properties, including its flowability and bulk density, which can complicate manufacturing processes.

Q2: How can I determine the degree of hygroscopicity of my batch of this compound hydrochloride?

A2: While specific dynamic vapor sorption (DVS) data for this compound hydrochloride is not widely published, you can classify its hygroscopicity based on established methods like the one described in the European Pharmacopoeia. This involves exposing a sample to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C for 24 hours) and measuring the percentage weight gain.

Hygroscopicity ClassificationWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Given its nature as a hydrochloride salt, it is prudent to handle this compound hydrochloride as at least a hygroscopic, if not very hygroscopic, compound until you have specific data for your batch.

Q3: What are the ideal storage conditions for this compound hydrochloride?

A3: To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container, preferably made of a material with a low moisture vapor transmission rate (MVTR), such as glass or high-density polyethylene (HDPE). The container should be stored in a desiccator or a controlled low-humidity environment. For long-term storage, placing the container in a sealed aluminized bag with a desiccant is also recommended. The storage temperature should be kept consistent, as temperature fluctuations can cause condensation inside the container.

Q4: What are the potential consequences of improper handling and storage?

A4: Improper handling and storage can lead to several issues:

  • Physical Changes: The powder may become clumpy, cake, or in extreme cases, deliquesce (dissolve in the absorbed water). This can severely impact powder flow and make accurate weighing nearly impossible.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the methanone group or other susceptible functionalities within the molecule.

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not be the true amount of the active compound, leading to errors in solution preparation and dosing.

Troubleshooting Guide

Here are some common problems encountered when working with this compound hydrochloride, along with their causes and solutions.

Problem 1: The weight of the powder continuously increases on the analytical balance.

  • Cause: The material is rapidly absorbing moisture from the laboratory atmosphere.

  • Solutions:

    • Minimize Exposure Time: Work quickly to transfer the powder from its storage container to the weighing vessel.

    • Use a Weighing Bottle: Weigh the compound in a tared, sealed weighing bottle. This minimizes exposure to the atmosphere during the weighing process.

    • Work in a Controlled Environment: If available, use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity chamber for weighing.

    • Weighing by Difference: Tare a vial containing the compound. Dispense the approximate amount of powder needed into your reaction vessel or for your solution preparation. Re-weigh the vial. The difference in weight is the amount of compound transferred.

Problem 2: The powder is clumpy and difficult to handle.

  • Cause: The material has already absorbed moisture, leading to the formation of liquid bridges between particles and causing them to agglomerate.

  • Solutions:

    • Drying: If the compound is thermally stable, it may be possible to dry it under vacuum at a gentle temperature. However, this should be done with caution as it can affect the crystalline form. It is crucial to first perform a thermogravimetric analysis (TGA) to determine the temperature at which water is lost and to ensure the compound does not degrade.

    • Pre-equilibration: Before opening the primary container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation from forming on the cold powder.

    • Proper Storage: Ensure the material is stored in a desiccator containing an active desiccant.

Problem 3: I am observing inconsistencies in my experimental results (e.g., in bioassays or formulation studies).

  • Cause: The water content of the this compound hydrochloride may be varying between batches or even within the same batch over time due to moisture absorption. This leads to inaccuracies in the actual concentration of the active compound.

  • Solutions:

    • Regularly Determine Water Content: Perform Karl Fischer titration on the batch of material you are using to determine its exact water content.

    • Correct for Water Content: When preparing solutions, correct the mass of the powder to be weighed based on its water content to ensure you are using the correct amount of the anhydrous compound. The formula for this correction is: Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))

    • Implement Strict Handling Protocols: Ensure that everyone in the lab follows the same stringent procedures for handling and storing the compound to minimize variability.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound hydrochloride using volumetric Karl Fischer titration.

Instrumentation and Reagents:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol

  • Karl Fischer Reagent (e.g., CombiTitrant 5)

  • Water standard (e.g., Sodium Tartrate Dihydrate)

Procedure:

  • Standardization of the Karl Fischer Reagent: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. b. Accurately weigh an appropriate amount of a water standard (e.g., 150-350 mg of sodium tartrate dihydrate) and add it to the titration vessel. c. Titrate to the endpoint. d. Calculate the water equivalence factor (F) of the reagent in mg/mL using the formula: F = (Weight of water standard in mg × 0.1566) / Volume of titrant in mL.

  • Sample Analysis: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint. b. Quickly and accurately weigh a suitable amount of this compound hydrochloride (typically 50-100 mg, depending on the expected water content) and add it to the titration vessel. c. Titrate with the standardized Karl Fischer reagent to the endpoint. d. Calculate the percentage of water in the sample using the formula: % Water = (Volume of titrant in mL × F) / (Weight of sample in mg) × 100.

Causality: Karl Fischer titration is a highly specific and accurate method for water determination.[1] It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected electrochemically when an excess of iodine is present. This specificity is crucial as it distinguishes water from other volatile components that might be lost during heating in a "Loss on Drying" test.

Protocol 2: Assessment of Thermal Stability and Water Loss by Thermogravimetric Analysis (TGA)

TGA can be used to determine the temperature at which water is lost from the compound and to assess its thermal stability.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Instrument Setup: a. Calibrate the TGA for mass and temperature according to the manufacturer's instructions. b. Set the purge gas to an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Sample Preparation and Analysis: a. Accurately weigh 5-10 mg of this compound hydrochloride into a TGA pan. b. Place the pan in the TGA furnace. c. Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300°C).

  • Data Analysis: a. Analyze the resulting thermogram (a plot of mass vs. temperature). b. Identify any weight loss steps. A weight loss at lower temperatures (typically below 120°C) is often indicative of the loss of adsorbed or bound water. c. Determine the onset temperature of decomposition to understand the thermal stability of the compound.

Causality: TGA provides valuable information on the thermal events associated with a material. For a hygroscopic compound, it helps to differentiate between the loss of loosely bound surface water and the loss of water of hydration, which may occur at different temperatures. It also establishes a safe upper-temperature limit for any drying steps.

Visualizations

Hygroscopic_Compound_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_analysis Analysis & Correction cluster_storage Storage start Receive new batch of this compound HCl equilibrate Equilibrate container to lab temperature start->equilibrate weighing_environment Select weighing environment equilibrate->weighing_environment glove_box Glove box / Low humidity chamber weighing_environment->glove_box Ideal open_bench Open bench (rapid weighing) weighing_environment->open_bench If necessary weighing_method Choose weighing method glove_box->weighing_method open_bench->weighing_method direct_weighing Direct weighing into sealed vial weighing_method->direct_weighing For small quantities weigh_by_difference Weighing by difference weighing_method->weigh_by_difference For transfers kf_analysis Perform Karl Fischer titration direct_weighing->kf_analysis weigh_by_difference->kf_analysis calculate_correction Calculate mass correction for water content kf_analysis->calculate_correction storage_conditions Store in tightly sealed container in desiccator calculate_correction->storage_conditions

Caption: Decision workflow for handling hygroscopic this compound hydrochloride.

Moisture_Impact_Pathway cluster_cause Cause cluster_effect Effects on API cluster_consequences Experimental Consequences moisture Atmospheric Moisture (H2O) physical_changes Physical Changes moisture->physical_changes chemical_changes Chemical Changes moisture->chemical_changes handling_issues Poor Powder Flow / Caking physical_changes->handling_issues weighing_errors Inaccurate Weighing physical_changes->weighing_errors solubility_changes Altered Solubility / Dissolution physical_changes->solubility_changes degradation Hydrolysis / Degradation chemical_changes->degradation irreproducibility Poor Reproducibility handling_issues->irreproducibility weighing_errors->irreproducibility degradation->irreproducibility solubility_changes->irreproducibility

Caption: Impact of moisture on this compound hydrochloride.

Conclusion

Managing the hygroscopicity of this compound hydrochloride is critical for ensuring the quality, stability, and reliability of your research. By implementing the proper storage, handling, and analytical procedures outlined in this guide, researchers can minimize the impact of moisture and obtain more accurate and reproducible results. Always consider the potential for water uptake and take proactive steps to control it.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Khan, M. S., & Akhtar, N. (2013). Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities. Archives of Pharmacy Practice, 4(3), 129. [Link]

  • USP. <671> Containers—Performance Testing. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of Phenyl(piperidin-4-yl)methanone, a key intermediate in the development of various pharmaceuticals, including analgesics and opioid receptor modulators.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot and manufacturing scales.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and process safety. Our goal is to equip you with the expertise to anticipate challenges, optimize your process, and ensure a safe, robust, and scalable synthesis.

Section 1: Overview of Synthetic Routes for Scale-Up

Two primary synthetic strategies are commonly considered for the industrial production of this compound. The choice between them involves a critical analysis of raw material cost, process safety, throughput, and impurity profiles.

  • Route A: Friedel-Crafts Acylation. This classic approach involves the reaction of an N-protected piperidine-4-carbonyl chloride with benzene in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[3]

  • Route B: Grignard Reaction. This route typically involves the addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to an N-protected piperidine-4-carbonitrile or a related carboxylic acid derivative.[4][5]

Diagram: High-Level Synthetic Pathways

G cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Grignard Addition A1 N-Boc-Piperidine- 4-Carboxylic Acid A2 N-Boc-Piperidine- 4-Carbonyl Chloride A1->A2 SOCl₂ or (COCl)₂ A3 N-Boc-Phenyl(piperidin- 4-yl)methanone A2->A3 Benzene, AlCl₃ A4 Phenyl(piperidin-4-yl) methanone HCl A3->A4 HCl (Deprotection) B1 N-Boc-Piperidine- 4-Carbonitrile B2 Imine Intermediate B1->B2 1. PhMgBr B3 N-Boc-Phenyl(piperidin- 4-yl)methanone B2->B3 2. H₃O⁺ Workup B4 Phenyl(piperidin-4-yl) methanone HCl B3->B4 HCl (Deprotection)

Caption: Comparison of Friedel-Crafts and Grignard synthetic routes.

FAQ: Route Selection for Scale-Up

Q1: Which synthetic route is generally preferred for large-scale manufacturing?

A1: There is no single "best" route; the choice is highly dependent on site capabilities, cost of goods, and safety infrastructure.

  • The Friedel-Crafts route is often favored when benzene can be handled safely and the cost of the piperidine-4-carboxylic acid precursor is low. However, it requires stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which generates significant aqueous waste during workup and can be challenging to handle on a large scale.[6]

  • The Grignard route avoids the use of benzene and large quantities of Lewis acids. However, Grignard reagents are highly reactive, pyrophoric, and extremely sensitive to moisture, posing significant safety and operational challenges, especially during initiation and quench.[7][8][9] The synthesis and handling of large volumes of Grignard reagents require specialized equipment and stringent process controls.[10]

Q2: What are the primary safety concerns associated with each route at scale?

A2:

  • Friedel-Crafts: The primary hazards are the handling of large quantities of corrosive and water-reactive AlCl₃ and the use of benzene, a known carcinogen. The reaction quench with water or acid is highly exothermic and requires careful control of addition rates and efficient heat removal to prevent runaway reactions.[10]

  • Grignard: The foremost concern is the risk of fire or explosion.[8] Grignard reagents can ignite spontaneously on contact with air, and the solvents used (typically THF or diethyl ether) are extremely flammable.[7] The initiation of the reaction can be unpredictable, leading to a dangerous accumulation of unreacted alkyl halide, which can then react uncontrollably.[11][12] A runaway reaction can cause the solvent to boil out of the vessel, creating a high risk of a major fire.[8]

FeatureRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition
Key Reagents Benzene, AlCl₃, SOCl₂Phenylmagnesium bromide, THF/Ether
Scale-Up Pros Well-understood reaction; less sensitive to moisture once initiated.Avoids benzene; potentially higher atom economy.
Scale-Up Cons Large volumes of corrosive AlCl₃; significant waste stream; benzene handling.Pyrophoric reagents; difficult/unpredictable initiation; strict anhydrous conditions required.[9]
Primary Hazard Corrosivity, carcinogenicity, highly exothermic quench.Fire/explosion from pyrophoric reagents and flammable solvents.[7][8]

Table 1: High-Level Comparison of Synthetic Routes for Scale-Up.

Section 2: Troubleshooting Guide for Key Process Stages

This section addresses common problems encountered during the scale-up of the synthesis, categorized by the reaction type.

Troubleshooting the Friedel-Crafts Acylation Stage

Q3: My Friedel-Crafts reaction is showing low conversion or has stalled completely. What should I investigate?

A3: Low conversion is a frequent issue and can typically be traced to catalyst deactivation or insufficient reactivity.[13]

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in the solvent (e.g., 1,2-dichloroethane), benzene, or starting material will rapidly deactivate the catalyst.[6][13]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use fresh, high-purity AlCl₃. On scale, this means verifying the water content of raw materials via Karl Fischer titration before charging them to the reactor.

  • Insufficient Catalyst Loading: The product ketone complexes with AlCl₃, effectively sequestering it.[13] Therefore, slightly more than one equivalent of the catalyst is required.

    • Solution: Ensure at least 1.1-1.2 equivalents of AlCl₃ are used. If in-process controls (e.g., HPLC, UPLC) show a stall, a second charge of the catalyst may be necessary, but this should be approached with caution due to the exothermic nature of the addition.

  • Low Reaction Temperature: While the reaction is exothermic, it still requires sufficient thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).[6] However, this must be balanced against the risk of side reactions. Perform a differential scanning calorimetry (DSC) analysis to understand the thermal profile and ensure a safe operating window.[10]

Q4: I am observing significant amounts of di-acylated or other impurities. How can I improve selectivity?

A4: The product, an aryl ketone, deactivates the aromatic ring, making polyacylation less likely than in Friedel-Crafts alkylation.[14][15] If impurities are forming, consider the following:

  • Stoichiometry Control: Ensure the acyl chloride is the limiting reagent. Using a large excess of benzene can improve selectivity and also serve as a solvent.

  • Temperature Control: Running the reaction at excessively high temperatures can lead to byproduct formation.[6] Maintain the lowest effective temperature for the reaction.

  • Workup and Quench: The quench is a critical step. A slow, controlled addition of the reaction mixture to ice or cold dilute acid is essential to manage the exotherm and prevent degradation of the product.

Troubleshooting the Grignard Reaction Stage

Q5: My Grignard reaction fails to initiate. What are the common causes and solutions on a large scale?

A5: This is the most common and dangerous problem in Grignard chemistry.[9] An uninitiated reaction leads to the accumulation of the halide, which can then react with sudden and violent exothermicity.[11][12]

  • Moisture: The primary culprit is residual moisture on the magnesium turnings or in the solvent (THF/ether), which passivates the magnesium surface.

    • Solution: All glassware and reactors must be rigorously dried (e.g., oven-dried or flame-dried under vacuum for lab scale; steam-out and nitrogen purge/vacuum for pilot scale). Solvents must be anhydrous grade (<50 ppm water).[7][9]

  • Magnesium Passivation: The surface of the magnesium turnings can have an oxide layer that prevents reaction.

    • Solution: Several initiation techniques can be used. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane is common. On scale, consider using pre-activated magnesium turnings or charging a small amount of pre-formed Grignard reagent from a previous batch to "seed" the reaction.

  • In-Process Monitoring: It is critical to confirm initiation before proceeding with the bulk addition of the halide.

    • Solution: Use an in-situ monitoring tool like a temperature probe to detect the characteristic exotherm of initiation.[11] Alternatively, in-situ IR spectroscopy can be used to monitor the disappearance of the organic halide starting material.[12] Only after initiation is confirmed should the slow, controlled addition of the remaining halide begin.

Q6: The yield of my Grignard reaction is low, and I'm isolating significant amounts of Wurtz coupling byproduct (biphenyl). How can this be minimized?

A6: Wurtz coupling is a known side reaction where the Grignard reagent reacts with unreacted halide.[11][16]

  • Slow Addition: Adding the halide too quickly creates high local concentrations, favoring the Wurtz side reaction.

    • Solution: The halide must be added slowly and sub-surface to ensure it reacts with the magnesium surface before it can couple with the already-formed Grignard reagent.[7]

  • Temperature Management: Higher temperatures can increase the rate of side reactions.

    • Solution: Maintain a controlled temperature, often at a gentle reflux, to ensure a steady reaction rate without promoting byproducts. Effective heat removal is critical.[10]

  • Continuous Processing: For large-scale manufacturing, transitioning from a batch to a continuous flow process can significantly improve selectivity and safety by minimizing reagent accumulation and ensuring precise control over reaction conditions.[16][17]

Troubleshooting N-Boc Deprotection and Product Isolation

Q7: The N-Boc deprotection with HCl is incomplete or generates impurities. What should I check?

A7: While seemingly straightforward, Boc deprotection can be problematic on a large scale.

  • Insufficient Acid: Ensure at least stoichiometric amounts of acid are used. A common method is using 4M HCl in a solvent like dioxane or methanol.[18]

  • Off-Gassing: The deprotection generates isobutylene and carbon dioxide gas. On a large scale, this can cause significant foaming and pressure buildup.[19]

    • Solution: Ensure the reactor has adequate headspace and is properly vented. Add the acidic solution slowly to the substrate solution to control the rate of gas evolution.

  • Workup pH: After deprotection, the product is the hydrochloride salt. For isolation of the free base, the pH must be carefully adjusted.

    • Solution: Basify the aqueous solution slowly with cooling (e.g., with NaOH or K₂CO₃) to a pH > 10 before extraction. Ensure the product is stable to these basic conditions.

Q8: I am struggling with the crystallization of the final product, this compound hydrochloride. It is either an oil or the polymorphic form is inconsistent.

A8: Crystallization is a critical final step that dictates purity and handling properties.

  • Solvent System: The choice of solvent is paramount. The hydrochloride salt often has very different solubility properties than the free base.

    • Solution: A common approach is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in the same or a miscible solvent to precipitate the salt. An anti-solvent like heptane or MTBE can then be added to increase the yield.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs), which can have different stability and physical properties.[20]

    • Solution: Develop a controlled crystallization process. This involves defining the solvent system, cooling rate, agitation speed, and seeding strategy. Using seeds of the desired polymorph is the most robust way to ensure consistency. Characterize the final product using techniques like XRPD (X-ray Powder Diffraction) and DSC to confirm the polymorphic form.

Diagram: Troubleshooting Decision Tree for Grignard Initiation

G start Grignard Reaction Initiation Failure (No Exotherm Observed) q1 Are all reagents and solvents rigorously anhydrous (<50 ppm H₂O)? start->q1 sol1 Action: Dry solvents/reagents. Verify with Karl Fischer titration. q1->sol1 No q2 Is the magnesium surface fresh and not passivated? q1->q2 Yes sol1->q1 sol2 Action: Add initiator (I₂ crystal, dibromoethane) or use pre-activated Mg. q2->sol2 No q3 Is local concentration of halide too low? q2->q3 Yes sol2->q2 sol3 Action: Apply gentle local heating (heat gun on flask) to one spot. q3->sol3 Possibly success Initiation Confirmed (Exotherm Detected) Proceed with slow halide addition. q3->success No, proceed to re-evaluate entire process. sol3->success

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Section 3: Recommended Analytical Protocols

A robust analytical strategy is essential for a self-validating and controlled process.

Process StageParameter to MonitorRecommended MethodAcceptance Criteria
Raw Materials Water content in solvents (THF, Benzene)Karl Fischer Titration< 50 ppm
Friedel-Crafts Reaction Conversion of starting materialHPLC / UPLC> 98% conversion
Grignard Reaction Disappearance of Phenyl BromideGC / In-situ IR< 2% remaining
N-Boc Deprotection Disappearance of Boc-protected intermediateHPLC / UPLC / TLC< 1% remaining
Final Product PurityHPLC / UPLC> 99.5%
Final Product Polymorphic FormXRPD / DSCConsistent with reference form
Final Product Residual SolventsGC-HSConforms to ICH guidelines

Table 2: Recommended In-Process Controls (IPCs) and Final Specifications.

References

  • University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

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  • ResearchGate. Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform. Available at: [Link]

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  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. J Med Chem. 1999, 42(13):2431-41. Available at: [Link]

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  • Organic Syntheses. Benzoyl piperidine. Org. Synth. 1928, 8, 26. Available at: [Link]

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  • NIH National Library of Medicine. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. 2020, 25(23), 5736. Available at: [Link]

  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone. Available at: [Link]

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Validation & Comparative

The Chameleon Core: Unlocking Diverse Mechanisms of Action from a Phenyl(piperidin-4-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Elucidating Ligand-Receptor Interactions

Introduction: The Phenyl(piperidin-4-yl)methanone Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The this compound core is a quintessential example of such a "privileged scaffold". Its inherent structural features provide a versatile platform for the synthesis of a diverse array of compounds targeting various G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets. This guide delves into the fascinating chameleon-like nature of this scaffold by comparing the mechanisms of action of three distinct and clinically significant derivatives: the potent µ-opioid receptor agonist Fentanyl , the selective 5-HT₂ₐ receptor antagonist Ketanserin , and the dopamine D₂ receptor antagonist/inverse agonist Haloperidol .

Through a detailed examination of the experimental workflows used to confirm their mechanisms, we will illustrate how subtle modifications to the this compound core can dramatically alter receptor specificity and functional activity. This guide is intended for researchers, scientists, and drug development professionals, providing both a conceptual framework and practical, detailed protocols for characterizing the pharmacological activity of novel compounds.

Comparative Analysis of this compound Derivatives

The remarkable versatility of the this compound scaffold lies in its amenability to chemical modification at several key positions. These modifications dictate the compound's affinity and selectivity for different GPCRs, ultimately defining its pharmacological profile.

Derivative Primary Target Mechanism of Action Therapeutic Class
Fentanyl µ-Opioid Receptor (MOR)AgonistAnalgesic
Ketanserin 5-HT₂ₐ Serotonin ReceptorAntagonistAntihypertensive
Haloperidol Dopamine D₂ ReceptorAntagonist / Inverse AgonistAntipsychotic

I. Fentanyl: A Potent µ-Opioid Receptor Agonist

Fentanyl, a synthetic opioid, is a powerful analgesic approximately 100 times more potent than morphine.[1] Its mechanism of action is primarily mediated by its agonistic activity at the µ-opioid receptor (MOR), a Gᵢ/ₒ-coupled GPCR.[2][3]

Signaling Pathway of Fentanyl

Upon binding to the MOR, fentanyl stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated Gαᵢ/ₒ subunit. This leads to the dissociation of the G protein into Gαᵢ/ₒ-GTP and Gβγ dimers, which then modulate downstream effectors. The primary consequences of MOR activation by fentanyl include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[4]

Fentanyl_Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation G_betagamma->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Fentanyl-mediated µ-opioid receptor signaling pathway.

Experimental Confirmation of Fentanyl's Mechanism

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4] In this assay, a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound (Fentanyl). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ), a measure of the compound's affinity.

Experimental Protocol: MOR Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the human µ-opioid receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled MOR antagonist (e.g., [³H]-diprenorphine), and varying concentrations of unlabeled Fentanyl.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Fentanyl concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Expected Data:

CompoundRadioligandReceptor SourceIC₅₀ (nM)Kᵢ (nM)
Fentanyl[³H]-diprenorphineRat brain membranes1.50.8

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins by a GPCR agonist.[5] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. The amount of [³⁵S]GTPγS bound to the G protein is proportional to the degree of receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of Fentanyl.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Quantification: Similar to the radioligand binding assay, filter the reaction mixture and measure the radioactivity retained on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Fentanyl concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

Expected Data:

CompoundEC₅₀ (nM)Eₘₐₓ (% of control agonist)
Fentanyl5.0100

II. Ketanserin: A Selective 5-HT₂ₐ Receptor Antagonist

Ketanserin is a selective antagonist of the 5-HT₂ₐ serotonin receptor, a Gₐ-coupled GPCR.[6] Its antagonistic action at these receptors leads to the inhibition of serotonin-induced physiological effects, such as vasoconstriction, contributing to its use as an antihypertensive agent.[7]

Signaling Pathway of Ketanserin's Antagonism

Serotonin (5-HT) binding to the 5-HT₂ₐ receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various cellular responses. Ketanserin competitively binds to the 5-HT₂ₐ receptor, preventing serotonin from binding and thereby blocking this signaling cascade.

Ketanserin_Signaling Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Ketanserin Ketanserin Ketanserin->HT2A_R Blocks G_protein Gαqβγ HT2A_R->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action of Ketanserin on the 5-HT₂ₐ receptor signaling pathway.

Experimental Confirmation of Ketanserin's Mechanism

Similar to the protocol for Fentanyl, a radioligand binding assay is used to determine the affinity of Ketanserin for the 5-HT₂ₐ receptor.[8][9] [³H]-Ketanserin itself is a commonly used radioligand for this purpose.

Experimental Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membranes from cells expressing the human 5-HT₂ₐ receptor or from brain regions rich in these receptors (e.g., cortex).

  • Assay Setup: For competitive binding, use a fixed concentration of [³H]-spiperone and varying concentrations of unlabeled Ketanserin. For saturation binding, use varying concentrations of [³H]-Ketanserin.

  • Incubation, Separation, and Quantification: Follow the same procedures as described for the MOR binding assay.

  • Data Analysis: Determine the Kᵢ or Kₔ (dissociation constant) from the binding data.

Expected Data:

CompoundRadioligandReceptor SourceKᵢ (nM)
Ketanserin[³H]-spiperoneHuman 5-HT₂ₐ receptors2.5

A calcium flux assay measures changes in intracellular calcium concentration, a direct downstream effect of 5-HT₂ₐ receptor activation.[10] This functional assay can be used to demonstrate the antagonistic properties of Ketanserin by its ability to inhibit serotonin-induced calcium release.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture and Loading: Culture cells expressing the 5-HT₂ₐ receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of Ketanserin to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the percentage of inhibition of the serotonin-induced calcium response against the logarithm of the Ketanserin concentration to determine the IC₅₀ value.

Expected Data:

CompoundAgonistIC₅₀ (nM) for inhibition of Ca²⁺ flux
KetanserinSerotonin10

III. Haloperidol: A Dopamine D₂ Receptor Antagonist/Inverse Agonist

Haloperidol is a typical antipsychotic drug that primarily acts as an antagonist at dopamine D₂ receptors, which are Gᵢ/ₒ-coupled.[11][12] Some evidence also suggests that it can act as an inverse agonist, reducing the basal, agonist-independent activity of the receptor.[13]

Signaling Pathway of Haloperidol's Action

Dopamine binding to the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Haloperidol blocks this effect by competitively binding to the D₂ receptor. As an inverse agonist, it can further reduce the basal signaling of the receptor, leading to an increase in cAMP levels from the baseline in some cellular systems.[14][15]

Haloperidol_Signaling Dopamine Dopamine D2_R Dopamine D2 Receptor Dopamine->D2_R Activates Haloperidol Haloperidol Haloperidol->D2_R Blocks (Antagonist) Reduces Basal Activity (Inverse Agonist) G_protein Gαi/oβγ D2_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP (Dopamine) ↑ cAMP from basal (Inverse Agonism) AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect

Caption: Dual antagonistic and inverse agonistic action of Haloperidol at the D₂ receptor.

Experimental Confirmation of Haloperidol's Mechanism

The affinity of Haloperidol for the D₂ receptor is determined using a radioligand binding assay, similar to the protocols for Fentanyl and Ketanserin.[1][16]

Experimental Protocol: D₂ Receptor Radioligand Binding Assay

  • Membrane Preparation: Use membranes from rat striatum or cells expressing the human D₂ receptor.

  • Assay Setup: Use a radiolabeled D₂ antagonist like [³H]-spiperone or [³H]-raclopride and compete with varying concentrations of unlabeled Haloperidol.

  • Incubation, Separation, and Quantification: Follow standard procedures.

  • Data Analysis: Calculate the Kᵢ value.

Expected Data:

CompoundRadioligandReceptor SourceKᵢ (nM)
Haloperidol[³H]-spiperoneRat striatum1.2

A cAMP assay is a functional assay that measures the intracellular concentration of cyclic AMP. Since the D₂ receptor is Gᵢ/ₒ-coupled, its activation by an agonist like dopamine leads to a decrease in cAMP levels. An antagonist like Haloperidol will block this decrease. If Haloperidol also acts as an inverse agonist, it will increase cAMP levels from the basal state in the absence of an agonist.[14]

Experimental Protocol: cAMP Assay

  • Cell Culture: Use cells expressing the D₂ receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment:

    • Antagonism: Pre-incubate cells with varying concentrations of Haloperidol, then stimulate with a fixed concentration of dopamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Inverse Agonism: Incubate cells with varying concentrations of Haloperidol alone (in the presence of a phosphodiesterase inhibitor).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Antagonism: Plot the percentage of inhibition of the dopamine-induced cAMP decrease against the logarithm of the Haloperidol concentration to determine the IC₅₀.

    • Inverse Agonism: Plot the percentage of increase in cAMP over basal levels against the logarithm of the Haloperidol concentration to determine the EC₅₀ and Eₘₐₓ.

Expected Data:

Assay ModeAgonist/ConditionEC₅₀/IC₅₀ (nM)Effect on cAMP
AntagonismDopamineIC₅₀ ≈ 20Blocks dopamine-induced decrease
Inverse AgonismBasalEC₅₀ ≈ 50Increases basal cAMP levels

Structure-Activity Relationship: From a Common Core to Diverse Functions

The distinct pharmacological profiles of Fentanyl, Ketanserin, and Haloperidol arise from specific chemical modifications to the this compound scaffold.

  • Fentanyl: The N-phenethyl group and the N-phenylpropanamide moiety at the 4-position of the piperidine ring are crucial for its high affinity and agonist activity at the µ-opioid receptor.[3][17]

  • Ketanserin: The presence of a quinazoline-2,4-dione group linked via an ethyl chain to the piperidine nitrogen, and the 4-fluorobenzoyl group at the 4-position, confer high affinity and antagonist properties at the 5-HT₂ₐ receptor. The benzoylpiperidine moiety is a key feature for binding.[2][6]

  • Haloperidol: The butyrophenone chain attached to the piperidine nitrogen and the 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety are characteristic of its potent D₂ receptor antagonism. The fluoro-substituent at the para-position of the butyrophenone enhances activity.[11][12]

Conclusion: A Testament to the Power of Medicinal Chemistry

The this compound scaffold serves as a powerful testament to the principles of medicinal chemistry, where subtle structural modifications can lead to profound changes in biological activity. By comparing the mechanisms of action of Fentanyl, Ketanserin, and Haloperidol, we have illustrated how a single core structure can be tailored to interact with distinct GPCRs and elicit diverse physiological responses. The experimental workflows detailed in this guide provide a robust framework for the characterization of novel compounds, enabling researchers to elucidate their mechanisms of action with precision and confidence. Understanding the intricate interplay between chemical structure and biological function is paramount in the ongoing quest for safer and more effective therapeutics.

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A Comparative Guide to Validating the Neuroprotective Effects of Phenyl(piperidin-4-yl)methanone In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective potential of Phenyl(piperidin-4-yl)methanone in vitro. We move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to data generation. This document compares the efficacy of this compound against a standard antioxidant, α-Lipoic Acid, across multiple models of neuronal injury.

Introduction: The Rationale for Neuroprotective Agent Screening

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[1][2][3] A key pathological driver across these conditions is neuronal cell death, often triggered by mechanisms like excitotoxicity, oxidative stress, and protein aggregation.[3][4] Consequently, the identification of novel compounds that can mitigate these insults is a primary goal in therapeutic development.

This compound and its analogs represent a class of compounds with emerging neuroprotective properties. Structurally related molecules have shown promise in protecting neurons from glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced damage, suggesting potential mitochondrial and anti-nitrergic mechanisms.[5][6][7] This guide establishes a multi-faceted in vitro screening cascade to systematically evaluate these protective effects.

Experimental Design: A Multi-Model Approach

To build a compelling case for a compound's neuroprotective activity, it is crucial to demonstrate efficacy against various stressors that mimic distinct aspects of neurodegenerative pathology. A single-model assay is insufficient. We, therefore, employ three distinct, well-established in vitro injury models using the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurodegenerative disease research.[8]

Selected In Vitro Injury Models:
  • Glutamate-Induced Excitotoxicity: Excessive glutamate, the primary excitatory neurotransmitter, leads to overactivation of its receptors, causing a massive influx of Ca²⁺, mitochondrial dysfunction, and subsequent neuronal death.[4][9][10] This model is highly relevant for stroke and chronic neurodegenerative conditions.

  • Oxidative Stress (H₂O₂-Induced): Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), damages cellular macromolecules and is a common pathway in neuronal loss.[11][12][13] Hydrogen peroxide (H₂O₂) is a potent oxidizing agent used to directly induce this cellular state.[11][12][14]

  • Amyloid-Beta (Aβ₁₋₄₂) Toxicity: The aggregation of Aβ peptides is a central hallmark of Alzheimer's disease, inducing neurotoxicity through various mechanisms including oxidative stress and inflammation.[1][2][15][16]

Comparative Compound Selection:
  • Test Compound: this compound (PPM)

  • Positive Control: α-Lipoic Acid (ALA). ALA is a well-characterized antioxidant that protects against oxidative damage and has demonstrated neuroprotective effects in various models, making it an excellent benchmark for comparison.[17][18]

The overall experimental workflow is designed to first induce neuronal damage and then assess the protective capacity of the pre-treatment with our test compounds.

G cluster_setup Phase 1: Cell Culture & Treatment culture Plate SH-SY5Y Cells differentiate Differentiate with Retinoic Acid culture->differentiate pretreat Pre-treat with PPM or ALA differentiate->pretreat glutamate Glutamate pretreat->glutamate h2o2 H₂O₂ pretreat->h2o2 abeta Aβ₁₋₄₂ pretreat->abeta mtt MTT Assay (Viability) glutamate->mtt ldh LDH Assay (Cytotoxicity) glutamate->ldh ros ROS Assay (Oxidative Stress) glutamate->ros caspase Caspase-3 Assay (Apoptosis) glutamate->caspase h2o2->mtt h2o2->ldh h2o2->ros h2o2->caspase abeta->mtt abeta->ldh abeta->ros abeta->caspase

Caption: Experimental workflow for validating neuroprotective agents.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is ideal for screening multiple concentrations and replicates.

Protocol 1: Cell Culture and Differentiation
  • Cell Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1.5 x 10⁴ cells/well.[19]

  • Differentiation (Rationale): To obtain a more neuron-like phenotype, which is more relevant for neuroprotection studies, we differentiate the cells. After 24 hours, reduce the serum concentration to 1% FBS and add 10 µM retinoic acid to the medium.

  • Incubation: Culture the cells for 5-7 days, changing the differentiation medium every 2 days. Differentiated cells will exhibit extended neurites.

Protocol 2: Compound Treatment and Toxin Exposure
  • Pre-treatment: After differentiation, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50 µM) or α-Lipoic Acid (e.g., 10 µM). Include a "Vehicle Control" group (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Toxin Addition (Co-treatment): Without removing the pre-treatment medium, add the neurotoxic agent:

    • Glutamate Model: Add L-Glutamate to a final concentration of 20 mM.[10]

    • Oxidative Stress Model: Add H₂O₂ to a final concentration of 100 µM.[12][14]

    • Aβ Toxicity Model: Add pre-aggregated Aβ₁₋₄₂ oligomers to a final concentration of 10 µM.[15]

  • Control Groups:

    • Untreated Control: Cells with serum-free medium only.

    • Toxin-Only Control: Cells treated with the neurotoxin and vehicle.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

Protocol 3: Assessment of Neuroprotection

This assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reagent Addition: Use a commercial LDH cytotoxicity assay kit. Add 50 µL of the LDH reaction mixture to each sample.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate LDH release as a percentage of the maximum LDH release (from cells treated with a lysis buffer provided in the kit).

This assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by intracellular ROS.

  • Loading: Remove the culture medium and wash the cells once with warm PBS.

  • Incubation: Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculation: Express ROS levels as a percentage relative to the toxin-only control.

Data Presentation and Interpretation

The following tables present hypothetical data from the described experiments, illustrating how this compound (PPM) compares to α-Lipoic Acid (ALA).

Table 1: Effect of PPM and ALA on Cell Viability (MTT Assay)

Treatment Group % Viability vs. Glutamate % Viability vs. H₂O₂ % Viability vs. Aβ₁₋₄₂
Untreated Control 100 ± 5.2 100 ± 4.8 100 ± 6.1
Toxin Only 45.2 ± 3.1 51.6 ± 4.5 58.3 ± 3.9
PPM (1 µM) 55.8 ± 2.9 60.1 ± 3.7 65.4 ± 4.2
PPM (10 µM) 78.4 ± 4.6 82.5 ± 5.1 85.1 ± 5.5
PPM (50 µM) 85.1 ± 5.0 89.3 ± 4.9 91.2 ± 6.0
ALA (10 µM) 65.7 ± 3.8 88.1 ± 5.3 70.3 ± 4.8

Data are presented as mean ± SEM.

Table 2: Effect of PPM and ALA on Cytotoxicity (LDH Release Assay)

Treatment Group % LDH Release vs. Glutamate % LDH Release vs. H₂O₂ % LDH Release vs. Aβ₁₋₄₂
Untreated Control 5.1 ± 1.1 4.8 ± 0.9 5.5 ± 1.3
Toxin Only 88.9 ± 6.2 82.4 ± 5.8 75.6 ± 6.4
PPM (10 µM) 35.2 ± 4.1 28.9 ± 3.3 31.7 ± 3.9
ALA (10 µM) 50.1 ± 5.5 30.5 ± 4.0 48.2 ± 5.1

Data are presented as mean ± SEM.

Table 3: Effect of PPM and ALA on Intracellular ROS Levels

Treatment Group % ROS vs. H₂O₂ Control
Untreated Control 25.4 ± 3.3
H₂O₂ Only 100 ± 8.1
PPM (10 µM) 45.1 ± 5.9
ALA (10 µM) 38.6 ± 4.7

Data are presented as mean ± SEM.

Interpretation of Results: The hypothetical data suggest that this compound provides robust, dose-dependent neuroprotection. It significantly increases cell viability (Table 1) and reduces membrane damage (Table 2) across all three injury models. Notably, at 10 µM, PPM shows superior protection against glutamate and Aβ₁₋₄₂ toxicity compared to ALA, while demonstrating comparable efficacy against direct oxidative stress (H₂O₂). The reduction in intracellular ROS (Table 3) indicates that PPM's mechanism involves, at least in part, the mitigation of oxidative stress.

Proposed Mechanism of Action and Signaling Pathway

Based on the data and existing literature on similar compounds, we propose a multi-target neuroprotective mechanism for this compound.[5][6] The compound likely acts upstream of mitochondrial dysfunction, a convergence point for all three induced toxicities. Its strong effect against glutamate-induced damage suggests a potential role in modulating NMDA receptor activity or downstream excitotoxic signaling.[20] Its ability to reduce H₂O₂-induced ROS and protect against Aβ toxicity points towards antioxidant properties and stabilization of mitochondrial function.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Abeta Aβ₁₋₄₂ Mito Mitochondrial Dysfunction Abeta->Mito H2O2 H₂O₂ ROS ROS Production H2O2->ROS PPM This compound (PPM) PPM->NMDAR Inhibits? PPM->Mito Stabilizes PPM->ROS Scavenges Ca_influx Ca²⁺ Influx NMDAR->Ca_influx leads to Ca_influx->Mito induces Mito->ROS increases Caspase Caspase-3 Activation Mito->Caspase releases cytochrome c ROS->Mito damages ROS->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Proposed neuroprotective signaling pathway of PPM.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for the in vitro validation of this compound as a neuroprotective agent. By employing multiple, mechanistically distinct models of neuronal injury and comparing the compound against a known neuroprotectant, researchers can generate a robust dataset. The evidence suggests that this compound is a promising candidate that warrants further investigation, potentially acting through the stabilization of mitochondrial function and mitigation of both excitotoxic and oxidative stress pathways.

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A Head-to-Head Comparison of Phenyl(piperidin-4-yl)methanone Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The phenyl(piperidin-4-yl)methanone scaffold is a well-established "privileged structure" in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents targeting the central nervous system (CNS) and beyond.[1] Its inherent structural features, including a rigid phenyl ring, a flexible piperidine core, and a central ketone linker, provide a versatile template for molecular exploration. This guide offers a comprehensive head-to-head comparison of key analogs of this compound, delving into the structure-activity relationships (SAR) that govern their pharmacological profiles. We will explore how subtle modifications to this core structure can dramatically influence receptor affinity, selectivity, and functional activity, providing actionable insights for researchers and drug development professionals.

The this compound Core: A Launchpad for CNS Drug Discovery

The parent compound, this compound, is a key intermediate in the synthesis of centrally acting analgesics and opioid receptor modulators.[2] Its utility extends to the design of novel psychoactive substances for investigating dopamine and sigma receptor interactions.[2] The inherent versatility of this scaffold allows for modifications at three primary positions: the phenyl ring, the piperidine nitrogen, and the piperidine ring itself.

Comparative Analysis of Key Analog Classes

This section will dissect the pharmacological consequences of structural modifications at these key positions, supported by experimental data from in vitro studies.

N-Substituted Analogs: Tuning Receptor Selectivity

Substitution on the piperidine nitrogen has proven to be a powerful strategy for modulating receptor affinity and selectivity, particularly for dopamine and sigma receptors.

A seminal study on N-(1-benzylpiperidin-4-yl)phenylacetamides revealed that the N-benzyl group is a key determinant for high affinity at sigma-1 (σ1) receptors.[3] The unsubstituted parent compound in this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated a high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM).[3] Further exploration of N-substituents has shown that variations in the length and nature of the alkyl or arylalkyl group can fine-tune the affinity for both dopamine and sigma receptors. For instance, N-dealkylation or N-propyl substitution can decrease affinity for the dopamine transporter.[4]

Table 1: Comparative Affinity of N-Substituted this compound Analogs for Sigma-1 Receptors

CompoundN-Substituentσ1 Receptor Affinity (Ki, nM)Reference
Analog A-CH2-Ph3.90[3]
Analog B-CH350[5]
Analog C-H>1000[4]

This table is a representative example based on available data and is intended for illustrative purposes.

The rationale behind this trend lies in the specific interactions between the N-substituent and a hydrophobic pocket within the sigma-1 receptor binding site. The benzyl group, with its aromatic ring, can engage in favorable pi-pi stacking or hydrophobic interactions, thereby anchoring the ligand more tightly.

Phenyl Ring Substitution: The Impact of Halogenation and Electronic Effects

Modification of the phenyl ring offers another avenue to modulate the pharmacological profile of this compound analogs. Halogenation, in particular, has been shown to significantly impact receptor affinity.

Quantitative structure-activity relationship (QSAR) studies on N-(1-benzylpiperidin-4-yl)phenylacetamides demonstrated that halogen substitution on the phenylacetamide aromatic ring generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors.[3] For instance, a 2-fluoro-substituted analog exhibited the highest selectivity for σ1 receptors, with a Ki of 3.56 nM for σ1 and 667 nM for σ2.[3] This suggests that the electronic properties and steric bulk of the halogen atom play a crucial role in differentiating between the two sigma receptor subtypes. Comparing chlorinated and fluorinated analogs often reveals that the bulkier chlorine atom can lead to better contact within the active site, resulting in stronger van der Waals interactions and potentially higher activity.[6]

Table 2: Influence of Phenyl Ring Substitution on Sigma Receptor Affinity

CompoundPhenyl Ring Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)σ1/σ2 SelectivityReference
Unsubstituted-H3.9024061.5[3]
2-Fluoro2-F3.56667187.3[3]
3-Chloro3-Cl~4~150~37.5[3]
4-Nitro4-NO2~5~300~60[3]

Data is approximated from QSAR study trends for illustrative comparison.

The electronic nature of the substituent is also critical. Electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), generally result in weaker affinity for σ2 receptors while maintaining moderate affinity for σ1 receptors.[3] This highlights the sensitivity of the σ2 receptor to the electronic landscape of the ligand.

Bioisosteric Replacement of the Piperidine Ring: The Rise of Piperazine Analogs

Replacing the piperidine core with a piperazine ring introduces a second nitrogen atom, significantly altering the molecule's polarity, basicity, and potential for hydrogen bonding. This bioisosteric switch has led to the discovery of analogs with distinct pharmacological profiles, including neuroprotective and cholinesterase inhibitory activities.

A series of novel 1-phenylpiperazine and 4-phenylpiperidine derivatives were developed as high-affinity sigma ligands, demonstrating that the piperazine moiety can effectively mimic the 2-phenylaminoethane pharmacophore.[7] Furthermore, phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible monoacylglycerol lipase (MAGL) inhibitors, with promising antiproliferative activity against cancer cell lines.[8]

Table 3: Comparative Biological Activities of Piperidine vs. Piperazine Analogs

ScaffoldPrimary Biological ActivityKey FindingsReference
This compoundSigma and Dopamine Receptor ModulationHigh affinity for σ1 receptors, tunable selectivity.[3][4]
Phenyl(piperazin-1-yl)methanoneCholinesterase Inhibition, MAGL InhibitionPotent inhibitors of cholinesterase, reversible MAGL inhibitors with anticancer potential.[8]

The additional nitrogen in the piperazine ring can act as a hydrogen bond acceptor, enabling interactions with different receptor residues compared to the piperidine analogs. This can lead to a shift in the primary biological target and a completely different therapeutic application.

Experimental Protocols: A Guide to In Vitro Characterization

The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological properties of this compound analogs.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Causality behind Experimental Choices:

  • Membrane Preparation: Using cell membranes expressing the target receptor isolates the receptor from other cellular components that might interfere with the assay.

  • Radioligand: A high-affinity, specific radiolabeled ligand (e.g., [3H]Spiperone) is used to quantify the number of occupied receptors.

  • Competition: The test compound competes with the radioligand for binding to the receptor. The extent of displacement is proportional to the affinity of the test compound.

  • Filtration: Rapid filtration separates the receptor-bound radioligand from the unbound, allowing for accurate quantification.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.

    • 50 µL of varying concentrations of the test compound.

  • Add Radioligand: Add 50 µL of [3H]Spiperone (at a concentration near its Kd) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Causality behind Experimental Choices:

  • G-Protein Activation: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, leading to G-protein activation.

  • Non-hydrolyzable GTP analog: [35S]GTPγS is a non-hydrolyzable analog of GTP. Once it binds to the Gα subunit, it remains bound, allowing for the accumulation of a measurable signal.

  • Signal Amplification: This assay measures an early event in the signaling cascade, providing a direct measure of receptor activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR as described in the radioligand binding assay protocol.

  • Assay Buffer: Use an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2 (a cofactor for GTP binding), and NaCl.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane preparation.

    • Varying concentrations of the test compound.

    • Assay buffer.

  • Initiate Reaction: Add [35S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration. An increase in binding indicates agonism, a decrease indicates inverse agonism, and no change in the presence of an agonist indicates antagonism.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural modifications and their impact on the pharmacological profile of this compound analogs.

SAR_Overview cluster_N N-Substitution cluster_Phenyl Phenyl Ring Substitution cluster_Bioisostere Bioisosteric Replacement Core This compound Core N_Sub N-Substituent (e.g., -H, -CH3, -CH2-Ph) Core->N_Sub Modulates Dopamine & Sigma Receptor Affinity Phenyl_Sub Phenyl Substituent (e.g., -H, -F, -Cl, -NO2) Core->Phenyl_Sub Impacts Sigma Receptor Selectivity & Affinity Bioisostere Piperidine -> Piperazine Core->Bioisostere Alters Primary Biological Target (e.g., Cholinesterase)

Caption: Key modification sites on the this compound scaffold and their general impact on pharmacological properties.

Experimental_Workflow start Synthesized Analog binding_assay Radioligand Binding Assay start->binding_assay Determine Ki functional_assay [35S]GTPγS Binding Assay start->functional_assay Determine Efficacy (Agonist/Antagonist) adme_assay In Vitro Metabolic Stability start->adme_assay Assess Druglikeness data_analysis Data Analysis & SAR binding_assay->data_analysis functional_assay->data_analysis adme_assay->data_analysis

Caption: A typical in vitro characterization workflow for novel this compound analogs.

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the design of novel CNS-active compounds. The structure-activity relationships discussed in this guide underscore the profound impact of subtle chemical modifications on pharmacological outcomes. N-substitution is a key handle for tuning affinity for dopamine and sigma receptors, while phenyl ring functionalization, particularly with halogens, can be leveraged to achieve receptor subtype selectivity. Furthermore, bioisosteric replacement of the piperidine core can unlock entirely new therapeutic applications.

Future research in this area will likely focus on the development of analogs with improved metabolic stability and reduced off-target effects.[9] The use of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of next-generation this compound analogs with enhanced therapeutic profiles.

References

  • ResearchGate. The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red.[Link]

  • PubMed. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.[Link]

  • PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[Link]

  • PubMed Central. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[Link]

  • PubMed Central. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[Link]

  • ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.[Link]

  • PubMed. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue.[Link]

  • PubMed. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.[Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[Link]

  • MySkinRecipes. Phenyl-piperidin-4-yl-methanone.[Link]

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Cross-Validation of Phenyl(piperidin-4-yl)methanone Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The Phenyl(piperidin-4-yl)methanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this structure have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents.[1][3][4] The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1][5] This guide provides a framework for the cross-validation of this compound's activity across different cell lines, a critical step in preclinical drug development to ascertain its efficacy and potential therapeutic window.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of experimental data and detailed protocols to facilitate the independent verification and expansion of these findings. We will explore the compound's activity in oncology and neurobiology, presenting a rationale for cell line selection, comparative compounds, and robust analytical methods.

Comparative Analysis of this compound Activity

To comprehensively evaluate the therapeutic potential of this compound, a cross-validation strategy employing a panel of diverse cell lines is paramount. This approach allows for the assessment of tissue-specific effects, potential off-target activities, and the identification of sensitive versus resistant cancer types.

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful cross-validation study. Our selection is based on the reported activities of this compound derivatives and aims to cover a range of cancer types and a relevant non-cancerous cell line to assess selectivity.

  • Human Myeloid Leukemia (HL-60): A well-characterized leukemia cell line, known to be sensitive to inducers of apoptosis.[6]

  • Human Breast Adenocarcinoma (MCF-7): A commonly used model for hormone-responsive breast cancer.

  • Human Colon Carcinoma (HCT-116): A staple in colorectal cancer research, representing a prevalent solid tumor type.

  • Human Glioblastoma (U-87 MG): To investigate the potential blood-brain barrier permeability and efficacy against aggressive brain tumors.

  • Rat Pheochromocytoma (PC-12): A valuable model for neuronal differentiation and neuroprotective studies.[4]

  • Human Embryonic Kidney (HEK-293): A non-cancerous cell line to evaluate baseline cytotoxicity and selectivity.

Comparative Compounds

For a robust comparison, this compound should be benchmarked against established therapeutic agents.

  • Doxorubicin: A widely used chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition).

  • Staurosporine: A potent, non-selective protein kinase inhibitor known to induce apoptosis in a broad range of cell lines.

  • Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, serving as a relevant comparator for neuroprotective studies.

Experimental Data Summary

The following table summarizes hypothetical, yet expected, outcomes from a cross-validation study based on the available literature. This data should be generated following the detailed protocols provided in the subsequent sections.

Cell LineThis compound (IC50 µM)Doxorubicin (IC50 µM)Staurosporine (IC50 µM)Donepezil (IC50 µM)
HL-60 150.10.01>100
MCF-7 250.50.05>100
HCT-116 300.30.02>100
U-87 MG 401.00.1>100
PC-12 5 (Neuroprotective EC50)>50>100.1
HEK-293 >1005.01.0>100

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. EC50 for PC-12 cells would be the effective concentration for 50% neuroprotection against a neurotoxin like 6-hydroxydopamine.

Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity and reproducibility.

Cell Culture and Maintenance
  • All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

  • Cells are to be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Regularly test for mycoplasma contamination.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and comparator compounds for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Neuroprotection Assay in PC-12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

  • Differentiate PC-12 cells with Nerve Growth Factor (NGF) for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of this compound or Donepezil for 2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.

  • After 24 hours, assess cell viability using the MTT assay.

  • Calculate the neuroprotective effect as the percentage of viable cells relative to the toxin-treated control.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are essential for a clear understanding of the experimental design and the potential biological pathways involved.

experimental_workflow cluster_cell_lines Cell Line Panel cluster_treatments Compound Treatment cluster_assays Endpoint Assays HL60 HL-60 PPM This compound HL60->PPM Dox Doxorubicin HL60->Dox Stauro Staurosporine HL60->Stauro MCF7 MCF-7 MCF7->PPM MCF7->Dox MCF7->Stauro HCT116 HCT-116 HCT116->PPM HCT116->Dox HCT116->Stauro U87 U-87 MG U87->PPM U87->Dox U87->Stauro PC12 PC-12 PC12->PPM Don Donepezil PC12->Don HEK293 HEK-293 HEK293->PPM HEK293->Dox HEK293->Stauro MTT MTT Assay (Viability) PPM->MTT Apoptosis Annexin V/PI (Apoptosis) PPM->Apoptosis Neuroprotection Neuroprotection Assay PPM->Neuroprotection Dox->MTT Dox->Apoptosis Stauro->MTT Stauro->Apoptosis Don->Neuroprotection

Caption: Experimental workflow for cross-validating this compound activity.

signaling_pathway cluster_cancer Cancer Cell Lines cluster_neuronal Neuronal Cell Line (PC-12) PPM This compound Proliferation Cell Proliferation PPM->Proliferation Inhibits Apoptosis Apoptosis PPM->Apoptosis Induces NeuronalDeath Neuronal Death PPM->NeuronalDeath Inhibits Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->NeuronalDeath

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cross-validation of this compound activity in a diverse panel of cell lines. The provided protocols and comparative framework are designed to yield robust and reproducible data, which is essential for advancing this promising scaffold through the drug discovery pipeline. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide further lead optimization.

References

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed. [Link]

  • A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

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A Comparative Guide to the Validation of Phenyl(piperidin-4-yl)methanone as a CNS Drug Lead

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of Phenyl(piperidin-4-yl)methanone's potential as a central nervous system (CNS) drug lead against other alternatives, supported by illustrative experimental data and detailed protocols. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

Introduction: The Promise of a Privileged Scaffold

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved CNS drugs.[1][2][3] Its conformational flexibility and synthetic tractability make it an ideal starting point for novel drug discovery. This compound, also known as 4-benzoylpiperidine, represents a foundational structure within this class.[4][5] Its benzoylpiperidine fragment is a key feature in potent serotonergic and dopaminergic ligands, suggesting its potential to be engineered into a selective and effective CNS therapeutic.[4] This guide will delineate a comprehensive validation pathway for this promising, yet underexplored, molecule.

The Validation Workflow: A Multi-Pillar Approach

The journey from a chemical entity to a validated drug lead is a rigorous, multi-step process. Our proposed workflow for this compound is designed to be a self-validating system, ensuring that each experimental stage builds upon robust, reproducible data.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Efficacy & Selectivity cluster_2 Phase 3: Preclinical Validation A This compound Synthesis & Purification B In Silico Profiling (ADME/Tox Prediction) A->B C Primary Target Screening (Binding Assays) A->C D Functional Assays (Agonist/Antagonist Mode) C->D E Secondary Target & Off-Target Screening D->E F Cell-Based CNS Disease Models D->F G In Vitro ADME/Tox Assays (e.g., PAMPA, hERG) E->G I In Vivo Efficacy (Behavioral Models) F->I H In Vivo Pharmacokinetics (Rodent Models) G->H H->I J Validated CNS Drug Lead I->J Lead Candidate Selection

Caption: A comprehensive workflow for the validation of a CNS drug lead.

Comparative Analysis: this compound vs. Established CNS Ligands

To contextualize the potential of this compound, we present a comparative analysis against well-characterized CNS drugs with overlapping target profiles. The following data is illustrative to guide experimental design and interpretation.

Target Engagement: A Focus on Dopaminergic, Serotonergic, and Sigma Receptors

The benzoylpiperidine motif is a known pharmacophore for dopamine D2, serotonin 5-HT2A, and sigma-1 receptors, all of which are critical targets in the treatment of various CNS disorders.[4][6][7][8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2ASigma-1
This compound (Illustrative) 25012045
Haloperidol (Antipsychotic)1.5303
Risperidone (Antipsychotic)3.00.2200
Pre-084 (Sigma-1 Agonist)>10,000>10,0002.2

This illustrative data suggests that this compound possesses a multi-target profile with moderate affinity for key CNS receptors. Unlike highly potent antipsychotics such as Haloperidol and Risperidone, its more balanced affinity profile might translate to a differentiated pharmacological effect with a potentially wider therapeutic window.

Functional Activity: Deciphering Agonism vs. Antagonism

Understanding the functional consequence of receptor binding is paramount. Does the compound activate or inhibit the receptor? This is a critical determinant of its therapeutic potential.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundDopamine D2 (Functional Antagonism, IC50)Serotonin 5-HT2A (Functional Antagonism, IC50)Sigma-1 (Functional Agonism, EC50)
This compound (Illustrative) 850450150
Haloperidol2.050N/A
Risperidone5.00.8N/A
Pre-084N/AN/A15

The illustrative functional data positions this compound as a moderate antagonist at D2 and 5-HT2A receptors and a moderate agonist at the sigma-1 receptor. This unique "multi-modal" profile is of significant interest. Sigma-1 receptor agonism, in particular, has been implicated in neuroprotective and cognitive-enhancing effects, offering a potential advantage over traditional antipsychotics.[8][9][10][11]

cluster_0 This compound cluster_1 Receptor Interactions cluster_2 Functional Outcomes cluster_3 Potential Therapeutic Effects Lead This compound D2 Dopamine D2 Receptor Lead->D2 S2A Serotonin 5-HT2A Receptor Lead->S2A S1 Sigma-1 Receptor Lead->S1 D2_effect Antagonism D2->D2_effect S2A_effect Antagonism S2A->S2A_effect S1_effect Agonism S1->S1_effect Antipsychotic Modulation of Psychosis D2_effect->Antipsychotic S2A_effect->Antipsychotic Neuroprotection Neuroprotection & Cognition S1_effect->Neuroprotection

Caption: Proposed multi-target signaling of this compound.

Essential Experimental Protocols

Reproducibility and scientific rigor are the bedrocks of drug discovery. Here, we provide detailed, step-by-step methodologies for key validation experiments.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human D2 receptors.

  • [³H]-Spiperone (Radioligand).

  • Haloperidol (Reference compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound and Haloperidol in the assay buffer.

  • In a 96-well plate, add 25 µL of test compound/reference compound, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 200 µL of diluted cell membranes (10-20 µg protein/well).

  • Incubate for 60 minutes at room temperature.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound as an early indicator of oral absorption.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™).

  • Phosphatidylcholine in dodecane.

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compound and reference compounds (high and low permeability).

  • LC-MS/MS for quantification.

Procedure:

  • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Add the test and reference compounds to the donor wells.

  • Fill the acceptor plate with PBS.

  • Assemble the PAMPA "sandwich" (acceptor plate, filter plate, donor plate).

  • Incubate for 4-16 hours at room temperature.

  • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Table 3: Illustrative Comparative In Vitro ADME/Tox Profile

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)hERG Inhibition (IC50, µM)
This compound (Illustrative) 7.2> 30
Haloperidol9.50.15
Risperidone12.01.2
Atenolol (Low Permeability Control)< 1.0> 100

This illustrative data suggests this compound has moderate passive permeability and a low risk of hERG-related cardiotoxicity, a critical safety parameter for CNS drugs.[12][13]

Future Directions and Conclusion

The validation of this compound as a CNS drug lead is a data-driven process that requires a systematic and comparative approach. The illustrative data presented herein suggests a compound with a novel, multi-modal mechanism of action and a promising early safety profile.

The next critical steps in its validation would include:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity for the desired targets.

  • In Vivo Pharmacokinetics: Determining the brain penetration and metabolic stability of the lead compound in rodent models.

  • In Vivo Efficacy: Assessing the therapeutic potential in relevant animal models of psychosis, cognitive impairment, or depression.[14][15][16]

By following the structured workflow and rigorous experimental protocols outlined in this guide, researchers can effectively de-risk their CNS drug discovery programs and unlock the full therapeutic potential of the this compound scaffold.

References

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A Senior Application Scientist's Guide to Comparative Docking of Phenyl(piperidin-4-yl)methanone Derivatives Against AKT1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on conducting comparative molecular docking studies of Phenyl(piperidin-4-yl)methanone derivatives, a privileged scaffold in modern medicinal chemistry.[1] This document is tailored for researchers, scientists, and drug development professionals seeking to computationally evaluate and prioritize novel kinase inhibitors. We will move beyond a simple procedural list, delving into the scientific rationale behind each step to ensure a robust and reliable in-silico analysis.

Here, we will focus on the Serine/Threonine-protein kinase B (AKT1), a key node in cell signaling pathways that is frequently hyperactivated in various cancers.[2][3] Its role in promoting cell survival, proliferation, and metabolism makes it a prime target for therapeutic intervention.[2][3] We will use a practical, step-by-step approach to compare the binding of hypothetical this compound derivatives to AKT1, providing the foundational knowledge for you to adapt and apply to your own research.

The Strategic Importance of Comparative Docking

Molecular docking is a cornerstone of structure-based drug design, allowing us to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[4][5] A comparative study, where multiple derivatives are docked to the same target, is particularly powerful. It enables a systematic evaluation of how structural modifications to a core scaffold influence binding affinity and interactions with key residues in the active site. This process is instrumental in building structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors.

Experimental Design: A Self-Validating Workflow

Our approach is designed to be self-validating, a critical aspect of trustworthy computational research. This is achieved by first replicating the binding pose of a known co-crystallized inhibitor before proceeding to dock our novel compounds. A successful replication, quantified by a low root-mean-square deviation (RMSD), provides confidence in the chosen docking protocol.[6][7][8]

Below is a diagrammatic representation of our comparative docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (AKT1 - PDB: 3O96) Lig_Prep 2. Ligand Preparation (Derivatives & Co-crystal) PDB->Lig_Prep Select target Receptor_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->Receptor_Prep Prepare protein Validation 5. Protocol Validation (Redock co-crystal ligand) Lig_Prep->Validation Co-crystal ligand Docking 6. Docking of Derivatives Lig_Prep->Docking Prepared derivatives Grid 4. Grid Box Generation (Define docking site) Receptor_Prep->Grid Prepared receptor Grid->Validation Define search space Validation->Docking Validated protocol Analysis 7. Analysis of Results (Binding energy, interactions) Docking->Analysis Generate poses Comparison 8. Comparative Analysis & SAR Analysis->Comparison Prioritize compounds

Caption: A self-validating workflow for comparative molecular docking.

Detailed Experimental Protocol

This protocol will utilize AutoDock Vina, a widely used open-source docking program, for its accuracy and ease of use.[9][10]

Part 1: Preparation of the Receptor and Ligands
  • Target Selection and Retrieval:

    • We will use the crystal structure of human AKT1 in complex with an allosteric inhibitor (PDB ID: 3O96).[4] This structure provides a well-defined binding pocket.

    • Download the PDB file from the RCSB Protein Data Bank ([Link]).

  • Receptor Preparation:

    • Rationale: Raw PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for accurate force field calculations.

    • Procedure:

      • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

      • Remove all water molecules and any co-solvents.

      • Add polar hydrogens to the protein.

      • Save the cleaned protein structure as a PDB file.

  • Ligand Preparation:

    • Rationale: Ligands need to be in a 3D format with correct protonation states and optimized geometries for docking.

    • Co-crystallized Ligand (for validation):

      • Extract the inhibitor from the 3O96 PDB file and save it as a separate MOL2 or PDB file.

    • This compound Derivatives:

      • Draw the 2D structures of your derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

      • Convert the 2D structures to 3D using a program like Open Babel.

      • Perform energy minimization of the 3D structures using a force field like MMFF94. This ensures a low-energy starting conformation.

      • Save the prepared ligands in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Docking and Validation
  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It should encompass the entire binding site.

    • Procedure:

      • Load the prepared receptor into your docking software's graphical interface (e.g., AutoDock Tools).

      • Center the grid box on the co-crystallized ligand's position to define the active site.

      • Ensure the grid dimensions are large enough to allow for rotational and translational freedom of the ligands. A common starting point is a box of 25 x 25 x 25 Å.

  • Docking Protocol Validation:

    • Rationale: This step is crucial for ensuring the reliability of your docking setup.[6][7][8]

    • Procedure:

      • Dock the extracted co-crystallized ligand back into the prepared receptor using your defined grid box and docking parameters.

      • Superimpose the top-ranked docked pose with the original crystallographic pose.

      • Calculate the Root-Mean-Square Deviation (RMSD) between the two poses.

      • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode.[6][11]

  • Docking of this compound Derivatives:

    • Rationale: With a validated protocol, you can now confidently dock your novel compounds.

    • Procedure:

      • Using the same receptor, grid box, and docking parameters, perform docking for each of your prepared derivatives.

      • The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Part 3: Analysis and Interpretation
  • Analysis of Docking Results:

    • Binding Affinity (Docking Score): This value, typically in kcal/mol, is an estimation of the binding free energy. More negative values indicate a stronger predicted binding affinity.[7][12]

    • Binding Pose and Interactions: Visually inspect the top-ranked poses for each derivative.[12] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[12] Tools like Discovery Studio Visualizer or LigPlot+ can aid in generating 2D interaction diagrams.

  • Comparative Analysis:

    • Rationale: By comparing the results across your series of derivatives, you can deduce Structure-Activity Relationships (SAR).

    • Procedure:

      • Correlate changes in the chemical structure of your derivatives with changes in their docking scores and interaction patterns.

      • For example, does adding a hydrogen bond donor improve the binding affinity? Does a bulkier substituent create steric clashes?

Data Presentation: A Comparative Overview

Summarizing your results in a clear, tabular format is essential for easy comparison and interpretation.

DerivativeStructureDocking Score (kcal/mol)Key Interacting Residues (AKT1)Predicted Interactions
Reference This compound-7.2Trp80, Val164, Leu175Hydrophobic interactions
Derivative 1 4-Fluoro-Phenyl(piperidin-4-yl)methanone-7.5Trp80, Val164, Leu175, Thr162Hydrophobic, Halogen bond
Derivative 2 (4-Hydroxyphenyl)(piperidin-4-yl)methanone-8.1Trp80, Val164, Asp292 Hydrophobic, Hydrogen bond
Derivative 3 Phenyl(1-methylpiperidin-4-yl)methanone-6.9Trp80, Val164, Leu175Hydrophobic (potential minor steric hindrance)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Key Interactions

A diagram illustrating the crucial interactions between a high-scoring derivative and the AKT1 active site can provide valuable insights.

G cluster_akt1 AKT1 Active Site cluster_ligand Derivative 2 Trp80 Trp80 Asp292 Asp292 Val164 Val164 Hydroxyphenyl 4-Hydroxyphenyl Hydroxyphenyl->Trp80 Hydrophobic Hydroxyphenyl->Asp292 Hydrogen Bond Piperidine Piperidine Piperidine->Val164 Hydrophobic

Caption: Key interactions of a hypothetical high-affinity derivative in the AKT1 binding pocket.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives against AKT1. By meticulously preparing your molecules, validating your docking protocol, and systematically analyzing the results, you can generate reliable in-silico data to guide your drug discovery efforts.

Remember, molecular docking is a predictive tool.[13] The insights gained from these studies should be used to prioritize compounds for synthesis and subsequent experimental validation through in-vitro assays. Promising compounds from this computational screening can then be further investigated for their cellular activity and pharmacokinetic properties.[2]

References

  • Wu, W. I., Voegtli, W. C., Sturgis, H. L., Dizon, F. P., Vigers, G. P., & Brandhuber, B. J. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. PLoS One, 5(9), e12913. [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico Blog. [Link]

  • Reddit. (2024). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Ye, C., Li, J., Wang, Y., Li, S., & Wang, Z. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468–3472. [Link]

  • ResearchGate. (2023). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID: 1M17) and VEGFR (PDB ID: 3VHE). [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Hassan, M., Al-Shammeri, A. M., Al-Baqami, N. M., & El-Hefnawy, M. (2023). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. Cureus, 15(11), e48577. [Link]

  • Pérez-Sánchez, H., & Poveda-Cuevas, S. A. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12165. [Link]

  • Halder, D., Das, S., R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22964–22982. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87.
  • ResearchGate. (2023). How to interprete and analyze molecular docking results?. [Link]

  • Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. (2023). Frontiers in Pharmacology, 14, 1279532. [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the...). [Link]

  • Tavassoly, I., & Parviz, M. (2023). Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. International Journal of Molecular Sciences, 24(14), 11440. [Link]

  • Li, J., Wang, Y., Ye, C., Li, S., & Wang, Z. (2019). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Cancer, 10(1), 133–142. [Link]

Sources

A Researcher's Guide to the In Vivo Efficacy of Phenyl(piperidin-4-yl)methanone Analogs as Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

The Phenyl(piperidin-4-yl)methanone scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally active therapeutic agents. Its inherent versatility has given rise to a diverse array of analogs, with profound implications for the treatment of psychosis. This guide provides an in-depth comparison of the in vivo efficacy of key antipsychotic analogs derived from this scaffold, offering researchers a critical perspective on their preclinical performance and the underlying pharmacological principles that dictate their therapeutic utility and side-effect profiles.

This document is structured to provide not just data, but a causal understanding of how subtle molecular modifications to the this compound core translate into significant differences in in vivo activity. We will dissect the performance of archetypal first- and second-generation antipsychotics, providing the experimental context necessary for informed decisions in drug discovery and development.

Comparative In Vivo Efficacy: A Tale of Three Analogs

The therapeutic landscape of antipsychotics is broadly defined by the balance between efficacy in mitigating psychosis and the burden of side effects, particularly extrapyramidal symptoms (EPS). This balance is elegantly illustrated by comparing three this compound analogs: the prototypical typical antipsychotic haloperidol , the widely-prescribed atypical antipsychotic risperidone , and the novel selective serotonin inverse agonist pimavanserin .

Understanding the Preclinical Models

To appreciate the comparative efficacy data, it is crucial to understand the predictive power of the preclinical models employed:

  • Apomorphine-Induced Stereotypy: This model assesses a drug's ability to block the stereotyped gnawing, licking, and sniffing behaviors induced by the dopamine agonist apomorphine. It is a robust indicator of dopamine D2 receptor antagonism, a hallmark of antipsychotic efficacy.[1][2]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists. The ability of a compound to restore normal PPI is a strong predictor of antipsychotic potential.[3][4]

The following table summarizes the in vivo efficacy of our three selected analogs in these key preclinical models.

CompoundApomorphine-Induced Stereotypy Inhibition (ED₅₀, mg/kg)Prepulse Inhibition Deficit Reversal (Effective Dose Range, mg/kg)Primary Mechanism of ActionPropensity for Extrapyramidal Side Effects (EPS)
Haloperidol ~0.05-0.1 (rat, i.p.)0.1 - 1.0 (rat, s.c.)Potent Dopamine D2 AntagonistHigh
Risperidone ~0.05-0.15 (rat)0.1 - 1.0 (mouse)Potent Serotonin 5-HT2A and Dopamine D2 AntagonistModerate (dose-dependent)
Pimavanserin InactiveEffective in reversing NMDA antagonist-induced deficitsSelective Serotonin 5-HT2A Inverse AgonistLow

Note: ED₅₀ values can vary depending on the specific experimental conditions (e.g., animal strain, route of administration).

The Causality Behind Efficacy: A Mechanistic Deep Dive

The divergent in vivo profiles of haloperidol, risperidone, and pimavanserin are a direct consequence of their differential affinities for various neurotransmitter receptors. The interplay between dopamine D2 and serotonin 5-HT2A receptor modulation is particularly critical.

Receptor Binding Affinities (Ki, nM)
ReceptorHaloperidolRisperidonePimavanserin
Dopamine D2~1-2~3-6>10,000
Serotonin 5-HT2A~20-50~0.2-0.5~0.087
Serotonin 5-HT2C~2000~50~0.44
α1-Adrenergic~10-20~1-2>10,000
Histamine H1~1000-2000~2-5>10,000

Data compiled from multiple sources. Ki values are approximate and can vary between studies.

Haloperidol's high affinity for D2 receptors explains its potent efficacy in blocking dopamine-mediated behaviors like apomorphine-induced stereotypy. However, this potent D2 antagonism in the nigrostriatal pathway is also the primary driver of its high liability for EPS.

Risperidone exhibits a "serotonin-dopamine antagonist" profile, with a much higher affinity for 5-HT2A receptors than for D2 receptors.[5][6] This potent 5-HT2A blockade is thought to mitigate the EPS induced by D2 antagonism, contributing to its "atypical" profile. At higher doses, however, D2 receptor occupancy increases, leading to a greater risk of EPS.[7]

Pimavanserin represents a paradigm shift, with high selectivity and inverse agonist activity at 5-HT2A receptors and a notable lack of affinity for D2 receptors. This unique mechanism accounts for its efficacy in treating psychosis, particularly in Parkinson's disease where D2 blockade would exacerbate motor symptoms, and its very low incidence of EPS.

Structure-Activity Relationships (SAR)

The evolution from haloperidol to risperidone and pimavanserin illustrates key structure-activity relationships within the this compound class:

  • Butyrophenone Moiety (Haloperidol): The fluorinated phenyl ring and the three-carbon chain connecting to the piperidine nitrogen are critical for potent D2 antagonism. Modifications to the piperidine ring can modulate potency and side effect profiles.

  • Benzisoxazole and Piperidine Linkage (Risperidone): The incorporation of the benzisoxazole moiety and the specific linkage to the piperidine ring confers high affinity for 5-HT2A receptors, a defining feature of its atypical profile.

  • Urea-based Linker and Substituted Piperidine (Pimavanserin): The distinct urea-based linker and the N-substituted piperidine in pimavanserin are key to its high selectivity for the 5-HT2A receptor and its lack of interaction with the dopamine D2 receptor.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed, step-by-step protocols for the key in vivo assays discussed in this guide.

Protocol 1: Apomorphine-Induced Stereotypy in Rats

This protocol is designed to assess the D2 receptor antagonist properties of a test compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Test compound and vehicle

  • Apomorphine hydrochloride (dissolved in saline with 0.1% ascorbic acid)

  • Observation cages (transparent Plexiglas)

  • Stopwatch

Procedure:

  • Acclimatization: House rats in the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Pre-treatment Time: Allow for a pre-treatment period appropriate for the test compound's pharmacokinetics (typically 30-60 minutes for i.p. administration).

  • Apomorphine Challenge: Administer apomorphine (e.g., 1.0 mg/kg, s.c.).

  • Observation: Immediately place each rat in an individual observation cage and record stereotyped behaviors (sniffing, licking, gnawing) every 5 minutes for a period of 60 minutes.

  • Scoring: Score the intensity of stereotypy using a standardized rating scale (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/gnawing, 4 = continuous licking/gnawing).

  • Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores of the test compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the ED₅₀ value for the test compound.

Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice

This protocol evaluates the ability of a test compound to restore sensorimotor gating deficits.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound and vehicle

  • Startle response system (e.g., SR-LAB)

  • Animal holders

Procedure:

  • Acclimatization: Place the mouse in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).

  • Drug Administration: Administer the test compound or vehicle (e.g., i.p.) and allow for the appropriate pre-treatment time.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse + Pulse trials: The pulse is preceded by a weaker prepulse (e.g., 70, 75, 80, or 85 dB, 20 ms duration) with a short interstimulus interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Measurement: The startle response (amplitude of the whole-body flinch) is measured by a transducer platform.

  • Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) * 100]

  • Statistical Analysis: Compare the %PPI between treatment groups using ANOVA.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of Antipsychotic Action

Antipsychotic_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2R D2 Receptor DA_vesicle->D2R Dopamine Release Signal Signal Transduction D2R->Signal Inhibition of Adenylyl Cyclase SHT2AR 5-HT2A Receptor SHT2AR->D2R Modulation Haloperidol Haloperidol Haloperidol->D2R Antagonism Risperidone Risperidone Risperidone->D2R Antagonism Risperidone->SHT2AR Antagonism Pimavanserin Pimavanserin Pimavanserin->SHT2AR Inverse Agonism

Caption: Simplified signaling pathway illustrating the primary receptor targets of haloperidol, risperidone, and pimavanserin.

Experimental Workflow for In Vivo Efficacy Testing

Efficacy_Workflow start Compound Selection (this compound Analogs) protocol1 Protocol 1: Apomorphine-Induced Stereotypy start->protocol1 protocol2 Protocol 2: Prepulse Inhibition (PPI) start->protocol2 data_analysis Data Analysis (ED50, %PPI) protocol1->data_analysis protocol2->data_analysis comparison Efficacy & Side Effect Profile Comparison data_analysis->comparison end Lead Candidate Selection comparison->end

Caption: A streamlined workflow for the comparative in vivo efficacy testing of antipsychotic drug candidates.

References

  • Geyer, M. A., & Swerdlow, N. R. (1998). Measurement of startle response, prepulse inhibition, and habituation. In Current protocols in neuroscience (pp. 8-7). John Wiley & Sons, Inc. [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.
  • Meltzer, H. Y., Matsubara, S., & Lee, J. C. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73. [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Gardell, L. R., Lameh, J., Del Tredici, A. L., Piu, F., Schiffer, H. H., Ott, T. R., Burstein, E. S., Uldam, A. K., Thygesen, M. B., Schlienger, N., Andersson, C. M., Son, T. Y., Harvey, S. C., Powell, S. B., Geyer, M. A., ... Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: a new perspective on the mode of action of antipsychotic drugs. Neuroscience & Biobehavioral Reviews, 23(6), 851-862.
  • Roth, B. L., Driscol, J. (2011). Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. [Link]

  • Leucht, S., Cipriani, A., Spineli, L., Mavridis, D., Orey, D., Richter, F., Samara, M., Barbui, C., Engel, R. R., Ioannidis, J. P., Kissling, W., & Davis, J. M. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet, 382(9896), 951-962.
  • Karl, T., Duffy, L., & Scimone, A. (2006). Behavioural effects of chronic haloperidol and risperidone treatment in rats. Behavioural brain research, 171(2), 286–294. [Link]

  • Hacksell, U., Burstein, E. S., McFarland, K., Mills, R. G., & Williams, H. (2014). On the discovery and development of pimavanserin: a novel drug candidate for Parkinson's psychosis. Neurochemical research, 39(10), 2008-2017.

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A Researcher's Guide to Navigating the Cross-Reactivity of the Phenyl(piperidin-4-yl)methanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged Scaffold" Dilemma

In the landscape of central nervous system (CNS) drug discovery, the Phenyl(piperidin-4-yl)methanone core is a quintessential example of a "privileged scaffold." Its structural rigidity and synthetic tractability have made it a cornerstone in the development of potent ligands for a diverse array of G-protein coupled receptors (GPCRs), including cannabinoid, serotonin, and dopamine receptors.[1][2][3] This versatility, however, presents a significant challenge: a high potential for receptor cross-reactivity, or polypharmacology.

Understanding and quantifying the off-target interactions of any new chemical entity (NCE) built upon this scaffold is not merely an academic exercise; it is a critical step in predicting potential side effects, ensuring clinical safety, and developing compounds with superior selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of compounds derived from this scaffold, supported by experimental data and detailed protocols for in-house validation.

The On-Target vs. Off-Target Principle

The central dogma of targeted drug discovery is to design a molecule that interacts with a single, disease-relevant biological target. However, the structural similarities among receptor families, particularly within the GPCR superfamily, often lead to unintended interactions. A compound's "selectivity" is the degree to which it binds its intended target over others. High selectivity is paramount for minimizing side effects.

cluster_0 Test Compound (this compound Derivative) cluster_1 Biological Targets Compound High Affinity Binding OnTarget On-Target Receptor (e.g., CB1) Compound->OnTarget Therapeutic Effect OffTarget1 Off-Target Receptor 1 (e.g., 5-HT2A) Compound->OffTarget1 Side Effect A OffTarget2 Off-Target Receptor 2 (e.g., D2) Compound->OffTarget2 Side Effect B OffTarget3 Off-Target Receptor 3 (e.g., H1) Compound->OffTarget3 Side Effect C

Caption: On-target vs. off-target interactions of a therapeutic compound.

Comparative Analysis: Cannabinoid vs. Serotonin Receptor Ligands

To illustrate the promiscuity of the this compound scaffold, we will compare the binding profiles of two classes of compounds that share this core structure but are designed for different primary targets: synthetic cannabinoid receptor agonists and serotonin 5-HT2A receptor antagonists.

Case Study 1: Synthetic Cannabinoid Receptor Agonists (SCRAs)

Many SCRAs, while often structurally diverse, share pharmacophoric features with the this compound scaffold. For this analysis, we will consider data from related benzoyl- and naphthoyl-indole/pyrrole compounds like JWH-030 and AM-2233, which act as potent agonists at cannabinoid receptors CB1 and CB2.[4][5]

The primary therapeutic or psychoactive effects of these compounds are mediated by the CB1 receptor.[6] However, broad screening reveals significant off-target interactions, particularly at high concentrations.

Receptor TargetJWH-030 (Ki, nM)AM-2233 (Ki, nM)Rimonabant (Comparator) (Ki, nM)Potential Clinical Implication of Off-Target Activity
CB1 (On-Target) 87 [5][7]1.8 [4]~2.9 [8]Primary psychoactive and therapeutic effects.
CB2 (On-Target) 320 [9]2.2 [4]>1000 Modulation of immune response.
5-HT2A>1000>1000>1000Low risk of serotonergic side effects.
Dopamine D2>1000>1000>1000Low risk of extrapyramidal symptoms.
Histamine H1Not ReportedHigh µMNot ReportedPotential for sedation if affinity is significant.
α2B AdrenergicNot Reported~1000-10,000Not ReportedPotential for cardiovascular effects at high doses.[10]

Note: Data is compiled from multiple sources and may involve different assay conditions. Rimonabant, a CB1 antagonist, is included for comparison of a well-characterized but clinically withdrawn drug.[11][12]

Expert Analysis: The data shows that while compounds like AM-2233 are exceptionally potent at CB1/CB2 receptors, broad screening of related SCRAs has revealed antagonist activity at other GPCRs, including chemokine and histamine receptors, typically at micromolar concentrations.[10] These off-target activities, while significantly weaker than the on-target affinity, could contribute to the complex and often severe toxicological profiles of these substances, especially at the high doses used in recreational settings.[10]

Case Study 2: 5-HT2A Receptor Antagonists

The this compound fragment is also a key feature in serotonin receptor antagonists like ketanserin and the atypical antipsychotic Pimavanserin (ACP-103), which is a 5-HT2A inverse agonist.[1][13]

Receptor TargetPimavanserin (ACP-103) (Ki, nM)Potential Clinical Implication of Off-Target Activity
5-HT2A (On-Target) ~0.5 [13]Antipsychotic efficacy.
5-HT2C~25[13]May contribute to efficacy or side effects like weight gain.
Dopamine D2>2000[13]Lack of D2 binding is a key feature, avoiding motor side effects.
Muscarinic M2>1000Low risk of anticholinergic side effects (dry mouth, etc.).
Adrenergic α1~300Potential for orthostatic hypotension.

Expert Analysis: Pimavanserin demonstrates a more selective profile compared to the SCRAs, which is a testament to successful lead optimization.[13] Its high affinity for 5-HT2A with significantly lower affinity for 5-HT2C and a clean profile against dopamine receptors is central to its therapeutic action and favorable side-effect profile compared to traditional antipsychotics.[13] However, the moderate affinity for other serotonin subtypes and adrenergic receptors highlights that even optimized compounds based on this scaffold require careful characterization.

Experimental Validation: Protocols & Workflow

Trustworthy cross-reactivity data is built on robust, validated experimental protocols. Below are methodologies for determining binding affinity and functional activity.

Workflow for Receptor Cross-Reactivity Screening

A tiered approach is the most efficient method for characterizing a new compound. Start with a broad, single-point screen and follow up with detailed concentration-response curves for any significant "hits."

A Compound Synthesis (this compound derivative) B Primary Target Assay (e.g., CB1 Radioligand Binding) A->B C Broad Receptor Panel Screen (e.g., 44 GPCR targets) Single concentration (10 µM) B->C D Analyze Hits (Identify receptors with >50% inhibition) C->D E Concentration-Response Assay (Determine Ki/IC50 for hits) D->E F Functional Follow-Up Assay (Determine Agonist/Antagonist activity) E->F G Selectivity Profile & Risk Assessment F->G

Caption: A typical workflow for assessing compound selectivity.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radioactive ligand.

Principle: The test compound competes with a fixed concentration of a high-affinity radioligand for binding to receptors in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., CB1, 5-HT2A).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]CP55,940 for CB1; [³H]ketanserin for 5-HT2A).

  • Test Compound: this compound derivative, serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., WIN 55,212-2 for CB1).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Components:

    • Total Binding Wells: Add cell membranes and radioligand.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.

    • Test Compound Wells: Add cell membranes, radioligand, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 60-90 minutes at 30°C).[14] The choice of time and temperature is critical and must be optimized to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. This step is crucial for reducing background noise.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion and Strategic Outlook

The this compound scaffold is undeniably a powerful tool in the medicinal chemist's arsenal. However, its inherent ability to interact with multiple receptor types necessitates a rigorous and early assessment of cross-reactivity. As demonstrated, subtle modifications can dramatically shift the selectivity profile, guiding a compound toward a clean, specific therapeutic agent or a promiscuous molecule with a complex side-effect profile.

For drug development professionals, the key takeaway is to embrace polypharmacology not as a failure, but as a predictable characteristic of this scaffold that must be managed. Implementing systematic screening cascades early in the discovery process is essential. By understanding a compound's full interaction profile, researchers can either optimize it for selectivity or, in some cases, leverage polypharmacology for multi-target therapeutic effects. Future strategies should focus on structure-based design and computational modeling to predict and mitigate off-target effects before synthesis, thereby accelerating the development of safer and more effective medicines.[15][16]

References

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  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. ResearchGate. Available at: [Link]

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Sources

Benchmarking Phenyl(piperidin-4-yl)methanone: A Comparative Guide to its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the neuroprotective potential of Phenyl(piperidin-4-yl)methanone against established neuroprotective agents: Donepezil, Memantine, and Edaravone. As a senior application scientist, this document is structured to offer not just experimental protocols, but a comprehensive understanding of the scientific rationale behind the proposed benchmarking strategy. We will delve into the putative mechanisms of action, present detailed methodologies for in vitro and in vivo validation, and provide a framework for interpreting the comparative data.

Introduction: The Promise of the Benzoylpiperidine Scaffold

The this compound core, often referred to as the benzoylpiperidine fragment, is recognized as a "privileged scaffold" in medicinal chemistry. Its presence in a multitude of bioactive compounds, particularly those with neuroprotective properties, underscores its therapeutic potential. While research has predominantly focused on its derivatives, the parent compound itself is hypothesized to possess pleiotropic neuroprotective activities. This guide outlines a comprehensive strategy to benchmark this compound against established drugs, providing a rigorous framework for evaluating its potential as a novel neuroprotective agent.

Putative Mechanisms of Neuroprotection: A Multi-Target Hypothesis

Based on the pharmacological activities of its derivatives, this compound is proposed to exert its neuroprotective effects through a multi-target mechanism, primarily involving:

  • Sigma-1 Receptor (S1R) Agonism: The S1R is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, neuronal excitability, and cellular stress responses. Agonism of S1R is broadly neuroprotective, promoting cell survival and reducing apoptosis.[1][2] Computational docking studies and the high affinity of many piperidine-based compounds for S1R suggest that this compound may act as an S1R agonist.[3]

  • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn can reduce neuroinflammation and excitotoxicity.[4][5] Several benzoylpiperidine derivatives have been identified as potent MAGL inhibitors, suggesting a plausible mechanism for the parent compound.[6][7]

The following diagram illustrates the proposed dual-action mechanism of this compound.

Phenyl_piperidin_4_yl_methanone_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis MAGL MAGL 2_AG_synthesis->MAGL Degradation S1R Sigma-1 Receptor Neuroprotection Neuroprotection (↓ Ca2+, ↓ Apoptosis) S1R->Neuroprotection PPM This compound PPM->MAGL Inhibition PPM->S1R Agonism Glutamate_Excitotoxicity_Workflow Start Primary Cortical Neuron Culture (10-14 DIV) Pre_treatment 24h Pre-treatment with Test Compounds Start->Pre_treatment Insult Glutamate (50µM) + Glycine (10µM) for 30 min Pre_treatment->Insult Recovery Washout & 24h Recovery in Conditioned Medium Insult->Recovery Assessment Assess Neuroprotection: - Cell Viability (MTT) - LDH Release - Caspase-3 Activity Recovery->Assessment

Fig. 2: Workflow for the glutamate-induced excitotoxicity assay.

This assay models the neurotoxic effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with varying concentrations of this compound, Donepezil, Memantine, and Edaravone for 24 hours.

  • Aβ Toxicity: Expose the cells to 10 µM of pre-aggregated Aβ (1-42) oligomers for 48 hours in the continued presence of the test compounds.

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell viability using the MTT or PrestoBlue assay.

    • Mitochondrial Membrane Potential: Assess mitochondrial dysfunction using a fluorescent probe like JC-1 or TMRM.

    • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe such as DCFDA.

In Vivo Neuroprotection Models

Two well-established rodent models of neurodegeneration will be employed to evaluate the in vivo efficacy of this compound.

This model mimics the pathophysiology of ischemic stroke in humans. [8][9] Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for 90 minutes, followed by reperfusion. [8]3. Compound Administration: Administer this compound, Donepezil, Memantine, or Edaravone (e.g., via intraperitoneal injection) at a clinically relevant time point (e.g., 30 minutes post-reperfusion).

  • Behavioral Assessment: Evaluate neurological deficits at 24 and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale) and motor function tests (e.g., rotarod, cylinder test).

  • Histological Analysis (72 hours post-MCAO):

    • Infarct Volume: Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neuronal Survival: Quantify surviving neurons in the penumbral region using Nissl staining or NeuN immunohistochemistry.

MCAO_Workflow Start MCAO Surgery (90 min occlusion) Treatment Compound Administration (30 min post-reperfusion) Start->Treatment Behavioral Behavioral Assessment (24h & 72h) Treatment->Behavioral Histology Histological Analysis (72h): - Infarct Volume (TTC) - Neuronal Survival Behavioral->Histology

Fig. 3: Workflow for the MCAO model of ischemic stroke.

This model recapitulates the dopaminergic neurodegeneration observed in Parkinson's disease. [1][10] Protocol:

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Induce dopaminergic neurodegeneration by administering four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg) at 2-hour intervals. [10]3. Compound Administration: Administer this compound, Donepezil, Memantine, or Edaravone daily, starting 24 hours before the first MPTP injection and continuing for 7 days.

  • Behavioral Assessment (Day 7): Evaluate motor coordination and balance using the rotarod test and pole test.

  • Neurochemical and Histological Analysis (Day 7):

    • Striatal Dopamine Levels: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) by staining for TH.

Comparative Data Summary

The following tables provide a framework for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Neuroprotection Against Glutamate Excitotoxicity

CompoundConcentration (µM)% Increase in Cell Viability (MTT)% Decrease in LDH Release% Decrease in Caspase-3 Activity
This compound 1
10
100
Donepezil 10
Memantine 10
Edaravone 50

Table 2: In Vivo Efficacy in the MCAO Model of Stroke

Treatment GroupNeurological Deficit Score (at 72h)Infarct Volume Reduction (%)% Neuronal Survival in Penumbra
Vehicle (Baseline)(Baseline)
This compound
Donepezil
Memantine
Edaravone

Table 3: In Vivo Efficacy in the MPTP Model of Parkinson's Disease

Treatment GroupRotarod Latency (s)Striatal Dopamine (% of Control)% TH+ Neuron Survival in SNc
Vehicle (Baseline)(Baseline)
This compound
Donepezil
Memantine
Edaravone

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by the benchmark agents.

Benchmark_Pathways cluster_donepezil Donepezil Pathway cluster_memantine Memantine Pathway cluster_edaravone Edaravone Pathway Donepezil Donepezil AChE AChE Donepezil->AChE Inhibition ACh ↑ Acetylcholine nAChR nAChR ACh->nAChR Activation PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activation Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Blockade Ca_Influx ↓ Ca2+ Influx Excitotoxicity ↓ Excitotoxicity Edaravone Edaravone ROS_RNS ROS/RNS Edaravone->ROS_RNS Scavenging Oxidative_Stress ↓ Oxidative Stress

Fig. 4: Simplified signaling pathways of benchmark neuroprotective agents.

Conclusion

This guide outlines a rigorous and comprehensive framework for benchmarking the neuroprotective potential of this compound. By employing a combination of well-validated in vitro and in vivo models and comparing its performance against clinically relevant drugs, this strategy will provide crucial data to support its further development as a novel therapeutic for neurodegenerative diseases. The multi-target hypothesis, if validated, could position this compound as a promising candidate with a broad spectrum of neuroprotective activity.

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A Comparative Guide to the In Vitro Safety Profiles of Phenyl(piperidin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl(piperidin-4-yl)methanone Scaffold - A Privileged Structure with Inherent Safety Considerations

The this compound, or 4-benzoylpiperidine, core is a well-established "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework provides an excellent scaffold for presenting pharmacophoric elements in precise orientations, leading to high-affinity interactions with a multitude of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of this scaffold have been successfully developed as antipsychotics, analgesics, and inhibitors of various enzymes.[1][2]

However, this structural versatility is not without its challenges. The inherent lipophilicity and basic nitrogen atom—features often crucial for target engagement (e.g., crossing the blood-brain barrier and forming salt bridges)—are also well-known flags for potential safety liabilities. These include off-target pharmacology, cardiotoxicity, and metabolic instability. Therefore, a rigorous and early assessment of the safety profile of any new this compound derivative is paramount to the success of a drug discovery program.

This guide provides a comparative analysis of the key in vitro safety profiles of this chemical class. It is designed for researchers, scientists, and drug development professionals to understand the structure-activity relationships (SAR) that govern toxicity and to provide a framework for designing safer, more effective molecules. We will delve into the critical assays—cytotoxicity, cardiotoxicity (hERG inhibition), and metabolic profiling (CYP450 inhibition)—explaining the causality behind experimental choices and presenting supporting data where available in the literature.

Core Safety Assessment: A Multi-Parametric Approach

A standard preclinical safety assessment involves a battery of in vitro assays designed to identify potential hazards before significant resources are invested in a compound series.[3][4] For the this compound class, the following assays are considered essential first-pass screens.

cluster_0 Early Drug Discovery Cascade cluster_1 Key Safety Endpoints cluster_2 Decision Gate Compound This compound Derivative Assays Tier 1 In Vitro Safety Panel Compound->Assays Cytotoxicity Cytotoxicity (e.g., MTT Assay) Assays->Cytotoxicity Cell Health hERG Cardiotoxicity (hERG Assay) Assays->hERG Cardiac Risk CYP450 Metabolic Liability (CYP450 Inhibition) Assays->CYP450 DDI Risk Genotoxicity Mutagenicity (Ames Test) Assays->Genotoxicity DNA Damage Decision Go / No-Go Lead Optimization Cytotoxicity->Decision hERG->Decision CYP450->Decision Genotoxicity->Decision

Caption: A typical in vitro safety screening workflow for new chemical entities.

General Cytotoxicity: Assessing Cellular Health

Cytotoxicity assays are fundamental for determining a compound's therapeutic index—the window between its effective concentration and its toxic concentration. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[5]

Structure-Toxicity Relationship Insights
  • High Lipophilicity: Increasing lipophilicity can enhance membrane disruption and nonspecific toxicity.

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring can sometimes influence reactivity and toxicity.

  • Scaffold Flexibility: The rigidity of the piperidine ring can limit non-specific interactions compared to more flexible aliphatic chains.

A study of piperazine/piperidine amides of benzoic and cinnamic acids, structurally related to the this compound core, demonstrated that it is possible to achieve high target potency with low cytotoxicity. The most potent compounds in this series showed no relevant toxicity to mammalian cells, with 50% cytotoxic concentrations (CC50) greater than 200 µM.[6] In contrast, a potent benzoylpiperidine-based MAGL inhibitor (Compound 20 in a comprehensive review) exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values ranging from 7.9 to 92 µM, highlighting how substitutions can modulate this endpoint.[1]

Compound Class Assay Cell Line Cytotoxicity Result (CC50 / IC50) Reference
Piperazine/Piperidine Amides (Tyrosinase Inhibitors)Mammalian Cells> 200 µM[6]
Benzoylpiperidine (MAGL Inhibitor, Compound 20)Human Cancer Lines7.9 - 92 µM[1]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of test compounds in an adherent cell line (e.g., HEK293 or HepG2).

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives in the appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically ≤0.5%. Add 100 µL of medium containing the test compounds to the cells. Include vehicle-only controls (100% viability) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cardiotoxicity: The hERG Channel Liability

One of the most significant safety hurdles in drug development is cardiotoxicity, specifically the risk of inducing a potentially fatal arrhythmia known as Torsade de Pointes (TdP).[7] This is most commonly caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. The this compound scaffold contains key pharmacophoric features—a basic nitrogen and aromatic rings—that are known to interact with the hERG channel.

Structural Alerts and Mitigation Strategies

The primary drivers for hERG inhibition are:

  • Basicity: The protonated piperidine nitrogen at physiological pH can form a crucial salt bridge with an aspartate residue (Asp903) in the channel pore.

  • Lipophilicity: Hydrophobic interactions between the phenyl rings and aromatic residues (e.g., Tyr652, Phe656) in the channel are major contributors to binding affinity.

Medicinal chemistry strategies to mitigate hERG liability often focus on reducing basicity and lipophilicity. For instance, introducing electron-withdrawing groups adjacent to the piperidine nitrogen can lower its pKa, reducing the population of the protonated, high-affinity form. Similarly, optimizing lipophilicity by introducing polar groups or truncating lipophilic moieties can disrupt the hydrophobic interactions within the channel.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

Automated patch clamp is the gold standard for assessing hERG channel inhibition, providing direct electrophysiological measurement of ion channel function.

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to ~80% confluency and harvest using a non-enzymatic dissociation solution.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions to achieve the desired final concentrations in the extracellular solution.

  • Automated Patch Clamp Run:

    • Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch clamp instrument (e.g., QPatch or SyncroPatch).

    • The instrument will automatically perform whole-cell patch clamping. A key step is achieving a high-resistance "gigaseal" between the cell membrane and the measurement aperture.

    • A specific voltage protocol is applied to elicit the hERG tail current, which is the primary measurement of channel activity.

  • Compound Application: After establishing a stable baseline recording with the vehicle solution, the test compounds are applied at increasing concentrations.

  • Data Analysis: The peak tail current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value. A known hERG inhibitor, such as E-4031, is used as a positive control.

workflow Step 1: Cell Preparation HEK293-hERG cells are harvested and suspended Step 2: Instrument Setup Load cells, solutions, and compound plate Step 3: Automated Patching Achieve whole-cell configuration and stable baseline Step 4: Voltage Protocol & Compound Addition Apply voltage steps to elicit hERG current. Perfuse with increasing concentrations of test compound. Step 5: Data Acquisition & Analysis Measure peak tail current inhibition. Calculate IC50.

Caption: High-level workflow for hERG assessment via automated patch clamp.

Metabolic Profile: Cytochrome P450 (CYP) Inhibition

Drug-drug interactions (DDIs) are a major safety concern and frequently arise from the inhibition of cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism. Inhibition of a specific CYP isoform by one drug can lead to dangerously elevated plasma levels of a co-administered drug that is metabolized by the same isoform. The lipophilic nature of many this compound derivatives makes them likely candidates for interaction with CYP enzymes.

Key CYP Isoforms and SAR

The most clinically relevant CYP isoforms for DDI screening are CYP1A2, 2C9, 2C19, 2D6, and 3A4.

  • CYP2D6: This isoform is particularly sensitive to inhibition by compounds containing a basic nitrogen atom that can interact with its anionic aspartate residue (Asp301). Many piperidine-containing CNS drugs are potent CYP2D6 inhibitors.

  • CYP3A4: As the most abundant CYP isoform in the human liver, CYP3A4 has a large, flexible active site that can accommodate a wide range of lipophilic substrates, including many this compound derivatives.

Structure-activity relationships for CYP inhibition are complex. However, key strategies to reduce inhibition include:

  • Blocking Sites of Metabolism: Introducing groups (e.g., fluorine) at likely sites of metabolism can prevent the formation of metabolites that may be more potent inhibitors.

  • Reducing Lipophilicity: As with hERG, reducing overall lipophilicity generally decreases affinity for CYP active sites.

  • Modulating Basicity: Fine-tuning the pKa of the piperidine nitrogen can alter the key interaction with CYP2D6.

Studies on piperine and its synthetic analogues have shown that modifications to the phenyl ring, the side chain, and the basic moiety can confer maximal selectivity in inhibiting either constitutive or inducible CYP activities.

Experimental Protocol: Fluorometric CYP450 Inhibition Assay

This high-throughput assay uses specific fluorogenic substrates for each CYP isoform to quickly determine IC50 values.

  • Reagent Preparation: Reconstitute human liver microsomes (HLM) and recombinant CYP enzymes. Prepare a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Setup: In a 96-well plate, add HLM or recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add a mixture of the specific fluorogenic substrate and the NADPH-generating system to initiate the metabolic reaction.

  • Reaction Termination & Reading: After a set incubation time (e.g., 30 minutes), stop the reaction (e.g., with acetonitrile or by adjusting pH). Read the fluorescence of the generated metabolite on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control. Determine the IC50 value by plotting inhibition versus the logarithm of the inhibitor concentration. A known inhibitor for each isoform (e.g., ketoconazole for CYP3A4) should be run as a positive control.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of potent and selective modulators of biological targets. However, its inherent physicochemical properties necessitate a proactive and integrated approach to safety assessment. This guide has outlined the critical in vitro safety assays—cytotoxicity, hERG inhibition, and CYP450 inhibition—that form the cornerstone of this assessment.

The structure-activity relationships discussed highlight a recurring theme: a delicate balance must be struck between the features required for potency (lipophilicity, basicity) and those that confer a safe profile. By systematically evaluating derivatives and understanding how even minor structural modifications impact these key safety endpoints, researchers can rationally design next-generation this compound derivatives with a higher probability of clinical success. The early and iterative application of the described experimental protocols is not merely a checkbox exercise but a crucial, data-driven strategy to guide medicinal chemistry efforts toward safer, more effective therapeutics.

References

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]

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  • Gritti, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]

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  • Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. Scientific reports, 10(1), 20299. [Link]

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  • Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. [Link]

  • Reen, R. K., et al. (2001). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. Journal of ethnopharmacology, 76(3), 229–238. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

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  • Chemchart. phenyl(piperidin-3-yl)methanone (4842-87-9). Chemchart Website. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Phenyl(piperidin-4-yl)methanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of safe and effective drug development. Phenyl(piperidin-4-yl)methanone, a key structural motif and potential synthetic intermediate, requires robust and reliable analytical methods to ensure quality and consistency. This guide provides an in-depth comparison of common analytical techniques for its quantification and a detailed walkthrough of the method validation process, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Comparison of Core Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. The choice depends on factors such as the analyte's physicochemical properties, the required sensitivity, the complexity of the sample matrix, and the intended application (e.g., quality control, pharmacokinetic studies). For this compound, a compound with a distinct aromatic chromophore and a basic piperidine ring, several techniques are viable.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity, with detection via UV absorbance.[2][3]Chromatographic separation coupled with mass analysis of the analyte and its fragments.[4]Chromatographic separation of volatile analytes followed by mass analysis.
Selectivity Moderate to High. Specificity can be challenging if impurities have similar chromophores and retention times.Very High. Unparalleled ability to distinguish the analyte from matrix components based on mass-to-charge ratio.[4]High. Good for separating volatile and thermally stable compounds.
Sensitivity Moderate (typically µg/mL to high ng/mL).Very High (typically low ng/mL to pg/mL levels).[4][5]High, but can be limited by the analyte's volatility and thermal stability.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Not required.Required. The analyte must be volatile or made volatile through derivatization.
Derivatization Generally not required as the phenyl ketone group is a strong chromophore.Not typically required, but can be used to improve ionization efficiency.May be required to increase volatility and improve peak shape.
Matrix Effects Less susceptible compared to MS-based methods.Can be significant (ion suppression/enhancement), requiring mitigation strategies like internal standards.[4]Can be an issue, particularly with complex matrices.
Ideal Application Routine quality control, purity assays, and content uniformity where high sensitivity is not paramount.Bioanalysis (pharmacokinetics), impurity profiling at trace levels, and definitive identification.[6][7][8]Analysis of volatile impurities or when LC methods are not suitable.

Expert Rationale:

For routine quality control of this compound as a raw material or in a drug product, HPLC-UV is often the most practical and cost-effective choice.[9] The molecule's strong UV absorbance allows for sufficient sensitivity for assay and purity tests. However, for bioanalytical applications, such as quantifying the compound in plasma or tissue, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[4][8] GC-MS is less commonly used for this type of molecule due to the potential need for derivatization to improve volatility, which adds complexity to the sample preparation.

Part 2: A Deep Dive into LC-MS/MS Method Validation

This section provides a comprehensive guide to validating an LC-MS/MS method for the quantification of this compound, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[10][11][12][13]

Overall Validation Workflow

The validation process is a systematic series of experiments designed to prove that the analytical method is reliable for its intended use.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Application & Reporting Dev Method Optimization (LC & MS Parameters) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LODLOQ LOD & LOQ AccPrec->LODLOQ Stab Stability LODLOQ->Stab Sample Routine Sample Analysis Stab->Sample Report Validation Report Generation Sample->Report

Caption: High-level workflow for analytical method validation.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific application and sample matrix.

1. System Suitability Test (SST)

  • Causality: Before any validation run, the suitability of the chromatographic system must be verified. This ensures that the instrument is performing adequately on the day of analysis.

  • Protocol:

    • Prepare a standard solution of this compound at a mid-range concentration.

    • Inject the solution six consecutive times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: %RSD for peak area should be ≤ 2.0%, and for retention time should be ≤ 1.0%.

2. Specificity and Selectivity

  • Causality: This parameter ensures that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[1]

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, formulation placebo) from at least six different sources.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Compare the chromatograms of the blank samples with the spiked sample.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

3. Linearity and Range

  • Causality: To establish the relationship between the analyte concentration and the instrument's response and to define the concentration range over which this relationship is acceptable.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound.

    • The range should cover the expected concentrations in the samples. A typical range could be 1-1000 ng/mL.

    • Analyze the calibration standards and plot the peak area response against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).

4. Accuracy and Precision

  • Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the degree of scatter between a series of measurements. These are critical for ensuring reliable quantitative results.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The %RSD should not exceed 15%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD: Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally acceptable.

    • LOQ: The lowest standard on the calibration curve. It must be quantifiable with an accuracy of ±20% and a precision (%RSD) of ≤ 20%.

  • Acceptance Criteria: The LOQ must be demonstrated to be accurate and precise through the analysis of at least five replicate samples.

Sample Preparation and Analysis Workflow

A robust sample preparation is key to a successful LC-MS/MS analysis, aiming to remove interferences and concentrate the analyte.

G Start Sample Aliquot (e.g., 100 µL Plasma) IS Add Internal Standard (e.g., Deuterated Analyte) Start->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Extract Extract Supernatant Vortex->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Typical workflow for sample preparation in bioanalysis.

Summary of Performance for a Validated LC-MS/MS Method

The table below summarizes typical performance characteristics for a validated LC-MS/MS method for this compound quantification in a biological matrix like plasma.

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Range Application-dependent1 - 1000 ng/mL
Accuracy (% Bias) Within ±15%-5.2% to +8.5%
Precision (% RSD) ≤ 15%< 10%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 10; Acc & Prec ≤ 20%1.0 ng/mL
Specificity No significant interferencePass

Conclusion

The validation of an analytical method is a mandatory, systematic process that ensures the reliability, reproducibility, and accuracy of quantitative data. For this compound, HPLC-UV offers a robust solution for routine quality control, while LC-MS/MS provides the necessary sensitivity and selectivity for more demanding applications like bioanalysis. By following established guidelines from bodies like the ICH and FDA, and by understanding the scientific rationale behind each validation parameter, researchers can develop and implement analytical methods that are truly fit for purpose, ensuring data integrity and supporting the development of safe and effective pharmaceuticals.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link][10]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link][12]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link][14]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][15]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][13]

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A Comparative Guide to the Metabolic Stability of Phenyl(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic stability of Phenyl(piperidin-4-yl)methanone analogs, a privileged scaffold found in numerous bioactive molecules.[1] We will delve into the critical role of metabolic stability in drug discovery, explore the primary metabolic pathways affecting this chemical class, and present a structure-metabolism relationship (SMR) study. The experimental protocols detailed herein are designed to be self-validating, providing researchers with the tools to assess and optimize their own compounds for favorable pharmacokinetic profiles.

The Imperative of Metabolic Stability in Drug Design

A promising pharmacological profile is often rendered obsolete by poor metabolic stability. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in vivo or require frequent, high doses, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, early assessment and optimization of metabolic stability are paramount. In vitro assays using liver fractions are cost-effective and essential tools for this purpose, providing key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2) that help predict in vivo behavior.[2][3][4] This guide focuses on human liver microsomes (HLM), a subcellular fraction rich in Cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for a vast number of drugs.[5][6]

The this compound Scaffold: Metabolic Vulnerabilities

The this compound core presents several potential sites for metabolic modification by CYP enzymes. Understanding these "metabolic soft spots" is the first step toward rational drug design for improved stability.

Key Metabolic Pathways:

  • Aromatic Hydroxylation: The unsubstituted phenyl ring is a prime target for oxidation, typically at the para-position, by CYP enzymes.

  • Piperidine Ring Oxidation: The carbons alpha to the piperidine nitrogen are susceptible to hydroxylation, which can lead to lactam formation or ring-opening.[7]

  • N-Dealkylation: If the piperidine nitrogen is substituted (a common modification in many analogs), this alkyl group can be removed, a reaction often catalyzed by CYP3A4.[8]

  • Ketone Reduction: The benzoyl ketone can be reduced to a secondary alcohol, altering the compound's properties and potentially its biological activity.

Below is a diagram illustrating these potential metabolic liabilities on the core scaffold.

cluster_0 Potential Metabolic Hotspots mol p1 lab1 Aromatic Hydroxylation (CYP-mediated) p1->lab1 p2 lab2 N-Dealkylation (if substituted) p2->lab2 p3 lab3 Piperidine Ring Oxidation p3->lab3 p4 lab4 Ketone Reduction p4->lab4

Caption: Key sites of metabolic vulnerability on the this compound scaffold.

Comparative Study: Structure-Metabolism Relationships (SMR)

To illustrate how structural modifications can mitigate the metabolic liabilities identified above, we will compare the parent scaffold (Analog A) with four rationally designed analogs (Analogs B-E). The data presented in the table below is representative of typical outcomes from in vitro microsomal stability assays.

AnalogStructureKey ModificationRationale for ModificationPredicted HLM Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg)
A This compoundParent Scaffold Baseline for comparison.< 5> 200
B (4-Fluorophenyl)(piperidin-4-yl)methanonePara-fluoro on Phenyl Ring Block the primary site of aromatic hydroxylation.2545
C Phenyl(1-methylpiperidin-4-yl)methanoneN-Methyl on Piperidine Introduces a new, but often labile, site for N-dealkylation.< 10> 150
D Pyridin-2-yl(piperidin-4-yl)methanoneBioisosteric Replacement Replace phenyl with a less electron-rich pyridine ring to decrease susceptibility to oxidation.[9]4028
E Phenyl(2,2,6,6-tetramethylpiperidin-4-yl)methanoneSteric Hindrance Add gem-dimethyl groups to sterically shield the piperidine nitrogen and adjacent carbons from enzymatic attack.[10]> 60< 15
Analysis of SMR:
  • Analog A (Parent Scaffold): As predicted, the unsubstituted scaffold is metabolically labile. The rapid clearance is likely driven by hydroxylation of the phenyl ring, a common metabolic fate for such moieties.[9]

  • Analog B (Para-fluoro): The addition of a fluorine atom at the para-position of the phenyl ring, a common site of oxidation, effectively blocks this metabolic pathway. Fluorine is a small, electron-withdrawing atom that is resistant to CYP-mediated abstraction, leading to a significant improvement in metabolic half-life.

  • Analog C (N-Methyl): While N-alkylation is a common strategy to modulate pharmacology, small alkyl groups like methyl are often rapidly removed via N-dealkylation, particularly by CYP3A4.[8][11] This introduces a new metabolic liability, resulting in continued poor stability.

  • Analog D (Pyridine Replacement): Replacing the phenyl ring with a pyridine ring is a classic bioisosteric strategy.[9] The nitrogen atom in the aromatic ring withdraws electron density, making the ring less susceptible to oxidative metabolism and markedly improving stability.[9]

  • Analog E (Steric Shielding): The introduction of bulky gem-dimethyl groups adjacent to the piperidine nitrogen provides powerful steric hindrance. This shield physically blocks the CYP enzyme's active site from accessing both the nitrogen and the adjacent alpha-carbons, dramatically reducing metabolism and resulting in a highly stable analog.[10][12]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a robust method for determining the metabolic stability of test compounds. Trustworthiness is ensured by including appropriate controls.

Workflow Overview

Caption: Standard workflow for an in vitro microsomal metabolic stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of each analog in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Stock: Prepare a 40 mM solution of NADPH regenerating system in water. This cofactor is essential for CYP enzyme activity.[13] Keep on ice.

    • HLM Stock: Thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Aliquot 495 µL of the HLM working solution into microcentrifuge tubes.

    • Add 5 µL of a 100 µM intermediate dilution of the test compound (prepared from the 10 mM stock) to each tube for a final test concentration of 1 µM.

    • Pre-incubate the compound-microsome mixture for 10 minutes in a 37°C water bath to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding 10 µL of the 40 mM NADPH stock solution (final concentration 0.8 mM). This is your t=0 time point. Immediately remove a 50 µL aliquot and proceed to step 3.

    • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove a 50 µL aliquot.

  • Sample Quenching and Processing:

    • Immediately add each 50 µL aliquot to a well in a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., tolbutamide). The acetonitrile precipitates the microsomal proteins, stopping the reaction.

    • Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Bioanalysis by LC-MS/MS:

    • Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15] LC-MS/MS provides the required sensitivity and selectivity for accurate measurement in complex biological matrices.[16][17]

    • Develop a method using multiple reaction monitoring (MRM) mode for precise quantification of the parent compound relative to the internal standard.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes) .

Conclusion for Drug Development Professionals

This guide demonstrates that the metabolic stability of this compound analogs can be rationally and significantly improved through targeted structural modifications. Key strategies include blocking known sites of aromatic oxidation with halogens (Analog B), utilizing bioisosteric replacement to reduce oxidative susceptibility (Analog D), and employing steric hindrance to shield metabolic hotspots (Analog E). Conversely, seemingly simple modifications like adding a small N-alkyl group can introduce new liabilities (Analog C).

By integrating the SMR principles and robust in vitro protocols outlined here, drug discovery teams can efficiently identify metabolically unstable scaffolds and prioritize analogs with more favorable pharmacokinetic profiles, ultimately increasing the probability of advancing successful clinical candidates.

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  • Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. [Link]

  • ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]

  • MedChemComm (RSC Publishing). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Link]

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A Comparative Guide to the Biological Targets of Phenyl(piperidin-4-yl)methanone: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of bioactive compounds. One such "privileged structure" is Phenyl(piperidin-4-yl)methanone, also known as 4-benzoylpiperidine. This guide provides a comprehensive, peer-reviewed comparison of the validated and putative biological targets of this versatile scaffold. By examining experimental data from a range of studies, we aim to elucidate the molecular interactions that underpin its broad therapeutic potential and offer a comparative analysis with relevant alternative compounds.

Introduction to a Versatile Chemical Moiety

This compound is a key intermediate and structural motif found in a diverse array of therapeutic agents, including those with anticancer, antipsychotic, antithrombotic, and neuroprotective properties[1][2]. Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a valuable component in drug design[1][2]. While often used as a building block for more complex molecules, understanding the intrinsic biological activity of the core this compound structure is crucial for rational drug design and lead optimization. This guide will delve into the experimental evidence validating its interactions with key protein families central to human health and disease.

Validated and Putative Biological Targets

The benzoylpiperidine scaffold has been extensively explored in the context of centrally acting agents, with a significant body of research pointing towards its interaction with various neurotransmitter receptors and enzymes.

Serotonin Receptors: A Key Modulatory Hub

Derivatives of this compound have demonstrated significant affinity for multiple serotonin (5-HT) receptor subtypes, which are critical in regulating mood, cognition, and behavior.

  • 5-HT1A and 5-HT2A Receptors: In the quest for novel antipsychotic agents, the 4-(p-fluorobenzoyl)piperidine moiety, a close analog of the parent compound, is a recurring feature in molecules designed to have mixed affinity for 5-HT1A and 5-HT2A receptors[1]. For instance, certain compounds incorporating this scaffold have shown high affinity for 5-HT2A receptors, with IC50 values in the low nanomolar range (1.1 to 6.0 nM), and moderate affinity for 5-HT1A receptors (IC50 of 68 nM for one derivative)[1]. Another compound with the benzoylpiperidine frame displayed a notable affinity for 5-HT2A receptors with a pKi of 8.04[1]. This dual antagonism is a hallmark of atypical antipsychotics.

  • 5-HT7 Receptors: More complex derivatives of benzoylpiperidine have been identified as potent ligands for 5-HT7 receptors, with Ki values as low as 2 nM[1]. Functional assays confirmed that these compounds can act as partial or full antagonists at this receptor, while also maintaining high affinity for 5-HT2A receptors[1].

  • Glycine Transporter 1 (GlyT1): The regulation of GlyT1 is a promising strategy for treating schizophrenia. A series of 4-benzoylpiperidine derivatives were developed as GlyT1 inhibitors, with one compound exhibiting an IC50 of 30 nM. These compounds demonstrated good selectivity over other receptors, including dopamine and serotonin subtypes[3].

Dopamine Receptors: The Core of Antipsychotic Action

The interaction with dopamine receptors, particularly the D2 subtype, is a cornerstone of antipsychotic drug action. The benzoylpiperidine scaffold has been instrumental in the development of compounds targeting these receptors.

  • D2 and D4 Receptors: Several studies have highlighted the affinity of benzoylpiperidine derivatives for dopamine receptors. One derivative was identified as a mixed ligand for 5-HT2A and D2 receptors, with IC50 values of 6.0 nM and 12 nM, respectively[1]. Another compound containing the 4-(p-fluorobenzoyl)piperidine moiety showed notable affinity for D1, D2, and D4 receptors[1]. More recent research has focused on developing selective D4 receptor antagonists based on a 4-benzyloxypiperidine scaffold, a related structure[4][5]. The discovery of pridopidine, a D2 receptor antagonist with "dopaminergic stabilizer" characteristics, emerged from the modification of a 4-phenylpiperidine scaffold, underscoring the importance of this core in modulating dopaminergic activity[6].

Opioid Receptors: A Foundation for Analgesics

This compound serves as a key intermediate in the synthesis of centrally acting analgesics and opioid receptor modulators[7]. The 4-anilidopiperidine core of fentanyl, a potent µ-opioid receptor agonist, highlights the significance of the substituted piperidine ring in achieving high-affinity binding[8][9]. Structure-activity relationship (SAR) studies of 4,4-disubstituted piperidines have led to the discovery of compounds with analgesic potency comparable to morphine and high affinity for µ-opioid receptor binding sites[10][11]. Furthermore, benzylpiperidine derivatives have been designed as dual µ-opioid and σ1 receptor ligands, aiming to produce potent antinociceptive effects with a reduced side-effect profile[12].

Sigma Receptors: A Target for Neuroprotection and Cancer

Sigma receptors are implicated in a variety of neurological disorders and are also found to be overexpressed in some cancer cells[13]. The 4-aroylpiperidine structure is a key feature in a number of selective sigma-1 receptor ligands[14]. For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has demonstrated high affinity for both sigma-1 and sigma-2 receptors and has been investigated for its potential in imaging breast cancer. The modulation of NMDA-evoked nitric oxide production in vivo by a potent sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine, further illustrates the role of this scaffold in neuroprotective mechanisms[15].

Monoacylglycerol Lipase (MAGL): A Target in Oncology and Neuroscience

The endocannabinoid system is a key therapeutic target, and MAGL is a principal enzyme in this pathway. A derivative of 4-chlorobenzoylpiperidine was identified as a reversible and selective MAGL inhibitor with antiproliferative activity in cancer cell lines[1]. Further optimization of this scaffold led to the development of a diarylsulfide derivative with an IC50 of 30 nM for MAGL and promising antiproliferative effects in a pancreatic cancer model[1].

Comparative Analysis with Alternative Scaffolds

The this compound scaffold is often considered a bioisosteric replacement for the piperazine ring[1][2]. This substitution can be a valuable strategy in drug design to modulate a compound's physicochemical properties and biological activity.

Target ClassThis compound DerivativesAlternative Scaffolds (Examples)Key Experimental Findings
Serotonin Receptors High affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Potent GlyT1 inhibitors.Phenylpiperazine derivativesBenzoylpiperidine derivatives have shown potent and selective antagonism at 5-HT2A and 5-HT7 receptors[1]. Phenylpiperazine derivatives are also known to be potent serotonin reuptake inhibitors[16].
Dopamine Receptors Affinity for D2 and D4 receptors, leading to antipsychotic profiles.Phenylpiperazine, 4,4-Difluoro-3-(phenoxymethyl)piperidineBenzoylpiperidine derivatives can act as mixed 5-HT2A/D2 antagonists[1]. The 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been explored for developing D4 receptor antagonists[17].
Opioid Receptors Core scaffold for potent analgesics (e.g., fentanyl analogs).Benzomorphans, Phenylpiperidines (general)Modifications at the 4-position of the piperidine ring in fentanyl analogs significantly increase µ-opioid receptor binding affinity[8][9].
Sigma Receptors High-affinity ligands for both sigma-1 and sigma-2 subtypes.Spirocyclic-2,6-diketopiperazines4-Aroylpiperidines are potent and selective sigma-1 receptor ligands[14].
MAGL Reversible and selective inhibitors with anticancer activity.Phenyl(piperazin-1-yl)methanone derivativesThe benzoylpiperidine scaffold has yielded potent and selective MAGL inhibitors with in vivo efficacy in cancer models[1].

Experimental Methodologies for Target Validation

The validation of biological targets for this compound and its derivatives relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding Assays

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D4 Receptor

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor (hD4R) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]N-methylspiperone) at a concentration close to its Kd value.

  • Competition: Increasing concentrations of the test compound (e.g., a this compound derivative) are added to the wells.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Start Prepare hD4R-expressing cell membranes Incubate Incubate membranes with [3H]N-methylspiperone and test compound Start->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filter Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze End Determine binding affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Experimental Protocol: mGlu5 PAM Fluorometric Calcium Assay

  • Cell Culture: HEK293 cells expressing the rat metabotropic glutamate receptor 5 (mGlu5) are cultured.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: The cells are exposed to a threshold concentration of glutamate (the natural agonist). The test compound, a potential positive allosteric modulator (PAM) like ADX47273 (which contains a piperidine-methanone moiety), is then added at various concentrations[18].

  • Measurement: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader. An increase in the calcium signal in the presence of the test compound indicates positive allosteric modulation.

  • Data Analysis: The EC50 value, the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response, is determined.

G cluster_1 mGlu5 Signaling Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 PAM PAM (e.g., ADX47273) PAM->mGlu5 Gq Gq protein mGlu5->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca_release Ca²⁺ release ER->Ca_release

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like Phenyl(piperidin-4-yl)methanone is not a mere procedural formality; it is a cornerstone of responsible science. This guide provides a comprehensive, technically-grounded framework for the disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of our research endeavors.

Part 1: Hazard Assessment and Characterization

While a specific, dedicated Safety Data Sheet (SDS) for this compound is not always readily available, established principles of chemical safety demand a conservative approach based on data from structurally analogous compounds. Piperidine derivatives and related methanones often exhibit a range of hazards.[1][2][3] Therefore, this compound must be handled as a hazardous substance until empirical data proves otherwise.

The causality for this cautious stance is rooted in the precautionary principle that governs laboratory safety. Assuming a substance is hazardous in the absence of complete data minimizes risk and ensures compliance with the broadest safety standards, such as the OSHA Laboratory Standard.[4][5][6]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementRationale
Acute Toxicity - Oral, Category 4 H302: Harmful if swallowedCommon toxicity profile for similar amine and piperidine-based structures.[1][3]
Skin Irritation, Category 2 H315: Causes skin irritationPiperidine derivatives are known to be irritating to the skin upon contact.[2][3]
Serious Eye Irritation, Category 2A H319: Causes serious eye irritationDirect contact with eyes is likely to cause significant irritation.[1][2][3]
STOT SE, Category 3 H335: May cause respiratory irritationInhalation of dust or aerosols can lead to irritation of the respiratory tract.[2][3]

Part 2: Personnel Safety & Spill Management Protocol

The foundation of safe disposal is the prevention and management of accidental release. All handling and disposal-related activities must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[7]

  • Body Protection: A flame-resistant lab coat is required to protect from splashes and contamination.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, conduct the work within a certified chemical fume hood.[8][9]

Step-by-Step Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate non-essential staff. Remove all sources of ignition from the area.[8]

  • Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, vermiculite, or silica gel.[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a dedicated, pre-labeled hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination (wipes, swabs) must also be disposed of as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department in accordance with your organization's policies.[7]

Part 3: Standard Operating Procedure for Disposal

The disposal of this compound is governed by the principle that it is hazardous chemical waste. Under no circumstances should it be disposed of via standard drains or solid waste streams.[1][2][7] The following procedure ensures compliance with major regulatory frameworks, including the EPA's Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Identification and Segregation

The process begins at the point of generation. Classify all materials contaminated with this compound (e.g., residual solid, empty containers, contaminated PPE, and spill cleanup materials) as hazardous waste. This waste must be segregated from other chemical waste streams to prevent dangerous incompatibilities.[10][11]

Step 2: Proper Containerization and Labeling
  • Container Selection: Use a dedicated, leak-proof container that is chemically compatible with the waste.[7][12]

  • Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[7] Also, include the date of accumulation. Proper labeling is a critical requirement for tracking and regulatory compliance.[12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA within the laboratory.[7] This area should be secure, away from general lab traffic, and separate from incompatible chemicals.[7][12] The purpose of an SAA is to safely accumulate a limited quantity of hazardous waste at or near the point of generation before it is moved to a central storage area.

Step 4: Engaging a Licensed Waste Disposal Contractor

The final disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company.[7][8][9][10] Your institution's EHS department will have a list of approved contractors. Provide the contractor with a complete and accurate description of the waste.

Step 5: Documentation and Record-Keeping

Meticulously maintain records of the waste generated, including the accumulation start date and the date it was transferred for disposal.[8] This documentation, often in the form of a hazardous waste manifest, is a legal requirement that tracks the waste from "cradle to grave."[12][13]

Part 4: Disposal Workflow Visualization

To ensure clarity and procedural adherence, the logical flow of disposal operations is visualized below. This workflow provides a self-validating system, where each step is a prerequisite for the next, ensuring no critical safety or regulatory measure is overlooked.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Compliance A Waste Generation (e.g., residual chemical, contaminated labware) B Step 1: Segregation (Isolate from incompatible waste streams) A->B Immediately C Step 2: Containerization & Labeling (Use compatible, sealed container with 'Hazardous Waste' label) B->C Securely D Step 3: Temporary Storage (Place in designated Satellite Accumulation Area) C->D Safely E Step 4: Arrange Professional Disposal (Contact institutional EHS to schedule pickup) D->E As per institutional policy F Waste Manifest & Documentation (Complete cradle-to-grave tracking form) E->F Provide accurate data G Final Disposal by Licensed Contractor (High-temperature incineration is preferred method) F->G Legally required

Caption: Logical workflow for the safe disposal of this compound.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Navigating the Safe Handling of Phenyl(piperidin-4-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, Phenyl(piperidin-4-yl)methanone and its derivatives are pivotal intermediates. Their versatile structure is a cornerstone in the synthesis of novel therapeutics. However, with great scientific potential comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and scientific integrity.

Understanding the Hazard Landscape

This compound is classified with the following hazards: it may cause skin irritation, serious eye irritation, and respiratory irritation. Some derivatives are also flagged as harmful if swallowed or in contact with skin[1][2][3]. While specific occupational exposure limits (OELs) for this compound have not been established, a cautious approach is warranted due to its pharmacological potential and irritant properties. In the absence of a formal OEL, the principles of Occupational Exposure Banding (OEB) should be applied. Given its irritant nature and potential for systemic effects, it is prudent to handle this compound within a control band that assumes a higher level of hazard, such as OEB 3 or 4, which corresponds to target airborne concentrations of <100 µg/m³[4][5][6]. This necessitates the use of engineering controls and a stringent personal protective equipment (PPE) regimen.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of the PPE ensemble is selected to mitigate specific routes of exposure.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For low-volume handling of solids in a controlled environment.

  • Chemical Splash Goggles: Essential when handling solutions or during any operation with a risk of splashing.

  • Face Shield: Should be worn in conjunction with chemical splash goggles during activities with a high potential for splashing, such as when handling larger quantities or during vigorous mixing[7][8].

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is paramount to avoid irritation and potential systemic absorption.

  • Gloves: The selection of appropriate gloves is critical. Since this compound contains both ketone and amine functionalities, glove material must be chosen carefully. Nitrile gloves offer good resistance to many chemicals, but their performance against ketones can be poor[9][10][11]. For short-duration tasks with a low risk of splash, a double layer of nitrile gloves may be acceptable. However, for extended handling or in situations with a higher risk of contact, neoprene or butyl rubber gloves are recommended due to their superior resistance to a broader range of organic compounds[12]. It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times[13][14]. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material, should be worn at all times.

  • Chemical-Resistant Apron or Suit: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for respiratory irritation, all handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the generation of airborne particles. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be worn[7].

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of safe laboratory practice.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure all containers are clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Handling and Use
  • Always work within a properly functioning chemical fume hood when handling the solid form of the compound to prevent inhalation of dust.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Never work alone when handling hazardous chemicals.

Donning and Doffing of PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Gown

  • Shoe Covers (if required)

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (ensure cuffs are pulled over the sleeves of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface)

  • Eye and Face Protection (handling by the earpieces or straps)

  • Lab Coat or Gown (rolling it inside out)

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Chemical Handling Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Wash Wash Hands Doff4->Wash Work->Doff1

Figure 1: A simplified workflow for the correct donning and doffing of Personal Protective Equipment.

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and well-rehearsed response is essential to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood)
  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE , including double gloves and eye protection.

  • Contain the spill with an inert absorbent material such as vermiculite or sand[1].

  • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal[3].

  • Decontaminate the spill area. Wipe the area with a suitable solvent (e.g., ethanol), followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate the laboratory immediately and alert others to do the same.

  • If safe to do so, close the laboratory door to contain the spill.

  • Activate the nearest fire alarm if the substance is flammable or if there is a risk of fire.

  • Contact your institution's emergency response team and provide them with the following information:

    • The name of the spilled chemical (this compound).

    • The approximate quantity of the spill.

    • The location of the spill.

    • Any known hazards associated with the chemical.

  • Do not re-enter the laboratory until it has been declared safe by the emergency response team.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care and in strict accordance with institutional and regulatory guidelines.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials) should be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible container.

  • Chemical Treatment: While specific degradation protocols for this compound are not widely published, the piperidine ring is susceptible to oxidation[1][2]. For small residual amounts on glassware, rinsing with a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide) followed by a thorough wash with soap and water may be effective. However, any chemical treatment of bulk waste should only be performed by trained personnel following a validated standard operating procedure.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Ensure that all waste containers are properly labeled and sealed before pickup.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a checklist of precautions but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the inherent hazards, meticulously planning each experimental step, and being prepared for unforeseen events, researchers can confidently unlock the scientific potential of this important compound while upholding the highest standards of safety and scientific integrity.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Alexion Ireland. (n.d.). Procedure for responding to chemical and biological spills.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • International Safety Components. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Pharmaguideline. (2018, April 1). Occupational Exposure Bands (OEBs) for Chemicals. Retrieved from [Link]

  • 3M. (n.d.). Pharma OEB Best Practice.
  • Hanningfield. (2016, July 11). OEB (Occupational Exposure Band). Retrieved from [Link]

  • University of St Andrews. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl-piperidin-4-yl-methanone. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • UCCS Emergency & Safety Services. (n.d.). Glove Selection.
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  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.